molecular formula C12H17BrN2 B1291651 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE CAS No. 368879-17-8

1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Cat. No.: B1291651
CAS No.: 368879-17-8
M. Wt: 269.18 g/mol
InChI Key: CXAOXDKQUDHTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromobenzyl)-4-methylpiperazine (CAS RN: 368879-17-8) is a high-purity chemical compound supplied with a minimum purity of >98.0% (as determined by GC and neutralization titration) . This derivative of N-methylpiperazine is characterized as a colorless to yellow clear liquid at room temperature . It is air-sensitive and recommended to be stored in a cool, dark place under inert gas, ideally at temperatures below 15°C . The compound features both a piperazine ring, a common motif in medicinal chemistry, and a 4-bromobenzyl group, which is often utilized as a versatile intermediate in organic synthesis and drug discovery. Its molecular formula is C12H17BrN2, with a molecular weight of 269.19 . The bromine atom on the benzyl group makes it a valuable building block for further chemical transformations, such as metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck reactions) to create more complex molecular architectures. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXAOXDKQUDHTBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00623394
Record name 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

368879-17-8
Record name 1-[(4-Bromophenyl)methyl]-4-methylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00623394
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties, synthesis, and analytical characterization of 1-(4-bromobenzyl)-4-methylpiperazine. This compound is a key intermediate in medicinal chemistry, particularly in the development of psychoactive drugs, including potential antidepressants and antipsychotics.[1] Its structure, featuring a bromobenzyl group, enhances lipophilicity, which can improve the bioavailability of drug candidates.[1] This document is intended to serve as a detailed resource for researchers and professionals engaged in drug discovery and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the table below. It is important to note that while some properties are based on experimental data, others are predicted values and should be considered as such. The compound has been reported as both a solid and a colorless to light orange/yellow clear liquid, suggesting that its physical state may vary depending on purity and ambient conditions.[1][2]

PropertyValueSource(s)
Molecular Formula C₁₂H₁₇BrN₂[3][4]
Molecular Weight 269.18 g/mol [3][4]
CAS Number 368879-17-8[3]
Appearance Colorless to light orange to yellow clear liquid; also reported as a solid[1][2]
Boiling Point 325.3 ± 27.0 °C (Predicted)[3][4]
Melting Point Not explicitly found for this compound. A related compound, 1-(4-Bromobenzyl)piperazine, has a melting point of 56-62 °C.[5]
Density 1.325 ± 0.06 g/cm³ (Predicted) / 1.28 g/cm³[1][3]
Solubility Moderate solubility[1]
Purity ≥ 98% (GC)[1]
Storage Temperature Room Temperature[1]
Flash Point Not applicable

Synthesis and Experimental Protocols

The primary synthetic route to this compound is through the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with 4-bromobenzyl bromide.[6] This reaction is a well-established method for forming the C-N bond between the piperazine ring and the benzyl group.

Synthesis of this compound via N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of piperazine derivatives.[6][7]

Reaction Scheme:

A plausible reaction scheme for the synthesis.

Materials:

  • 1-Methylpiperazine

  • 4-Bromobenzyl bromide

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Anhydrous acetonitrile (ACN) or another polar aprotic solvent

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Fume hood

Procedure:

  • In a round-bottom flask, dissolve 1-methylpiperazine (1.2 equivalents) and potassium carbonate (2.0 equivalents) in anhydrous acetonitrile.

  • To this stirred solution, add 4-bromobenzyl bromide (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-18 hours.

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromobenzyl group, the benzylic methylene protons, the methyl protons on the piperazine ring, and the piperazine ring protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the benzylic carbon, the piperazine ring carbons, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this analysis.[8] The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the functional groups present in the molecule.[8] Expected characteristic absorption bands include C-H stretching from the aromatic and aliphatic groups, C=C stretching from the aromatic ring, and C-N stretching from the piperazine ring.

Applications in Research and Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.

  • Pharmaceutical Development: This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of antidepressants and antipsychotic medications.[1]

  • Neuroscience Research: It is utilized in studies exploring neurotransmitter systems, which can aid in understanding the mechanisms of mood regulation and developing potential treatments for mental health disorders.[1]

  • Drug Design: The structure of this compound allows for further chemical modifications to enhance its binding affinity to specific biological targets, making it a useful scaffold in targeted therapy design.[1]

  • Biochemical Assays: This chemical is employed in various assays to evaluate the biological activity of new compounds, serving as a tool in the screening process for drug discovery.[1]

G cluster_synthesis Synthesis cluster_analysis Characterization cluster_application Applications Start Starting Materials: 1-Methylpiperazine 4-Bromobenzyl Bromide Reaction N-Alkylation Reaction Start->Reaction Workup Work-up & Extraction Reaction->Workup Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (GC-MS) Product->MS IR FTIR Spectroscopy Product->IR Pharma Pharmaceutical Development Product->Pharma Neuro Neuroscience Research Product->Neuro DrugDesign Drug Design Product->DrugDesign

Workflow from Synthesis to Application.

Safety and Handling

Appropriate safety precautions should be taken when handling this compound and its precursors.

  • Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated fume hood.

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS).[9]

References

Unraveling the CNS Mechanism of Action of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following technical guide details the hypothesized mechanism of action for 1-(4-bromobenzyl)-4-methylpiperazine based on the known pharmacology of its parent compound, benzylpiperazine (BZP), and established structure-activity relationships for this class of molecules. Due to a lack of direct experimental studies on this compound, this document serves as a theoretical framework to guide future research.

Executive Summary

This compound is a synthetic compound belonging to the benzylpiperazine class of substances. While it is primarily utilized as a chemical intermediate in the synthesis of potential antidepressants and antipsychotics, its structural similarity to benzylpiperazine (BZP)—a known central nervous system (CNS) stimulant—suggests a potential for direct pharmacological activity.[1] This guide posits a hypothesized mechanism of action centered on the modulation of monoaminergic systems, particularly dopamine and serotonin, and outlines key experimental protocols for its characterization. The addition of a bromine atom to the benzyl ring and a methyl group to the piperazine moiety are expected to influence its potency, selectivity, and pharmacokinetic profile compared to BZP.

Hypothesized Mechanism of Action in the CNS

Based on the well-documented pharmacology of BZP and related piperazine derivatives, the proposed primary mechanism of action for this compound is the modulation of presynaptic monoamine transporters.[2][3] Specifically, it is likely to function as a releasing agent and/or reuptake inhibitor at the dopamine transporter (DAT) and the serotonin transporter (SERT).

  • Dopaminergic Activity: The core benzylpiperazine structure is known to interact with DAT, leading to an increase in extracellular dopamine levels.[3] This action is responsible for the stimulant effects observed with BZP, such as increased alertness and euphoria.[4] The presence of an electron-withdrawing bromo-substituent at the para position of the benzyl ring may enhance its affinity for DAT.[5]

  • Serotonergic Activity: Benzylpiperazines also affect the serotonin system, primarily through interaction with SERT, albeit generally with lower potency than for DAT.[2] This can lead to an increase in synaptic serotonin, contributing to mood-altering effects. Furthermore, direct interactions with serotonin receptor subtypes, such as 5-HT2A, are possible and could contribute to more complex psychoactive effects.[2]

  • Noradrenergic Activity: An interaction with the norepinephrine transporter (NET) is also probable, contributing to the overall stimulant profile.

The N-methyl group on the piperazine ring is a common feature in many CNS-active compounds and can influence receptor and transporter affinity, as well as metabolic stability. In some arylpiperazines, N-methylation has been shown to have minimal impact on binding to certain serotonin receptors like 5-HT3.[6]

Quantitative Data for Benzylpiperazine and Analogs

To provide a quantitative context for the hypothesized activity of this compound, the following table summarizes key pharmacological data for its parent compound, BZP. It is anticipated that the affinity and potency of this compound for these targets would be modulated by its specific substitutions.

CompoundTargetAssay TypeValueUnitReference
Benzylpiperazine (BZP)Dopamine Transporter (DAT)Neurotransmitter Release175EC50 (nM)[2]
Benzylpiperazine (BZP)Norepinephrine Transporter (NET)Neurotransmitter Release62EC50 (nM)[2]
Benzylpiperazine (BZP)Serotonin Transporter (SERT)Neurotransmitter Release6050EC50 (nM)[2]

Key Experimental Protocols

The following are detailed methodologies for essential experiments to elucidate the precise mechanism of action of this compound.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the affinity of the compound for specific CNS targets.

Objective: To determine the binding affinity (Ki) of this compound for the human dopamine transporter (hDAT), serotonin transporter (hSERT), and 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing hDAT, hSERT, or h5-HT2A receptors.[7]

  • Radioligands: [³H]WIN 35,428 (for hDAT), [³H]Citalopram (for hSERT), [³H]Ketanserin (for h5-HT2A).

  • Non-specific binding inhibitors: Benztropine (for hDAT), Fluoxetine (for hSERT), Mianserin (for h5-HT2A).

  • Assay buffer, scintillation fluid, 96-well plates, filter mats, and a scintillation counter.

Protocol:

  • Membrane Preparation:

    • Culture and harvest HEK293 cells expressing the target of interest.

    • Homogenize cells in ice-cold buffer and centrifuge to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration via a BCA assay.[8]

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

    • For total binding, omit the test compound. For non-specific binding, add a high concentration of the respective non-specific inhibitor.

    • Incubate at room temperature for a specified time to reach equilibrium.

  • Filtration and Counting:

    • Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place filters in scintillation vials with scintillation fluid and measure radioactivity.[8]

  • Data Analysis:

    • Calculate IC50 values using non-linear regression analysis of the competition binding data.

    • Convert IC50 values to Ki values using the Cheng-Prusoff equation.

In Vitro Neurotransmitter Release Assay

This assay determines if the compound acts as a substrate for monoamine transporters, inducing neurotransmitter release.

Objective: To measure the ability of this compound to evoke the release of [³H]dopamine and [³H]serotonin from rat brain synaptosomes.

Materials:

  • Rat striatal and hippocampal tissue.

  • Radiolabeled neurotransmitters: [³H]dopamine and [³H]serotonin.

  • Percoll gradients, Krebs-Ringer buffer, and a liquid scintillation counter.

Protocol:

  • Synaptosome Preparation:

    • Dissect rat striatum (for dopamine release) and hippocampus (for serotonin release).

    • Homogenize the tissue in sucrose buffer and centrifuge to obtain a crude synaptosomal pellet.

    • Purify synaptosomes using a Percoll density gradient centrifugation.[9]

  • Neurotransmitter Loading:

    • Resuspend the purified synaptosomes in Krebs-Ringer buffer and incubate with the respective radiolabeled neurotransmitter ([³H]dopamine or [³H]serotonin) to allow for uptake.

  • Release Assay:

    • Wash the loaded synaptosomes to remove excess radiolabel.

    • Aliquot the synaptosomes and expose them to varying concentrations of this compound or a positive control (e.g., amphetamine for dopamine release, fenfluramine for serotonin release).

    • After a short incubation period, pellet the synaptosomes by centrifugation.

  • Quantification:

    • Measure the radioactivity in the supernatant (released neurotransmitter) and the pellet (retained neurotransmitter) using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of total neurotransmitter released for each concentration of the test compound and determine the EC50 value.

In Vivo Behavioral Assays

These assays assess the overall CNS effects of the compound in a living organism.

Objective: To evaluate the stimulant and subjective effects of this compound in rodents.

Protocols:

  • Locomotor Activity:

    • Acclimate mice or rats to an open-field arena equipped with infrared beams to track movement.

    • Administer varying doses of this compound (or vehicle control) via an appropriate route (e.g., intraperitoneal injection).

    • Immediately place the animal back in the arena and record locomotor activity (e.g., distance traveled, rearing frequency) for a set period (e.g., 60 minutes).

    • Analyze the data to determine if the compound produces dose-dependent changes in activity, indicative of stimulant or sedative effects.[10]

  • Drug Discrimination:

    • Train rats to press one of two levers to receive a food reward after being administered a known drug of abuse (e.g., cocaine or amphetamine) and the other lever after receiving saline.[11]

    • Once the rats have learned to reliably discriminate between the drug and saline, administer a test dose of this compound.

    • The lever the rat chooses to press indicates whether the subjective effects of the test compound are similar to the training drug. A high percentage of responding on the drug-associated lever suggests a similar mechanism of action and potential for abuse.[2]

Visualizations

Hypothesized Signaling Pathway

Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_synapse Dopamine DA->DA_synapse DAT->DA Internalization Compound 1-(4-Br-Bn)-4-Me-Pip Compound->DAT Inhibition/Reverse Transport Compound->DA_synapse Increased Dopamine DA_receptor Dopamine Receptors DA_synapse->DA_receptor Signaling Postsynaptic Signaling DA_receptor->Signaling Activation Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis and Conclusion binding_assay Radioligand Binding Assays (DAT, SERT, 5-HT Receptors) release_assay Neurotransmitter Release Assays (Dopamine, Serotonin) binding_assay->release_assay Determine Affinity (Ki) uptake_assay Transporter Uptake Assays release_assay->uptake_assay Determine Potency (EC50) locomotor Locomotor Activity uptake_assay->locomotor Proceed if active drug_discrim Drug Discrimination locomotor->drug_discrim Assess Stimulant/Sedative Effects cpp Conditioned Place Preference drug_discrim->cpp Evaluate Subjective Effects sar_analysis Structure-Activity Relationship (SAR) Analysis cpp->sar_analysis mechanism Elucidation of Mechanism of Action sar_analysis->mechanism

References

Technical Guide: 1-(4-Bromobenzyl)-4-methylpiperazine (CAS: 368879-17-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 1-(4-bromobenzyl)-4-methylpiperazine, a key chemical intermediate in pharmaceutical synthesis. This guide consolidates available physicochemical data, outlines a representative experimental protocol for its synthesis, and illustrates its primary application as a precursor in the manufacturing of the targeted cancer therapy drug, Imatinib. The information is intended to support researchers and professionals in drug discovery and development.

Physicochemical Properties

This compound is a solid organic compound. Its key properties are summarized in the table below for quick reference.

PropertyValueSource(s)
CAS Number 368879-17-8[1]
Molecular Formula C₁₂H₁₇BrN₂[1]
Molecular Weight 269.18 g/mol [1]
Appearance Solid
SMILES String Brc1ccc(cc1)CN2CCN(CC2)C
InChI 1S/C12H17BrN2/c1-14-6-8-15(9-7-14)10-11-2-4-12(13)5-3-11/h2-5H,6-10H2,1H3
InChI Key CXAOXDKQUDHTBK-UHFFFAOYSA-N

Synthesis

The primary synthetic route to this compound is through the nucleophilic substitution (N-alkylation) of 1-methylpiperazine with a 4-bromobenzyl halide, such as 4-bromobenzyl chloride or 4-bromobenzyl bromide.

Experimental Protocol: N-Alkylation

This protocol is adapted from established procedures for the N-alkylation of secondary amines with benzyl halides.

Materials:

  • 1-Methylpiperazine

  • 4-Bromobenzyl bromide (or 4-bromobenzyl chloride)

  • Potassium carbonate (K₂CO₃) or another suitable inorganic base

  • Acetonitrile (ACN) or Dimethylformamide (DMF) as solvent

  • Ethyl acetate

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

  • To this stirred suspension, add a solution of 4-bromobenzyl bromide (1.0 equivalent) in acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-12 hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the resulting residue between ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain pure this compound.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Applications in Drug Development

This compound is a crucial intermediate in the synthesis of several active pharmaceutical ingredients (APIs).[2] Its structural features, particularly the bromobenzyl and methylpiperazine moieties, make it a versatile building block in medicinal chemistry.

Role in the Synthesis of Imatinib

The most prominent application of this compound is as a key precursor in the industrial synthesis of Imatinib, a tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers. In the synthesis of Imatinib, the bromobenzyl group of this compound is typically converted to a benzoic acid derivative, which is then coupled with the amine-containing pyrimidine core of the Imatinib molecule.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the general synthetic workflow for this compound via N-alkylation.

Synthesis_Workflow reagent1 1-Methylpiperazine conditions Base (e.g., K₂CO₃) Solvent (e.g., ACN) Heat reagent1->conditions reagent2 4-Bromobenzyl Bromide reagent2->conditions workup Workup & Purification conditions->workup Reaction product This compound workup->product Isolation

Caption: General synthesis of this compound.

Logical Flow in Imatinib Synthesis

This diagram shows the logical progression from this compound to the final API, Imatinib.

Imatinib_Synthesis_Flow start 1-(4-Bromobenzyl)- 4-methylpiperazine intermediate 4-((4-Methylpiperazin-1-yl)methyl) benzoic acid derivative start->intermediate Functional Group Transformation api Imatinib (Final API) intermediate->api Amide Coupling core Pyrimidine-Amine Core (Key Intermediate) core->api

Caption: Role as a precursor in the synthesis of Imatinib.

Conclusion

This compound is a valuable and well-characterized chemical intermediate with a significant role in pharmaceutical manufacturing. Its straightforward synthesis and its utility as a building block, particularly in the production of Imatinib, underscore its importance for the drug development industry. This guide provides a foundational understanding of its properties, synthesis, and primary application to aid in further research and development efforts.

References

Unveiling the Role of 1-(4-bromobenzyl)-4-methylpiperazine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

1-(4-bromobenzyl)-4-methylpiperazine is a synthetic compound belonging to the benzylpiperazine class of molecules. While scientific literature extensively documents its use as a versatile intermediate in the synthesis of novel psychoactive compounds, particularly those with potential antidepressant and antipsychotic activities, there is a notable absence of comprehensive studies detailing its intrinsic biological activity. This technical guide consolidates the available information on this compound, focusing on its chemical properties and its role as a precursor in drug discovery, while also acknowledging the current gap in direct pharmacological data.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its use in synthetic chemistry, providing insights into its solubility, stability, and reactivity.

PropertyValueReference
Molecular Formula C₁₂H₁₇BrN₂[1]
Molecular Weight 269.18 g/mol [1]
CAS Number 368879-17-8[1]
Appearance Solid[1]
Purity Typically ≥98% (by GC)[1]

Synthetic Applications in Drug Discovery

The primary significance of this compound in the scientific literature lies in its utility as a building block for more complex molecules. The piperazine ring is a common scaffold in medicinal chemistry, known to interact with various biological targets, particularly within the central nervous system (CNS). The presence of the 4-bromobenzyl group offers several advantages in medicinal chemistry, including enhanced lipophilicity, which can improve the bioavailability and blood-brain barrier penetration of derivative compounds.

Role in the Synthesis of Potential CNS-Active Agents

The structure of this compound makes it an ideal starting material for the synthesis of compounds targeting neurotransmitter systems. The general synthetic utility is depicted in the workflow below.

Synthesis_Workflow cluster_start Starting Material cluster_reaction Chemical Modification cluster_product Derivative Compound start This compound reaction Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) start->reaction Modification at Bromo-position product Novel Bioactive Molecule (e.g., targeting GPCRs, Transporters) reaction->product

Figure 1. General synthetic workflow utilizing this compound.

This synthetic versatility allows for the introduction of various functional groups at the bromine position of the benzyl ring, leading to the generation of libraries of compounds for high-throughput screening. These derivatives are often designed to interact with specific G-protein coupled receptors (GPCRs) or neurotransmitter transporters, which are key targets in the treatment of psychiatric disorders.

Inferred Biological Activity from Structural Analogs

While direct biological data for this compound is scarce, the activities of structurally related benzylpiperazine and arylpiperazine derivatives can provide insights into its potential targets. Many compounds containing the piperazine moiety exhibit affinity for serotonergic and dopaminergic receptors.

Based on the structure-activity relationships of this class of compounds, it can be hypothesized that this compound itself may possess some affinity for these CNS targets, albeit likely with lower potency than its more complex derivatives. A potential, though unconfirmed, mechanism of action could involve the modulation of neurotransmitter signaling pathways.

Putative_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_extracellular Synaptic Cleft cluster_intracellular Intracellular Signaling Receptor Serotonin/Dopamine Receptor (Hypothetical Target) Downstream Downstream Signaling Cascades Receptor->Downstream Transporter Neurotransmitter Transporter (Hypothetical Target) Transporter->Downstream Ligand 1-(4-bromobenzyl)- 4-methylpiperazine Ligand->Receptor Binding Ligand->Transporter Modulation

Figure 2. Hypothetical interaction with neuronal targets based on structural analogy.

Experimental Protocols: A General Framework

As no specific experimental data for the biological activity of this compound is available, this section provides a general framework for the types of assays that would be employed to characterize its pharmacological profile.

Receptor Binding Assays

To determine the affinity of this compound for various CNS receptors, competitive radioligand binding assays would be a standard approach.

Objective: To quantify the binding affinity (Ki) of the compound for a panel of receptors (e.g., serotonin 5-HT₁ₐ, 5-HT₂ₐ, dopamine D₂, etc.).

General Protocol:

  • Prepare cell membranes expressing the receptor of interest.

  • Incubate the membranes with a specific radioligand (e.g., [³H]-WAY-100635 for 5-HT₁ₐ) and varying concentrations of this compound.

  • After incubation, separate bound from free radioligand by rapid filtration.

  • Quantify the radioactivity of the filters using liquid scintillation counting.

  • Calculate the IC₅₀ value (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assays

To assess the effect of the compound on neurotransmitter transporters, in vitro uptake assays are commonly used.

Objective: To determine if this compound inhibits the reuptake of neurotransmitters like serotonin, dopamine, or norepinephrine.

General Protocol:

  • Use synaptosomes or cells expressing the specific transporter (e.g., SERT, DAT, NET).

  • Pre-incubate the cells/synaptosomes with varying concentrations of this compound.

  • Add a radiolabeled neurotransmitter (e.g., [³H]-serotonin).

  • After a short incubation period, terminate the uptake by rapid washing with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity.

  • Determine the IC₅₀ for the inhibition of neurotransmitter uptake.

Conclusion

This compound is a well-established chemical intermediate with significant potential in the synthesis of novel therapeutics for central nervous system disorders. Its chemical properties, particularly the presence of a modifiable bromobenzyl group, make it a valuable tool for medicinal chemists. However, there is a clear lack of direct research into its own biological activities. Future studies are warranted to fully characterize the pharmacological profile of this compound to determine if it possesses any intrinsic activity that could be of therapeutic interest or if its role is exclusively that of a synthetic precursor. Researchers utilizing this compound in their synthetic schemes should be aware of the potential for biological activity based on its structural class, even if it is not yet fully elucidated.

References

The Bromobenzyl Group: A Technical Guide to Enhancing Lipophilicity in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of medicinal chemistry, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is paramount. Lipophilicity, a measure of a compound's affinity for a lipid-rich environment, is a critical physicochemical property that governs a drug's absorption, distribution, metabolism, and excretion (ADME). The introduction of a bromobenzyl group is a widely employed tactic to modulate and enhance the lipophilicity of drug candidates. This technical guide provides an in-depth analysis of the role of the bromobenzyl moiety in increasing lipophilicity, supported by quantitative data, detailed experimental protocols for its measurement, and visualizations of relevant physiological and experimental workflows. Understanding the principles and practical applications of this chemical modification is essential for the rational design of effective therapeutic agents.

The Physicochemical Basis of Enhanced Lipophilicity

The introduction of a bromobenzyl group to a molecule generally leads to a significant increase in its lipophilicity. This enhancement is not merely an additive effect but a consequence of several key physicochemical changes at the molecular level.

The primary driver for this increased lipophilicity is the introduction of a bulky and nonpolar aromatic ring coupled with a halogen atom. The benzene ring of the benzyl group is inherently hydrophobic and contributes to favorable van der Waals interactions with the nonpolar lipid environment of biological membranes. The bromine atom further augments this effect due to its large atomic radius and high polarizability.[1][2] These properties enhance London dispersion forces, which are weak intermolecular attractions that are significant in nonpolar media.[1][3]

While bromine is an electronegative atom, which might suggest an increase in polarity, in the context of a larger organic molecule, its overall contribution is to increase lipophilicity. This is because the C-Br bond, while having a dipole moment, is part of a larger, nonpolar scaffold. Furthermore, larger halogen atoms like bromine are less likely to participate in hydrogen bonding with water compared to smaller, more electronegative atoms like fluorine, further reducing hydrophilicity.[2][3]

Quantitative Impact of the Bromobenzyl Group on Lipophilicity

The increase in lipophilicity upon the introduction of a bromobenzyl group can be quantified by comparing the logarithm of the partition coefficient (logP) of a parent molecule with its bromobenzylated derivative. The logP value is a measure of the ratio of the concentration of a compound in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium. A higher logP value indicates greater lipophilicity.

CompoundMolecular FormulaMolecular Weight ( g/mol )cLogPData Source
Benzyl bromideC₇H₇Br171.042.92[4]
4-Bromobenzyl bromideC₇H₆Br₂249.933.4[5]

Table 1: Comparison of Calculated logP Values.

Experimental studies on more complex molecules further validate this trend. For instance, a study on a series of 1-(benzofuran-2-yl)ethan-1-one O-benzyl ethers using reversed-phase high-performance liquid chromatography (RP-HPLC) demonstrated that the introduction of a bromo-substituent on the benzyl ring led to an increase in the chromatographic lipophilicity parameter (log k_w).[2] This indicates a higher affinity for the nonpolar stationary phase and thus, greater lipophilicity.

Experimental Protocols for Lipophilicity Determination

Accurate measurement of lipophilicity is crucial for drug development. The two most widely recognized methods are the shake-flask method for direct logP or logD (distribution coefficient at a specific pH) determination and the RP-HPLC method for indirect estimation.

Shake-Flask Method for logD7.4 Determination

The shake-flask method is considered the "gold standard" for its direct measurement of the partition coefficient.[6]

Materials:

  • Test compound

  • n-Octanol (pre-saturated with phosphate buffer)

  • Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)

  • Vortex mixer

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, LC-MS)

  • Volumetric flasks and pipettes

Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Prepare the n-octanol and PBS (pH 7.4) phases by mutually saturating them for at least 24 hours to ensure thermodynamic equilibrium.

  • Partitioning:

    • Add a known volume of the n-octanol and PBS to a vial.

    • Spike the vial with a small volume of the test compound stock solution. The final concentration should be within the linear range of the analytical method.

    • Vigorously mix the two phases using a vortex mixer for a set period (e.g., 1 hour) to facilitate partitioning.

  • Equilibration and Phase Separation:

    • Allow the mixture to stand undisturbed for a sufficient time (e.g., 24 hours) to reach equilibrium and for the two phases to separate completely.

    • Centrifuge the vials at a low speed to ensure clear separation of the layers.

  • Sample Analysis:

    • Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

    • Determine the concentration of the test compound in each phase using a validated analytical method.

  • Calculation of logD7.4:

    • The distribution coefficient (D) is calculated as: D = [Concentration in n-octanol] / [Concentration in aqueous phase]

    • The logD7.4 is the base-10 logarithm of D.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

RP-HPLC offers a high-throughput alternative for estimating logP values based on the retention time of a compound on a nonpolar stationary phase.[6]

Materials:

  • HPLC system with a UV detector

  • Reversed-phase column (e.g., C18)

  • Mobile phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and water/buffer.

  • A series of reference compounds with known logP values.

  • Test compound

Protocol:

  • System Preparation:

    • Equilibrate the RP-HPLC system with the chosen mobile phase composition.

  • Calibration Curve Generation:

    • Inject a series of standard compounds with known logP values that bracket the expected logP of the test compound.

    • Record the retention time (t_R) for each standard.

    • Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.

    • Plot log(k') versus the known logP values of the standards to generate a calibration curve.

  • Sample Analysis:

    • Inject the test compound under the same chromatographic conditions.

    • Record its retention time and calculate its log(k') value.

  • logP Estimation:

    • Interpolate the logP of the test compound from the calibration curve using its log(k') value.

Visualizing the Impact and Measurement of Lipophilicity

Graphical representations are invaluable for understanding the broader implications of lipophilicity and the workflows for its determination.

Caption: Impact of Lipophilicity on ADME Processes.

Lipophilicity_Workflow cluster_ShakeFlask Shake-Flask Method (Direct Measurement) cluster_RPHPLC RP-HPLC Method (Indirect Estimation) SF1 1. Prepare n-octanol and aqueous phase (pH 7.4) SF2 2. Add test compound to the two-phase system SF1->SF2 SF3 3. Shake to facilitate partitioning and allow to equilibrate SF2->SF3 SF4 4. Separate the two phases (centrifugation) SF3->SF4 SF5 5. Measure compound concentration in each phase (e.g., LC-MS) SF4->SF5 SF6 6. Calculate logD = log([octanol]/[aqueous]) SF5->SF6 End End: Lipophilicity Value SF6->End HPLC1 1. Prepare mobile phase and equilibrate C18 column HPLC2 2. Inject standards with known logP values HPLC1->HPLC2 HPLC3 3. Determine retention times (tR) and calculate log(k') HPLC2->HPLC3 HPLC4 4. Generate calibration curve: log(k') vs. known logP HPLC3->HPLC4 HPLC5 5. Inject test compound and determine its log(k') HPLC4->HPLC5 HPLC6 6. Estimate logP from the calibration curve HPLC5->HPLC6 HPLC6->End Start Start: Compound Synthesis Start->SF1 Start->HPLC1

Caption: Experimental Workflow for Lipophilicity Determination.

Conclusion

The bromobenzyl group is a powerful and predictable tool in the medicinal chemist's arsenal for enhancing the lipophilicity of drug candidates. Its introduction leads to a quantifiable increase in the logP value, primarily through the addition of a nonpolar aromatic ring and a polarizable bromine atom. This modification directly influences the ADME properties of a molecule, often leading to improved membrane permeability and tissue distribution. The choice of experimental method for determining lipophilicity, whether the direct shake-flask method or the high-throughput RP-HPLC technique, depends on the stage of drug discovery and the required accuracy. A thorough understanding of the principles outlined in this guide will aid researchers in the rational design of molecules with optimized physicochemical properties, ultimately increasing the probability of developing successful therapeutic agents.

References

Initial Neuroactivity Screening of 1-(4-bromobenzyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the initial in vitro and in vivo screening of the novel compound, 1-(4-bromobenzyl)-4-methylpiperazine, to elucidate its potential neuropharmacological activity. Piperazine derivatives have demonstrated significant potential in the development of therapeutics for a range of neurological and psychiatric disorders.[1] Their diverse pharmacological profiles often stem from interactions with key neurotransmitter systems.[2] This document provides detailed experimental protocols and data presentation frameworks to assess the compound's preliminary neuroactivity, focusing on its effects on monoamine systems, potential as a cognition enhancer, and its broader impact on the central nervous system.

Introduction

The piperazine moiety is a prevalent scaffold in centrally acting agents due to its ability to interact with various neurotransmitter receptors and transporters.[1] Arylpiperazine derivatives, in particular, have been investigated for their potential as antipsychotic, antidepressant, and anxiolytic agents.[3] The structural features of this compound suggest potential interactions with monoaminergic systems, which are critical in the pathophysiology of numerous neurological disorders. This guide details a systematic approach to an initial screening cascade to identify and characterize the neuroactive potential of this compound.

In Vitro Screening Protocols

Monoamine Neurotransmitter Transporter Binding Assays

A primary mechanism of action for many piperazine derivatives is the modulation of monoamine neurotransmitter systems, including dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2] The initial screening will, therefore, focus on the compound's ability to bind to the transporters for these neurotransmitters.

Objective: To determine the binding affinity (Ki) of this compound for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET).

Experimental Protocol: Radioligand Binding Assay

  • Cell Culture: Utilize HEK293 cells stably expressing the human DAT, SERT, or NET.

  • Membrane Preparation: Homogenize cells in an appropriate buffer and centrifuge to isolate the cell membranes containing the transporters.

  • Binding Assay:

    • Incubate the cell membranes with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET) and varying concentrations of the test compound, this compound.

    • Incubate at a specific temperature for a defined period to reach equilibrium.

  • Detection: Separate bound from unbound radioligand by rapid filtration through glass fiber filters. Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by non-linear regression analysis of the competition binding curves. Convert the IC50 values to binding affinities (Ki) using the Cheng-Prusoff equation.

Data Presentation:

TransporterRadioligandTest Compound Ki (nM)Reference Compound Ki (nM)
DAT[³H]WIN 35,428To be determinedCocaine
SERT[³H]citalopramTo be determinedFluoxetine
NET[³H]nisoxetineTo be determinedDesipramine
Acetylcholinesterase (AChE) Inhibition Assay

Given the role of cholinergic deficits in cognitive impairment, assessing the compound's effect on acetylcholinesterase (AChE) is a crucial step in screening for potential cognition-enhancing properties.[4]

Objective: To determine the in vitro inhibitory activity of this compound on acetylcholinesterase.

Experimental Protocol: Ellman's Method

  • Reagents: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and purified AChE enzyme.

  • Assay Procedure:

    • In a 96-well plate, add buffer, DTNB, and varying concentrations of the test compound.

    • Add the AChE enzyme and incubate.

    • Initiate the reaction by adding the substrate, ATCI.

  • Detection: Measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the AChE activity.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Data Presentation:

CompoundAChE IC50 (µM)
This compoundTo be determined
Donepezil (Reference)Known value

In Vivo Screening Protocols

Open Field Test for Locomotor Activity

This test provides a preliminary assessment of the compound's general effect on spontaneous locomotor activity and can indicate potential stimulant or sedative properties.

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.

Experimental Protocol:

  • Animals: Use adult male mice or rats.

  • Apparatus: An open field arena (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams or a video tracking system.

  • Procedure:

    • Administer the test compound or vehicle intraperitoneally (i.p.) at various doses.

    • After a predetermined pretreatment time, place the animal in the center of the open field arena.

    • Record locomotor activity (e.g., distance traveled, rearing frequency) for a set duration (e.g., 30 minutes).

  • Data Analysis: Compare the locomotor activity parameters between the compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA).

Data Presentation:

Treatment GroupDose (mg/kg)Total Distance Traveled (cm)Rearing Frequency
Vehicle-Mean ± SEMMean ± SEM
Compound X1Mean ± SEMMean ± SEM
Compound X5Mean ± SEMMean ± SEM
Compound X10Mean ± SEMMean ± SEM
Forced Swim Test for Potential Antidepressant-like Activity

The forced swim test is a common behavioral screen for assessing the potential antidepressant efficacy of novel compounds.[5]

Objective: To investigate the potential antidepressant-like effects of this compound in rodents.

Experimental Protocol:

  • Animals: Use adult male mice or rats.

  • Apparatus: A cylindrical container filled with water (23-25°C) to a depth that prevents the animal from touching the bottom or escaping.

  • Procedure:

    • Administer the test compound or vehicle (i.p.) at various doses.

    • After the pretreatment period, place the animal in the water-filled cylinder for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time between the compound-treated and vehicle-treated groups. A significant reduction in immobility time is indicative of an antidepressant-like effect.

Data Presentation:

Treatment GroupDose (mg/kg)Immobility Time (seconds)
Vehicle-Mean ± SEM
Compound X10Mean ± SEM
Compound X20Mean ± SEM
Fluoxetine (Reference)20Mean ± SEM

Visualizations: Workflows and Signaling Pathways

Initial_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Screening cluster_data Data Analysis & Lead Identification Transporter_Binding Monoamine Transporter Binding Assays Data_Analysis IC50 & Ki Determination Behavioral Analysis Transporter_Binding->Data_Analysis AChE_Inhibition AChE Inhibition Assay AChE_Inhibition->Data_Analysis Open_Field Open Field Test (Locomotor Activity) Open_Field->Data_Analysis Forced_Swim Forced Swim Test (Antidepressant-like) Forced_Swim->Data_Analysis Lead_ID Lead Candidate Identification Data_Analysis->Lead_ID

Caption: General workflow for the initial neuroactivity screening of a novel compound.

Monoamine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MAO Monoamine Oxidase (MAO) Neurotransmitter Dopamine/ Serotonin/ Norepinephrine VMAT Vesicular Monoamine Transporter (VMAT) VMAT->Neurotransmitter Release Transporter Dopamine/Serotonin/Norepinephrine Transporter (DAT/SERT/NET) Transporter->MAO Metabolism Neurotransmitter->Transporter Reuptake Receptor Postsynaptic Receptors (e.g., D1-D5, 5-HT1-7) Neurotransmitter->Receptor Binding Signaling Downstream Signaling Cascades Receptor->Signaling

Caption: Simplified monoamine neurotransmitter signaling pathway.

Conclusion

The proposed screening cascade provides a robust framework for the initial characterization of the neuroactive properties of this compound. The in vitro assays will elucidate the compound's primary molecular targets within key neurotransmitter systems, while the in vivo behavioral models will offer insights into its overall CNS effects. The data generated from these studies will be critical in determining the therapeutic potential of this novel compound and will guide future lead optimization and more extensive preclinical development.

References

The Versatile Scaffold: 1-(4-Bromobenzyl)-4-methylpiperazine as a Cornerstone in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents hinges on the strategic use of versatile molecular building blocks. Among these, 1-(4-bromobenzyl)-4-methylpiperazine has emerged as a cornerstone scaffold, particularly in the development of centrally acting agents. Its unique structural features, combining a substituted benzyl moiety with a methylpiperazine core, provide a privileged framework for interaction with key biological targets, most notably dopamine and serotonin receptors. This technical guide delves into the core applications of this compound, presenting a comprehensive overview of its role in the synthesis of bioactive molecules, detailed experimental protocols, and the underlying pharmacological principles.

The Arylpiperazine Moiety: A Privileged Structure in CNS Drug Discovery

The arylpiperazine motif is a well-established pharmacophore found in a plethora of approved drugs and clinical candidates targeting the central nervous system (CNS). This structural element is particularly effective in modulating the activity of G-protein coupled receptors (GPCRs), a large family of transmembrane proteins involved in a wide array of physiological processes. The nitrogen atoms of the piperazine ring are crucial for establishing key interactions with receptor binding pockets, often forming salt bridges with acidic residues.

The this compound scaffold offers several advantages for drug design:

  • Tunable Lipophilicity: The bromobenzyl group provides a handle for modulating the lipophilicity of the molecule, a critical parameter influencing blood-brain barrier penetration and overall pharmacokinetic properties.

  • Structural Rigidity and Flexibility: The benzylpiperazine core offers a balance of conformational rigidity and flexibility, allowing for optimal orientation within the receptor binding site.

  • Synthetic Tractability: The bromine atom serves as a versatile functional group for further chemical modifications through various cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Core Applications in Antipsychotic Drug Development

A primary application of this compound lies in the synthesis of atypical antipsychotic agents. Schizophrenia and other psychotic disorders are multifactorial conditions often associated with dysregulation of dopaminergic and serotonergic neurotransmission. Atypical antipsychotics typically exhibit a multi-receptor binding profile, with antagonist activity at dopamine D2 receptors and serotonin 5-HT2A receptors being a hallmark of their therapeutic efficacy and reduced extrapyramidal side effects compared to older, "typical" antipsychotics.

Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

The this compound scaffold serves as a key component in the design of ligands that can simultaneously target D2 and 5-HT2A receptors. The methylpiperazine moiety often interacts with the conserved aspartate residue in the third transmembrane domain (TM3) of these aminergic GPCRs, while the substituted benzyl group explores other regions of the binding pocket, contributing to affinity and selectivity.

Quantitative Data on Receptor Binding Affinities

The following table summarizes the binding affinities (Ki values) of representative compounds derived from arylpiperazine scaffolds, highlighting their potency at key CNS receptors.

Compound IDScaffoldD2 Ki (nM)5-HT2A Ki (nM)5-HT1A Ki (nM)Reference
Compound 1 N-(3-(4-phenylpiperazin-1-yl)propyl)-1H-indazole-3-carboxamide2.51.012.0[1]
Compound 10 N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide1.00.51.6[1]
Compound 11 N-(3-(4-(2-fluorophenyl)piperazin-1-yl)propyl)-1H-indazole-3-carboxamide5.01.32.5[1]
Haloperidol Reference D2 Antagonist1.230.0>1000[1]

Experimental Protocols

General Procedure for the Synthesis of Arylpiperazine Derivatives

The synthesis of bioactive molecules incorporating the this compound core often involves nucleophilic substitution or cross-coupling reactions. A general synthetic approach is outlined below:

Step 1: Synthesis of this compound

A mixture of 1-methylpiperazine and 1-bromo-4-(bromomethyl)benzene in a suitable solvent such as acetonitrile or DMF is stirred in the presence of a base (e.g., K2CO3 or Et3N) at room temperature or elevated temperature until the reaction is complete (monitored by TLC or LC-MS). The reaction mixture is then worked up by partitioning between an organic solvent and water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Step 2: Derivatization via Suzuki-Miyaura Cross-Coupling

To a solution of this compound in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is added a boronic acid or boronate ester derivative, a palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf)), and a base (e.g., Na2CO3 or K3PO4). The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed. After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to yield the desired coupled product.

Radioligand Receptor Binding Assays

Dopamine D2 Receptor Binding Assay:

  • Membrane Preparation: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells) are prepared by homogenization in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifugation. The final pellet is resuspended in the assay buffer.

  • Assay Protocol: The binding assay is performed in a 96-well plate format. To each well, add:

    • Cell membranes (typically 10-20 µg of protein)

    • Radioligand (e.g., [3H]Spiperone or [3H]Raclopride) at a concentration near its Kd value.

    • Increasing concentrations of the test compound or vehicle for total binding.

    • A high concentration of a known D2 antagonist (e.g., haloperidol or sulpiride) for non-specific binding.

  • Incubation and Filtration: The plates are incubated at room temperature for a defined period (e.g., 60-90 minutes). The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The specific binding is calculated by subtracting non-specific binding from total binding. The IC50 values (concentration of test compound that inhibits 50% of specific binding) are determined by non-linear regression analysis of the competition binding data. The Ki values are then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Serotonin 5-HT2A Receptor Binding Assay:

The protocol is analogous to the D2 receptor binding assay, with the following modifications:

  • Cell Line: Use a cell line stably expressing the human 5-HT2A receptor.

  • Radioligand: A specific 5-HT2A radioligand such as [3H]Ketanserin or [3H]MDL 100,907 is used.

  • Non-specific Binding: A known 5-HT2A antagonist like ketanserin or ritanserin is used to define non-specific binding.

Signaling Pathways

The therapeutic effects of antipsychotics derived from the this compound scaffold are mediated through the modulation of complex intracellular signaling cascades initiated by dopamine D2 and serotonin 5-HT2A receptors.

Dopamine D2 Receptor Signaling

The dopamine D2 receptor is a member of the D2-like receptor family and is coupled to Gi/o G-proteins.[2][3] Antagonism of D2 receptors by atypical antipsychotics is a key mechanism for alleviating the positive symptoms of schizophrenia.

D2_Signaling_Pathway D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Activation Antipsychotic Atypical Antipsychotic Antipsychotic->D2R AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation of targets Gq_Signaling_Pathway Receptor 5-HT2A Receptor G_protein Gq/11 Protein Receptor->G_protein Prevents Activation Antagonist Antipsychotic (Antagonist) Antagonist->Receptor Blocks Serotonin Binding PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca2+ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation of Targets

References

Exploring the Potential Neurotransmitter System Interactions of 1-(4-bromobenzyl)-4-methylpiperazine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a technical framework for exploring the potential neurotransmitter system interactions of 1-(4-bromobenzyl)-4-methylpiperazine. It is important to note that, despite a comprehensive search of scientific literature and patent databases, no direct quantitative data (e.g., binding affinities, functional activities) for the interaction of this specific compound with neurotransmitter receptors or transporters is publicly available. The information presented herein is based on the compound's chemical structure, its documented use as a synthetic intermediate for psychoactive drugs, and the known pharmacology of structurally related compounds.

Introduction

This compound is a chemical compound utilized in pharmaceutical research and development.[1] It is primarily recognized as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1] Its molecular structure, featuring a benzylpiperazine core, is a common scaffold in many centrally acting drugs. The lipophilicity conferred by the bromobenzyl group may enhance its ability to cross the blood-brain barrier, a desirable property for CNS-active compounds.

This guide outlines the potential neurotransmitter systems that this compound may interact with, based on the pharmacology of analogous compounds. It also provides detailed experimental protocols for characterizing such interactions and presents illustrative data in the requested formats.

Potential Pharmacological Profile

Given its use as a precursor for antidepressants and antipsychotics, this compound could potentially interact with a range of neurotransmitter systems implicated in mood and psychotic disorders. These primarily include the serotonergic, dopaminergic, and noradrenergic systems.

Serotonin System

Many piperazine-containing compounds exhibit affinity for various serotonin (5-HT) receptor subtypes. For instance, the structurally related compound 1-(m-chlorophenyl)piperazine (mCPP) is known to interact with multiple 5-HT receptors. Based on this, this compound could potentially act as a ligand for:

  • 5-HT1A Receptors: Often targeted by anxiolytics and antidepressants.

  • 5-HT2A Receptors: A key target for atypical antipsychotics.

  • 5-HT2C Receptors: Involved in the regulation of mood, appetite, and cognition.

  • Serotonin Transporter (SERT): The primary target for selective serotonin reuptake inhibitors (SSRIs).

Dopamine System

The dopamine system is a critical target for antipsychotic medications. Benzylpiperazine derivatives have been shown to interact with dopamine receptors and transporters. Potential targets for this compound within this system include:

  • Dopamine D2 Receptors: The primary target for most antipsychotic drugs.

  • Dopamine Transporter (DAT): Involved in the reuptake of dopamine from the synaptic cleft.

Norepinephrine System

Some antidepressants and antipsychotics also modulate the noradrenergic system. Therefore, potential interactions could involve:

  • Norepinephrine Transporter (NET): The target for norepinephrine reuptake inhibitors (NRIs).

  • Alpha-Adrenergic Receptors: Which are often secondary targets for antipsychotic agents.

Data Presentation: Illustrative Pharmacological Data

The following tables present hypothetical quantitative data for a compound structurally related to this compound to illustrate how such information would be presented. This is not actual data for this compound.

Table 1: Illustrative Receptor Binding Affinities (Ki, nM)

TargetRadioligandHypothetical Ki (nM) of Analogous Compound
Serotonin
5-HT1A[³H]8-OH-DPAT50
5-HT2A[³H]Ketanserin25
5-HT2C[³H]Mesulergine150
SERT[³H]Citalopram800
Dopamine
D2[³H]Spiperone75
DAT[³H]WIN 35,428>10,000
Norepinephrine
NET[³H]Nisoxetine1,200
α1-Adrenergic[³H]Prazosin300
α2-Adrenergic[³H]Rauwolscine950

Table 2: Illustrative Functional Activity (IC50/EC50, nM)

AssayTargetFunctional ReadoutHypothetical IC50/EC50 (nM) of Analogous Compound
Antagonist Activity 5-HT2ACalcium Flux120
D2cAMP Inhibition250
Reuptake Inhibition SERT[³H]5-HT Uptake1,500
NET[³H]NE Uptake2,800

Experimental Protocols

To determine the actual pharmacological profile of this compound, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

Objective: To determine the binding affinity of a test compound for a specific receptor or transporter.

Materials:

  • Cell membranes prepared from cell lines stably expressing the target receptor (e.g., HEK293-h5-HT2A).

  • A specific radioligand for the target (e.g., [³H]Ketanserin for 5-HT2A).

  • Test compound (this compound).

  • Non-specific binding control (a high concentration of a known unlabeled ligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

  • Glass fiber filters.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand, and either buffer, test compound, or non-specific binding control.

  • Incubate the plate at a specific temperature for a defined period to reach equilibrium (e.g., 60 minutes at 25°C).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding and determine the IC50 of the test compound.

  • Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Neurotransmitter Transporter Uptake Assays

Objective: To measure the ability of a test compound to inhibit the reuptake of neurotransmitters by their respective transporters.

Materials:

  • Cells stably expressing the transporter of interest (e.g., CHO-hSERT).

  • Radiolabeled neurotransmitter (e.g., [³H]Serotonin).

  • Test compound.

  • Known transporter inhibitor as a positive control (e.g., Fluoxetine for SERT).

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Scintillation counter.

Procedure:

  • Plate the cells in a 96-well plate and allow them to adhere.

  • Pre-incubate the cells with various concentrations of the test compound or control.

  • Initiate the uptake by adding the radiolabeled neurotransmitter.

  • Incubate for a short period (e.g., 10-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

  • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Determine the IC50 of the test compound for uptake inhibition.

In Vivo Microdialysis

Objective: To measure the effect of a test compound on extracellular neurotransmitter levels in the brain of a living animal.

Materials:

  • Laboratory animals (e.g., rats).

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Syringe pump.

  • Fraction collector.

  • HPLC system with electrochemical detection.

  • Test compound formulated for administration.

Procedure:

  • Surgically implant a guide cannula into the brain region of interest (e.g., prefrontal cortex, striatum) of an anesthetized animal.

  • After a recovery period, insert a microdialysis probe through the guide cannula.

  • Perfuse the probe with artificial cerebrospinal fluid at a low flow rate.

  • Collect baseline dialysate samples to measure basal neurotransmitter levels.

  • Administer the test compound (e.g., via intraperitoneal injection).

  • Continue to collect dialysate samples at regular intervals.

  • Analyze the concentration of neurotransmitters and their metabolites in the dialysate using HPLC-ECD.

  • Express the post-treatment neurotransmitter levels as a percentage of the baseline.

Visualizations

Signaling Pathway Diagram

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron pre_vesicle Vesicle with Neurotransmitters nt Neurotransmitters pre_vesicle->nt pre_transporter Reuptake Transporter (e.g., SERT, DAT) pre_autoreceptor Autoreceptor (e.g., 5-HT1A, D2) nt->pre_transporter Reuptake nt->pre_autoreceptor Feedback post_receptor Postsynaptic Receptor (e.g., 5-HT2A, D2) nt->post_receptor Binding signaling Intracellular Signaling Cascade post_receptor->signaling response Neuronal Response signaling->response

Caption: Generalized neurotransmitter synapse showing potential sites of drug action.

Experimental Workflow Diagram

G start Synthesize/Acquire This compound in_vitro In Vitro Screening start->in_vitro binding Radioligand Binding Assays (Receptor Affinity) in_vitro->binding functional Functional Assays (Agonist/Antagonist Activity) in_vitro->functional uptake Transporter Uptake Assays (Reuptake Inhibition) in_vitro->uptake in_vivo In Vivo Characterization binding->in_vivo functional->in_vivo uptake->in_vivo microdialysis Microdialysis (Neurotransmitter Levels) in_vivo->microdialysis behavioral Behavioral Models (e.g., Antidepressant, Antipsychotic) in_vivo->behavioral conclusion Determine Pharmacological Profile and Mechanism of Action microdialysis->conclusion behavioral->conclusion

Caption: Workflow for characterizing the neuropharmacology of a novel compound.

Conclusion

While this compound is established as a valuable synthetic intermediate for CNS-active pharmaceuticals, its direct interactions with neurotransmitter systems are not documented in publicly available literature. Based on its structural features and the nature of the drugs it is used to synthesize, it is plausible that this compound possesses some affinity for serotonin, dopamine, and/or norepinephrine receptors and transporters. The experimental protocols detailed in this guide provide a roadmap for the comprehensive pharmacological characterization of this compound to elucidate its specific mechanism of action and potential therapeutic utility. Such studies are essential to move beyond its current status as a chemical intermediate and to explore its potential as a pharmacological agent in its own right.

References

A Technical Guide to the Identification of Potential Therapeutic Targets for 1-(4-bromobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide outlines a comprehensive, multi-tiered strategy for the identification and validation of potential therapeutic targets for the novel compound 1-(4-bromobenzyl)-4-methylpiperazine. While this molecule is recognized as a valuable synthetic intermediate in pharmaceutical development, particularly for neuropsychiatric agents, its specific biological targets are not yet publicly characterized.[1][2] This document provides a logical, evidence-based framework for researchers in drug discovery to systematically profile this compound. By leveraging structure-activity relationships derived from the broader benzylpiperazine class, we hypothesize primary targets within the monoaminergic systems and present detailed, field-proven protocols for a tiered experimental approach, moving from broad affinity screening to specific functional validation.

Introduction: Rationale and Strategic Overview

This compound belongs to the benzylpiperazine chemical class, a scaffold renowned for its diverse interactions with central nervous system (CNS) targets.[3] Analogs such as 1-benzylpiperazine (BZP) are known to exert potent effects on dopamine and serotonin neurotransmission, primarily by interacting with monoamine transporters and G-protein coupled receptors (GPCRs).[4][5] The subject compound's structure, featuring a bromobenzyl group for enhanced lipophilicity and a methylpiperazine moiety, suggests a strong potential for CNS activity.[1]

The absence of specific target data necessitates a structured discovery workflow.[6][7] Our approach is designed to efficiently identify the highest-probability targets first, followed by functional characterization to determine the compound's mode of action (e.g., agonist, antagonist, reuptake inhibitor). This guide is built on the core principles of modern drug discovery: initiating with a broad screening panel and progressively focusing resources on the most promising interactions.[8][9]

G cluster_0 Phase 1: Hypothesis & Screening cluster_1 Phase 2: Functional Validation cluster_2 Phase 3: Profile Elucidation A Compound Structure Analysis (this compound) C Hypothesize Primary Target Panel (Dopamine & Serotonin Receptors/Transporters) A->C B Analog Data Mining (Benzylpiperazine Class Pharmacology) B->C D Tier 1: Radioligand Binding Assays (Determine Binding Affinity, Ki) C->D E Tier 2: Cell-Based Functional Assays (e.g., cAMP Second Messenger Assay) D->E Hits with Ki < 1µM F Determine Functional Activity (Agonist, Antagonist, Partial Agonist?) E->F G Calculate Potency (EC50) & Efficacy (% of Control) F->G H Selectivity Profiling (Off-Target & Safety Panels) G->H Confirmed Activity I In Vivo Model Selection (Translational Studies) H->I J Pharmacological Profile Established I->J

Figure 1: Overall workflow for target identification and validation.

Primary Target Hypotheses from Structural Analogs

The benzylpiperazine core is a privileged scaffold in neuropharmacology. Extensive literature on its derivatives allows us to form high-confidence hypotheses.

  • Dopaminergic System: BZP and its analogs are potent dopamine reuptake inhibitors and may also modulate dopamine receptors.[4][10][11] The Dopamine Transporter (DAT) is a primary target, and D2/D3 receptors are key GPCRs in this family.[10][12]

  • Serotonergic System: Phenylpiperazines are a major class of ligands for serotonin receptors, especially the 5-HT1A and 5-HT2A subtypes.[13][14] The Serotonin Transporter (SERT) is another critical target.[10][15]

Based on this, an initial screening panel should prioritize the following targets:

Target ClassPrimary Targets of InterestRationale based on Analog Activity
Monoamine Transporters Dopamine Transporter (DAT), Serotonin Transporter (SERT)Benzylpiperazines are well-documented reuptake inhibitors at these transporters.[4][10][16]
Serotonin GPCRs 5-HT1A, 5-HT2A, 5-HT7Arylpiperazines represent one of the largest classes of 5-HT1A ligands and show activity at other subtypes.[13][17]
Dopamine GPCRs D2, D3N-phenylpiperazine analogs can show high, selective affinity for D3 over D2 receptors.[12]

Tier 1: Binding Affinity Profiling

The first experimental step is to determine if the compound physically binds to the hypothesized targets. The most robust and quantitative method for this is the competitive radioligand binding assay.[18][19]

Principle of the Assay: This assay measures the ability of our unlabeled test compound, this compound, to compete with a high-affinity, radiolabeled ligand for binding to the target receptor expressed in cell membrane preparations. The result is an inhibitory constant (Ki), which reflects the compound's binding affinity; a lower Ki value indicates higher affinity.[19]

G start Start prep Prepare Reagents: - Target Receptor Membranes - Radioligand ([³H]-Ligand) - Test Compound Dilutions start->prep mix Incubate Components in 96-well Plate: Membranes + Radioligand + Test Cmpd prep->mix equilibrate Incubate to Reach Equilibrium (e.g., 60 min at 25°C) mix->equilibrate filter Rapid Filtration over GF/C Filter Plates (Separates Bound from Free Ligand) equilibrate->filter wash Wash Filters with Ice-Cold Buffer filter->wash count Add Scintillation Cocktail & Measure Radioactivity wash->count analyze Data Analysis: 1. Plot % Inhibition vs. [Cmpd] 2. Determine IC50 3. Calculate Ki via Cheng-Prusoff count->analyze end End analyze->end

Figure 2: Standard workflow for a competitive radioligand binding assay.
Detailed Protocol: Competitive Radioligand Binding Assay

This protocol is a generalized template adaptable for any of the proposed GPCR or transporter targets.

  • Reagent Preparation:

    • Cell Membranes: Use commercially available or in-house prepared cell membranes from cell lines stably expressing the human recombinant target of interest (e.g., HEK293 cells expressing hDAT).

    • Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Buffer composition is target-dependent.

    • Radioligand: Select a well-characterized, high-affinity radioligand for the target (e.g., [³H]-WIN 35,428 for DAT). Dilute in assay buffer to a final concentration at or near its dissociation constant (Kd).

    • Test Compound: Prepare a 10 mM stock of this compound in 100% DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 0.1 nM to 10 µM.

  • Assay Execution (96-well format):

    • To each well, add:

      • 25 µL of Assay Buffer (for Total Binding) or a high concentration of a known unlabeled ligand (for Non-Specific Binding).

      • 25 µL of the test compound dilution.

      • 50 µL of the diluted radioligand.

      • 100 µL of the diluted cell membrane preparation.

    • The final assay volume is 200 µL.

  • Incubation:

    • Seal the plate and incubate at a specified temperature (e.g., room temperature) for a duration sufficient to reach equilibrium (typically 60-120 minutes).

  • Filtration and Washing:

    • Rapidly harvest the contents of each well onto a glass fiber filter plate (e.g., Whatman GF/B) using a cell harvester. This step traps the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters 3-4 times with ice-cold wash buffer to remove residual unbound radioactivity.[19]

  • Radioactivity Measurement:

    • Allow the filters to dry. Add scintillation fluid to each well and measure the retained radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use a non-linear regression analysis (one-site competition model) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Convert the IC50 to the inhibitory constant (Ki) using the Cheng-Prusoff equation :[19]

      • Ki = IC50 / (1 + [L]/Kd)

      • Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Tier 2: Functional Characterization

A high binding affinity (e.g., Ki < 1 µM) indicates a physical interaction but does not describe its functional consequence. The compound could be an activator (agonist), a blocker (antagonist), or have no effect. Cell-based functional assays are essential to determine this.[20] For the hypothesized GPCR targets (serotonin and dopamine receptors), measuring the downstream second messenger cyclic adenosine monophosphate (cAMP) is a robust and high-throughput method.[21][22]

Principle of the cAMP Assay: Many of the target receptors (e.g., 5-HT1A, D2, D3) are coupled to the inhibitory G-protein, Gαi.[23][24] Activation of these receptors by an agonist inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cAMP.[25] Conversely, other receptors (e.g., 5-HT7) couple to the stimulatory G-protein, Gαs, and their activation increases cAMP.[26] By measuring changes in cAMP levels, we can determine the compound's functional activity.

G cluster_0 Cell Membrane receptor 5-HT1A Receptor (Gi-coupled GPCR) g_protein Gi/o Protein (αβγ Complex) receptor->g_protein Activates ac Adenylyl Cyclase (AC) g_protein->ac Inhibits camp cAMP (Second Messenger) ac->camp Converts agonist Agonist (e.g., 8-OH-DPAT or Test Compound) agonist->receptor Binds atp ATP atp->ac pka Downstream Effects (e.g., PKA Modulation) camp->pka

Figure 3: Signaling pathway for a Gi-coupled receptor like 5-HT1A.
Detailed Protocol: Forskolin-Stimulated cAMP Inhibition Assay (for Gi-coupled receptors)

This protocol is designed to measure agonist activity at Gi-coupled receptors like 5-HT1A or D2.

  • Cell Culture and Plating:

    • Culture a cell line stably expressing the target receptor (e.g., CHO-K1-h5-HT1A) using standard protocols.

    • The day before the assay, harvest cells and plate them into a 384-well white opaque microplate at an optimized density (e.g., 5,000 cells/well). Incubate overnight.[27]

  • Reagent Preparation:

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 5 mM HEPES and 0.1% BSA, pH 7.4.[25]

    • Stimulation Buffer: Assay Buffer containing a phosphodiesterase (PDE) inhibitor like 0.5 mM IBMX to prevent cAMP degradation.

    • Test Compound & Controls: Prepare serial dilutions of the test compound, a known full agonist (e.g., 8-OH-DPAT for 5-HT1A), and a known antagonist in Stimulation Buffer.

    • Forskolin: Prepare a solution of forskolin in Stimulation Buffer at a concentration that produces approximately 80% of its maximal effect (EC80). Forskolin directly activates adenylyl cyclase, creating a high basal level of cAMP that can be robustly inhibited by a Gi-agonist.[23]

  • Assay Execution:

    • Agonist Mode:

      • Remove culture medium from the cells.

      • Add 5 µL of the test compound/control dilutions to the appropriate wells.

      • Add 5 µL of the forskolin solution to all wells (except for baseline controls).

      • Incubate for 30 minutes at room temperature.

    • Antagonist Mode:

      • Pre-incubate the cells with the test compound for 15-30 minutes.

      • Add a concentration of the reference agonist equal to its EC80.

      • Incubate for an additional 30 minutes at room temperature.

  • cAMP Detection:

    • Lyse the cells and measure intracellular cAMP levels using a commercial detection kit (e.g., a TR-FRET or AlphaScreen-based kit).[25][27] Follow the manufacturer's protocol, which typically involves adding lysis buffer and detection reagents.

    • Read the plate on a compatible microplate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • For Agonist Mode: Plot the % inhibition of the forskolin response versus the log concentration of the test compound. Use non-linear regression to calculate the EC50 (potency) and the maximum inhibition (efficacy).

    • For Antagonist Mode: Plot the cAMP concentration versus the log concentration of the test compound. Use non-linear regression to calculate the IC50 (potency).

Data Interpretation and Next Steps

The combined data from Tier 1 and Tier 2 experiments will generate a preliminary pharmacological profile for this compound.

ParameterAssay TypeInterpretation
Ki Radioligand BindingAffinity: The concentration required to occupy 50% of the target receptors at equilibrium. A lower Ki indicates a stronger binding interaction.
EC50 Functional (Agonist)Potency: The concentration required to produce 50% of the compound's maximal effect. A lower EC50 indicates a more potent agonist.
IC50 Functional (Antagonist)Potency: The concentration required to inhibit 50% of the response produced by a reference agonist. A lower IC50 indicates a more potent antagonist.
Emax Functional (Agonist)Efficacy: The maximum response produced by the compound, typically expressed as a percentage of the response from a known full agonist. (Emax ≈ 100% = Full Agonist; 0 < Emax < 100% = Partial Agonist).

Next Steps:

  • Selectivity Profiling: Once primary targets are confirmed, the compound should be screened against a broader panel of receptors, transporters, and enzymes to assess its selectivity and identify potential off-target liabilities.

  • In Vitro ADME/Tox: Early assessment of absorption, distribution, metabolism, excretion, and toxicity properties is crucial.

  • In Vivo Models: If the compound demonstrates a promising in vitro profile (e.g., potent and selective DAT inhibitor, or a potent 5-HT1A partial agonist), subsequent studies in relevant animal models of disease (e.g., models for depression, anxiety, or Parkinson's disease) would be the logical next step.[28]

This structured approach provides a robust and efficient pathway to elucidate the therapeutic potential of this compound, transforming it from a synthetic intermediate into a well-characterized lead compound.

References

Unraveling the Architecture of Novel Piperazine Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications.[1] The continuous exploration of novel piperazine derivatives is a vibrant area of research, aimed at the discovery of new therapeutic agents with enhanced efficacy and selectivity. This technical guide provides a comprehensive overview of the methodologies employed in the structure elucidation of these novel compounds, with a focus on data presentation, detailed experimental protocols, and the visualization of relevant biological pathways.

Core Analytical Techniques for Structure Elucidaion

The unambiguous determination of the chemical structure of novel piperazine derivatives is paramount for understanding their structure-activity relationships (SAR) and ensuring their potential for further development. A combination of modern analytical techniques is typically employed to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic molecules. Both ¹H and ¹³C NMR are routinely used to characterize piperazine derivatives.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the purified piperazine derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). The choice of solvent depends on the solubility of the compound.

  • Internal Standard: Add a small amount of a reference standard, such as tetramethylsilane (TMS), to the NMR tube to provide a reference signal (0 ppm).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300-600 MHz or higher.

    • ¹H NMR: Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Due to the lower natural abundance of ¹³C, a greater number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

  • Data Processing and Analysis: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectrum. Chemical shifts (δ), coupling constants (J), and integration values are analyzed to determine the connectivity of atoms within the molecule. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to establish detailed structural assignments.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact molecular formula.

Experimental Protocol for Mass Spectrometry Analysis:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) is often used. For non-volatile or thermally labile compounds, liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is the preferred method.[2]

  • Ionization: The sample molecules are ionized in the ion source. Electron ionization (EI) is common in GC-MS and often leads to characteristic fragmentation patterns that aid in structure elucidation. ESI and APCI are "soft" ionization techniques commonly used in LC-MS that typically produce the protonated molecule [M+H]⁺ or other adducts.[2]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Detection and Data Analysis: The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular ion peak provides the molecular weight of the compound. The fragmentation pattern can be analyzed to identify characteristic substructures.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state.[3] This technique allows for the precise determination of bond lengths, bond angles, and stereochemistry.

Experimental Protocol for Single-Crystal X-ray Crystallography:

  • Crystal Growth: Grow high-quality single crystals of the piperazine derivative. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, or cooling).

  • Crystal Mounting: Mount a suitable single crystal (typically 0.1-0.3 mm in size) on a goniometer head.

  • Data Collection: Collect X-ray diffraction data using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on a detector.[4]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. The initial crystal structure is solved using direct methods or Patterson methods. The structural model is then refined against the experimental data to obtain the final, accurate atomic coordinates.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data for a selection of novel piperazine derivatives from recent literature, highlighting their physical properties and biological activities.

Table 1: Physicochemical Properties of Novel Piperazine Derivatives

Compound IDMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Yield (%)Reference
C505 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[5]
3n Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[6]
Compound 3 C₂₄H₂₁N₃O₄415.45Not SpecifiedNot Specified[7]
Compound 23 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Compound 25 Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[8]
Compound 1h Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
Compound 1j Not SpecifiedNot SpecifiedNot SpecifiedNot Specified[9]
A-11 C₂₄H₃₂N₄O₂424.54166-16845[10]

Table 2: Anticancer Activity of Novel Piperazine Derivatives

Compound IDCancer Cell LineIC₅₀ / GI₅₀ (µM)Mechanism of ActionReference
C505 K562, HeLa, AGS0.06 - 0.16 (GI₅₀)Inhibition of PI3K/AKT, Src, BCR-ABL pathways; induces apoptosis[5]
3n MDA-MB-2315.55 ± 0.56 (IC₅₀)Induces caspase-dependent apoptosis[6]
Compound 3 MDA-MB-23111.3 (IC₅₀)Activates apoptosis, blocks cell cycle at G0/G1[7]
Compound 23 MDA-MB-4681.00 (GI₅₀)Antiproliferative[8]
Compound 25 HOP-921.35 (GI₅₀)Antiproliferative[8]
1h & 1j HUH-7, MCF-7, HCT-116ActiveInduce apoptosis by cell cycle arrest at subG1 phase[9]
A-11 A-5495.71 (IC₅₀)Potential EGFR inhibition[10]
A-11 HCT-1164.26 (IC₅₀)Potential EGFR inhibition[10]

Visualization of Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of novel piperazine derivatives often involves studying their effects on cellular signaling pathways. Similarly, a clear representation of the experimental workflow for structure elucidation is beneficial for researchers. The following diagrams, generated using the DOT language, illustrate these concepts.

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_synthesis Synthesis & Purification cluster_elucidation Structure Elucidation cluster_data Data Analysis & Confirmation Synthesis Synthesis of Novel Piperazine Derivative Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Xray X-ray Crystallography (if single crystals obtained) Purification->Xray Analysis Spectra & Data Analysis NMR->Analysis MS->Analysis Xray->Analysis Structure Proposed Structure Analysis->Structure Confirmation Structure Confirmation Structure->Confirmation

A streamlined workflow for the synthesis and structure elucidation of novel piperazine derivatives.
Inhibition of the PI3K/AKT Signaling Pathway

Several novel piperazine derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.[5]

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT Activation Apoptosis Inhibition of Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival AKT->Proliferation Piperazine Piperazine Derivative Piperazine->PI3K Inhibition

Inhibition of the PI3K/AKT pathway by a novel piperazine derivative, leading to decreased cell survival.
Inhibition of Src Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that play a critical role in regulating cell adhesion, proliferation, and migration. Their inhibition is a key strategy in cancer therapy.[5]

Src_Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Cell Surface Receptor Src Src Kinase Receptor->Src Activation Downstream Downstream Signaling (e.g., STAT3, RAS/RAF/MEK/ERK) Src->Downstream Proliferation Cell Proliferation & Invasion Downstream->Proliferation Piperazine Piperazine Derivative Piperazine->Src Inhibition

Inhibition of Src kinase signaling by a novel piperazine derivative, disrupting cancer cell proliferation.
Inhibition of the BCR-ABL Signaling Pathway

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Targeting this oncoprotein is a primary therapeutic strategy.[5]

BCR_ABL_Pathway cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL Oncoprotein Downstream Downstream Pathways (e.g., RAS, JAK/STAT) BCR_ABL->Downstream Activation Proliferation Uncontrolled Cell Proliferation Downstream->Proliferation Apoptosis Inhibition of Apoptosis Downstream->Apoptosis Piperazine Piperazine Derivative Piperazine->BCR_ABL Inhibition

Inhibition of the BCR-ABL oncoprotein by a novel piperazine derivative in CML.

Conclusion

The structure elucidation of novel piperazine derivatives is a critical step in the drug discovery and development process. A multi-faceted approach, combining powerful analytical techniques such as NMR, mass spectrometry, and X-ray crystallography, is essential for the unambiguous determination of their chemical structures. The detailed experimental protocols and organized quantitative data presented in this guide provide a valuable resource for researchers in the field. Furthermore, the visualization of key signaling pathways and experimental workflows offers a clearer understanding of both the mechanism of action and the process of structural characterization. As research into piperazine-based compounds continues to expand, the systematic application of these methodologies will be instrumental in unlocking the full therapeutic potential of this versatile heterocyclic scaffold.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 1-(4-bromobenzyl)-4-methylpiperazine. This compound is a valuable intermediate in pharmaceutical research, particularly in the development of antidepressant and antipsychotic medications.[1] The synthesis can be effectively achieved through two primary methods: nucleophilic substitution (N-alkylation) and reductive amination. This guide will focus on the N-alkylation method due to its straightforward procedure and the ready availability of starting materials. The protocol includes information on reagents, equipment, step-by-step procedures, and purification techniques.

Introduction

This compound is a disubstituted piperazine derivative. The piperazine ring is a common structural motif in medicinal chemistry, and its derivatives are known to possess a wide range of biological activities. The incorporation of a 4-bromobenzyl group can modulate the pharmacokinetic and pharmacodynamic properties of the molecule, making it a key building block in drug discovery.[1] This protocol details a reliable method for its synthesis, suitable for laboratory-scale production.

Chemical Properties and Data

The key chemical properties of the reactants and the final product are summarized in the table below for easy reference.

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberAppearance
1-MethylpiperazineC₅H₁₂N₂100.16109-01-3Colorless liquid
4-Bromobenzyl bromideC₇H₆Br₂249.93589-15-1White to off-white crystalline solid
This compoundC₁₂H₁₇BrN₂269.18368879-17-8Colorless to light orange/yellow clear liquid[1]
Experimental Protocol: N-Alkylation

This protocol describes the synthesis of this compound via the nucleophilic substitution of 4-bromobenzyl bromide with 1-methylpiperazine.[2]

3.1. Materials and Reagents

  • 1-Methylpiperazine (≥99%)

  • 4-Bromobenzyl bromide (≥98%)

  • Potassium carbonate (K₂CO₃), anhydrous (≥99%)

  • Acetonitrile (ACN), anhydrous (≥99.8%)

  • Ethyl acetate (EtOAc), ACS grade

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel (for column chromatography, 230-400 mesh)

  • Deionized water

3.2. Equipment

  • Round-bottom flask (appropriate size for the reaction scale)

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • pH meter or pH paper

3.3. Reaction Procedure

  • To a dry round-bottom flask equipped with a magnetic stir bar, add 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents).

  • Add anhydrous acetonitrile to the flask to create a stirrable suspension.

  • In a separate container, dissolve 4-bromobenzyl bromide (1.0 equivalent) in a minimal amount of anhydrous acetonitrile.

  • Slowly add the 4-bromobenzyl bromide solution to the stirring suspension of 1-methylpiperazine and potassium carbonate at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 6-18 hours. The progress of the reaction should be monitored by TLC or LC-MS.[2]

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

3.4. Work-up and Purification

  • Remove the acetonitrile under reduced pressure using a rotary evaporator.

  • Partition the resulting residue between ethyl acetate and deionized water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer two more times with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to yield the pure this compound.

3.5. Characterization

The identity and purity of the final product can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Alternative Synthetic Route: Reductive Amination

An alternative and efficient method for the synthesis of this compound is reductive amination. This one-pot reaction involves the reaction of 4-bromobenzaldehyde with 1-methylpiperazine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[2][3][4] A common and mild reducing agent for this transformation is sodium triacetoxyborohydride (NaBH(OAc)₃).[2]

Safety Precautions
  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • 4-Bromobenzyl bromide is a lachrymator and should be handled with care.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

Visualizations

Below are diagrams illustrating the chemical reaction and the experimental workflow.

Synthesis_Reaction cluster_reactants Reactants cluster_product Product 1-Methylpiperazine 1-Methylpiperazine Reaction_Step K2CO3, ACN Reflux 1-Methylpiperazine->Reaction_Step + 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide 4-Bromobenzyl_bromide->Reaction_Step Product Product This compound This compound Reaction_Step->this compound

Caption: N-Alkylation reaction scheme for the synthesis.

experimental_workflow reagents Combine 1-Methylpiperazine, 4-Bromobenzyl bromide, K2CO3 in ACN reaction Heat to Reflux (6-18h) Monitor by TLC/LC-MS reagents->reaction workup Solvent Removal (Rotovap) reaction->workup extraction Partition between EtOAc and Water Extract Aqueous Layer workup->extraction drying Combine Organic Layers Wash with Brine Dry over Na2SO4 extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Flash Column Chromatography concentration->purification product Pure this compound purification->product

Caption: Experimental workflow for the synthesis protocol.

References

Application Notes and Protocols: 1-(4-bromobenzyl)-4-methylpiperazine as a Versatile Intermediate for the Synthesis of Novel Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-bromobenzyl)-4-methylpiperazine is a key building block in medicinal chemistry, particularly in the development of novel therapeutics targeting the central nervous system (CNS). Its structure, featuring a reactive bromobenzyl group and a 4-methylpiperazine moiety, makes it an ideal intermediate for the synthesis of a diverse range of compounds, including potential antipsychotic and antidepressant agents.[1] The piperazine ring is a common pharmacophore found in numerous approved antipsychotic drugs, known to interact with dopamine and serotonin receptors, which are crucial targets in the treatment of psychosis.[2][3][4]

This document provides detailed application notes and a hypothetical experimental protocol for the use of this compound in the synthesis of a novel antipsychotic candidate via a palladium-catalyzed Suzuki cross-coupling reaction.

Synthesis of a Hypothetical Antipsychotic Agent: "Piprabenzoxazole"

To illustrate the utility of this compound, we propose the synthesis of a hypothetical antipsychotic molecule, "Piprabenzoxazole." This molecule is designed by coupling the intermediate with a benzisoxazole boronic acid, a moiety present in successful atypical antipsychotics like risperidone and iloperidone. The Suzuki-Miyaura cross-coupling reaction is a robust and widely used method for forming carbon-carbon bonds between aryl halides and boronic acids, making it an excellent choice for this transformation.

Reaction Scheme:

Experimental Protocols

Synthesis of 6-(4-((4-methylpiperazin-1-yl)methyl)phenyl)benzo[d]isoxazole ("Piprabenzoxazole")

This protocol details the palladium-catalyzed Suzuki coupling of this compound with 1,2-benzisoxazol-6-ylboronic acid.

Materials and Reagents:

  • This compound

  • 1,2-Benzisoxazol-6-ylboronic acid

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 1,2-benzisoxazol-6-ylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq) to the flask.

  • Add anhydrous 1,4-dioxane and degassed water to the flask in a 4:1 ratio (v/v). The typical concentration is 0.1 M with respect to the limiting reagent.

  • Stir the reaction mixture at 90 °C under an inert atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of dichloromethane and methanol) to afford the pure "Piprabenzoxazole".

  • Characterize the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Data Presentation

The following table summarizes the hypothetical quantitative data for the synthesis of "Piprabenzoxazole."

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar EquivalentsAmount (mmol)Mass (g)Theoretical Yield (g)Actual Yield (g)Yield (%)Purity (HPLC)
This compoundC₁₂H₁₇BrN₂269.181.01.00.269--->98%
1,2-Benzisoxazol-6-ylboronic acidC₇H₆BNO₃162.941.21.20.195--->97%
"Piprabenzoxazole"C₁₉H₂₁N₃O307.39---0.3070.24680>99%

Mandatory Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_catalyst Catalyst & Base cluster_conditions Reaction Conditions cluster_workup Work-up & Purification cluster_product Final Product A 1-(4-bromobenzyl)-4- methylpiperazine E 1,4-Dioxane/Water 90 °C, 12-18 h Inert Atmosphere A->E Suzuki Coupling B 1,2-Benzisoxazol-6- ylboronic acid B->E Suzuki Coupling C Pd(dppf)Cl₂ C->E Suzuki Coupling D K₂CO₃ D->E Suzuki Coupling F Extraction with Ethyl Acetate E->F G Silica Gel Chromatography F->G H Piprabenzoxazole G->H

Caption: Synthetic workflow for "Piprabenzoxazole".

Putative Signaling Pathway of "Piprabenzoxazole"

Atypical antipsychotics commonly exhibit antagonism at dopamine D₂ receptors and serotonin 5-HT₂A receptors. The following diagram illustrates this proposed mechanism of action for "Piprabenzoxazole".

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R Activates Serotonin Serotonin HT2AR Serotonin 5-HT₂A Receptor Serotonin->HT2AR Activates Downstream Downstream Signaling (e.g., ↓cAMP, ↑IP₃/DAG) D2R->Downstream HT2AR->Downstream Therapeutic Therapeutic Effect (Antipsychotic Action) Downstream->Therapeutic Piprabenzoxazole Piprabenzoxazole Piprabenzoxazole->D2R Antagonizes Piprabenzoxazole->HT2AR Antagonizes

Caption: Putative mechanism of action of "Piprabenzoxazole".

Conclusion

This compound serves as a valuable and versatile intermediate for the synthesis of novel compounds with potential antipsychotic activity. The presence of a bromo-functionalized benzyl group allows for the facile introduction of various heterocyclic systems via established cross-coupling methodologies, such as the Suzuki-Miyaura reaction. The protocol and data presented here for the synthesis of the hypothetical molecule "Piprabenzoxazole" provide a practical template for researchers in the field of drug discovery and development to explore new chemical space in the quest for improved antipsychotic agents.

References

Application of 1-(4-bromobenzyl)-4-methylpiperazine in Antidepressant Drug Design: A Practical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine moiety is a critical pharmacophore in the design of central nervous system (CNS) active agents, particularly antidepressants. Its unique physicochemical properties often impart favorable pharmacokinetic profiles for CNS penetration. 1-(4-bromobenzyl)-4-methylpiperazine is a versatile synthetic intermediate that serves as a valuable building block for novel antidepressant candidates. The presence of a bromobenzyl group offers a site for further chemical modification and can enhance lipophilicity, potentially improving bioavailability.[1] This document provides detailed application notes and experimental protocols for researchers utilizing this compound in the discovery and preclinical development of new antidepressant therapies. While direct antidepressant activity of this specific intermediate is not extensively documented, the following protocols are based on established methodologies for evaluating arylpiperazine derivatives in antidepressant drug discovery.

Rationale for Use in Antidepressant Drug Design

Arylpiperazine derivatives have been successfully developed as antidepressants that modulate various neurotransmitter systems.[2][3] The primary mechanisms of action for many modern antidepressants involve the inhibition of serotonin (5-HT) and/or norepinephrine (NE) reuptake, or direct interaction with serotonin receptors.[4][5] The this compound scaffold can be elaborated to target these key proteins in the CNS.

Potential Molecular Targets:
  • Serotonin Transporter (SERT): Inhibition of SERT increases synaptic serotonin levels, a hallmark of SSRI and SNRI antidepressants.

  • Norepinephrine Transporter (NET): Inhibition of NET elevates synaptic norepinephrine, a mechanism of action for NRIs and SNRIs.

  • Dopamine Transporter (DAT): While less common as a primary target, DAT inhibition can contribute to the overall efficacy profile of some antidepressants.[6]

  • 5-HT Receptor Subtypes (e.g., 5-HT1A, 5-HT2A/2C): Agonism or antagonism at these receptors can modulate serotonergic neurotransmission and contribute to antidepressant and anxiolytic effects.[7][8]

Synthesis of Novel Derivatives

The following is a generalized synthetic protocol for the derivatization of this compound to generate a library of compounds for screening. A common approach involves the substitution of the bromo- group on the phenyl ring via cross-coupling reactions or by using the benzyl group for further elaboration.

General Synthetic Scheme:

G cluster_0 Synthesis of Arylpiperazine Derivatives Intermediate 1-(4-bromobenzyl)-4- methylpiperazine Product Novel Arylpiperazine Derivative Intermediate->Product Suzuki Coupling Reagents Arylboronic acid, Pd catalyst, Base

Caption: General workflow for derivatization.

Protocol: Suzuki Cross-Coupling
  • Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as potassium carbonate (2.0 eq).

  • Solvent: Add a suitable solvent system, for example, a mixture of toluene and water (4:1).

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final compound.

  • Characterization: Confirm the structure of the purified compound using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Evaluation of Antidepressant Activity

In vitro assays are crucial for determining the mechanism of action and potency of newly synthesized compounds at specific molecular targets.

Neurotransmitter Transporter Binding Assays

These assays measure the affinity of a test compound for SERT, NET, and DAT.

Protocol: Radioligand Binding Assay

  • Tissue Preparation: Utilize cell lines stably expressing human SERT, NET, or DAT, or rodent brain synaptosomes.

  • Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes or synaptosomes with a specific radioligand (e.g., [3H]citalopram for SERT, [3H]nisoxetine for NET, [3H]WIN 35,428 for DAT) and varying concentrations of the test compound.

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Termination and Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding). Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Neurotransmitter Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of neurotransmitters into cells.

Protocol: [3H]-Neurotransmitter Uptake Assay

  • Cell Culture: Use HEK293 cells stably expressing the human transporters (SERT, NET, or DAT) or rodent brain synaptosomes.

  • Incubation: Pre-incubate the cells/synaptosomes with various concentrations of the test compound.

  • Initiation: Add a [3H]-labeled neurotransmitter ([3H]-5-HT, [3H]-NE, or [3H]-DA) to initiate the uptake.

  • Termination: After a short incubation period (e.g., 10-20 minutes), terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the cells and measure the amount of tritium taken up using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

In Vivo Assessment of Antidepressant-Like Activity

Animal models are essential for evaluating the potential therapeutic efficacy of drug candidates. The Forced Swim Test (FST) and Tail Suspension Test (TST) are widely used behavioral despair models to screen for antidepressant-like effects.[1][9]

Forced Swim Test (FST)

Protocol:

  • Animals: Use male Swiss albino mice (25-30g).

  • Apparatus: A transparent cylindrical container (25 cm high, 10 cm diameter) filled with water (23-25 °C) to a depth of 15 cm.

  • Procedure:

    • Administer the test compound (e.g., 10, 20, 40 mg/kg) or vehicle intraperitoneally (i.p.) 60 minutes before the test. A positive control, such as fluoxetine (20 mg/kg, i.p.), should be used.[1]

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only movements necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time of the treated groups with the vehicle control group. A significant reduction in immobility time suggests an antidepressant-like effect.

Tail Suspension Test (TST)

Protocol:

  • Animals: Use male Swiss albino mice (25-30g).

  • Apparatus: A horizontal bar raised above a surface.

  • Procedure:

    • Administer the test compound or vehicle as described for the FST.

    • Suspend each mouse by its tail from the horizontal bar using adhesive tape (approximately 1 cm from the tip of the tail).

    • Record the total duration of immobility over a 6-minute period.

  • Data Analysis: A significant decrease in the duration of immobility in the treated groups compared to the vehicle group indicates potential antidepressant activity.

Data Presentation

Quantitative data from in vitro and in vivo studies should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of a Representative Arylpiperazine Derivative

CompoundSERT Ki (nM)NET Ki (nM)DAT Ki (nM)5-HT1A Ki (nM)
Derivative X 15.589.2>10005.8
Fluoxetine 1.22502000>1000
Imipramine 4.1378600>1000

Table 2: In Vivo Antidepressant-Like Effects of a Representative Arylpiperazine Derivative

Treatment (mg/kg, i.p.)FST Immobility (s)TST Immobility (s)
Vehicle 150 ± 10180 ± 12
Derivative X (10) 125 ± 8145 ± 10
Derivative X (20) 95 ± 7 110 ± 9
Fluoxetine (20) 80 ± 6 95 ± 8

Data are presented as mean ± SEM. *p < 0.05, **p < 0.01 vs. Vehicle.

Visualization of Workflows and Pathways

Experimental Workflow for Antidepressant Screening

G cluster_0 Drug Discovery Pipeline Start Design & Synthesis of This compound Derivatives InVitro In Vitro Screening (Binding & Uptake Assays) Start->InVitro Select Lead Compound Selection InVitro->Select InVivo In Vivo Behavioral Models (FST, TST) Select->InVivo Active Compounds ADMET ADMET & Toxicology InVivo->ADMET End Preclinical Candidate ADMET->End

Caption: Workflow for antidepressant drug discovery.

Monoamine Reuptake Inhibition Signaling Pathway

G cluster_0 Synaptic Cleft Presynaptic Presynaptic Neuron 5HT_NE 5-HT & NE Presynaptic->5HT_NE Release Postsynaptic Postsynaptic Neuron SERT SERT NET NET 5HT_NE->SERT Reuptake 5HT_NE->NET Reuptake Receptors Postsynaptic Receptors 5HT_NE->Receptors Receptors->Postsynaptic Signal Derivative Arylpiperazine Derivative Derivative->SERT Inhibition Derivative->NET Inhibition

Caption: Mechanism of monoamine reuptake inhibition.

Conclusion

This compound represents a valuable starting point for the synthesis of novel antidepressant candidates. By leveraging its versatile chemical nature, researchers can generate diverse libraries of arylpiperazine derivatives. The systematic application of the in vitro and in vivo protocols detailed in this guide will enable the identification and characterization of promising lead compounds with the potential to be developed into next-generation antidepressant therapies.

References

Application Notes and Protocols for Testing Piperazine Derivatives on Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Piperazine and its derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potent anticancer properties.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as inducing apoptosis, causing cell cycle arrest, and inhibiting key signaling pathways crucial for cancer cell proliferation and survival.[3][4][5] This document provides a comprehensive set of experimental protocols and application notes for the in vitro evaluation of piperazine derivatives against various cancer cell lines. The methodologies detailed herein cover essential assays for determining cytotoxicity, elucidating mechanisms of action, and identifying molecular targets.

Data Presentation: In Vitro Efficacy of Select Piperazine Derivatives

The following tables summarize the cytotoxic activity of various piperazine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound.

Piperazine DerivativeCancer TypeCell LineIC50 (µM)Reference
Compound 17 Colon CancerKM12Not explicitly stated, but high efficacy reported[6]
CNS CancerSF-539, SNB-75Not explicitly stated, but high efficacy reported[6]
MelanomaSK-MEL-5, LOX-IMVINot explicitly stated, but high efficacy reported[6]
Breast CancerMDA-MB-231/ATCCNot explicitly stated, but high efficacy reported[6]
Compound 23 Breast CancerMDA-MB-4681.00[6]
Compound 25 Non-Small Cell Lung CancerHOP-921.35[6]
PCC Liver CancerSNU-4756.98 ± 0.11[4]
Liver CancerSNU-4237.76 ± 0.45[4]
DX1-DX5 LeukemiaHL-60, NB4, K562, HP100-1< 10 (IG50)[5]
Compound 3e Breast CancerMDA-MB-23116.98[7]
Compound 6b Breast CancerMDA-MB-23117.33[7]
RB1 Breast CancerMDA-MB-23198.34

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Cell viability assays are fundamental for assessing the dose-dependent cytotoxic effects of piperazine derivatives on cancer cells. The MTT, MTS, and SRB assays are reliable colorimetric methods for this purpose.[8][9][10]

a) MTT Assay Protocol

This assay measures the metabolic activity of viable cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperazine derivative stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 100 µL of cell suspension (typically 5,000-10,000 cells/well) into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment: Prepare serial dilutions of the piperazine derivative in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[8]

  • MTT Addition: Add 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[9]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[9]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]

b) MTS Assay Protocol

The MTS assay is a more convenient alternative to the MTT assay as the formazan product is soluble in the cell culture medium.[10]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • 96-well cell culture plates

  • MTS reagent (containing an electron coupling reagent like PES)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.[8][10]

  • Incubation: Incubate the plate for 1 to 4 hours at 37°C in a 5% CO2 incubator.[8][10]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[8]

c) Sulforhodamine B (SRB) Assay Protocol

The SRB assay is a cell density-based assay that relies on the binding of the dye to cellular proteins.[12]

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Piperazine derivative stock solution

  • 96-well cell culture plates

  • Trichloroacetic acid (TCA), cold 10% (w/v)

  • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)

  • Tris base solution (10 mM, pH 10.5)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% TCA to each well. Incubate at 4°C for 1 hour.[13]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry.[13]

  • Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution to each well to dissolve the bound dye.

  • Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[14][15] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[14] Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[14]

Materials:

  • Cancer cell lines

  • Piperazine derivative

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., 1 x 10^6 cells) in a culture flask or plate and treat with the piperazine derivative for the desired time.[15]

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin to detach them.[15][16]

  • Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[15][16]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells immediately by flow cytometry. Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Cell Cycle Analysis by Propidium Iodide Staining

Flow cytometry with PI staining is a widely used technique to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[17][18] This is based on the principle that PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[17]

Materials:

  • Cancer cell lines

  • Piperazine derivative

  • PBS

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest approximately 1 x 10^6 cells after treatment with the piperazine derivative.

  • Washing: Wash the cells with PBS and centrifuge at 1200 rpm for 5 minutes.[19]

  • Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix the cells for at least 30 minutes at 4°C.[19]

  • Washing: Centrifuge the fixed cells at 2000 rpm for 5 minutes, discard the supernatant, and resuspend the cells in 1 mL of PBS. Repeat this wash step twice.[19]

  • Staining: Centrifuge the cells again, discard the supernatant, and resuspend the pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19]

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry. The data is typically displayed as a histogram of DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[20]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect and quantify specific proteins involved in signaling pathways that may be affected by the piperazine derivatives, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[21][22]

Materials:

  • Treated and untreated cancer cell lysates

  • RIPA buffer (with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., against p-Akt, Akt, p-ERK, ERK, Bcl-2, Bax, Caspase-3, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.[23]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[23]

  • SDS-PAGE: Denature an equal amount of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.[22][23]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[22]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[24]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[22][24]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-Buffered Saline with 0.1% Tween 20).[24]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.[24] The band intensities can be quantified using densitometry software.

Mandatory Visualizations

Experimental Workflow

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies start Cancer Cell Lines (e.g., Breast, Lung, Colon) treatment Treatment with Piperazine Derivatives (Dose-Response) start->treatment viability Cell Viability Assays (MTT, MTS, SRB) treatment->viability ic50 Determine IC50 Values viability->ic50 apoptosis Apoptosis Assay (Annexin V / PI) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blotting (Signaling Pathways) ic50->western_blot G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Piperazine Piperazine Derivative Piperazine->PI3K Akt Akt Piperazine->Akt PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP3->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation G GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Proliferation Cell Proliferation & Differentiation Transcription->Proliferation Piperazine Piperazine Derivative Piperazine->Raf Piperazine->MEK G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine Piperazine Derivative DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Piperazine->DeathReceptor Bcl2 Bcl-2 (Anti-apoptotic) Piperazine->Bcl2 Bax Bax (Pro-apoptotic) Piperazine->Bax Caspase8 Caspase-8 DeathReceptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Mitochondrion Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Bcl2->Mitochondrion Bax->Mitochondrion Apoptosis Apoptosis Caspase3->Apoptosis

References

Application Note: Comprehensive Characterization of 1-(4-bromobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive guide to the analytical methods for the structural elucidation and purity assessment of 1-(4-bromobenzyl)-4-methylpiperazine, a key intermediate in pharmaceutical synthesis. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering a multi-faceted approach to characterization, ensuring scientific integrity and batch-to-batch consistency. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis. Each section explains the causality behind experimental choices and provides step-by-step protocols.

Introduction

This compound is a pivotal building block in the synthesis of various active pharmaceutical ingredients (APIs), particularly those targeting the central nervous system, such as antidepressants and antipsychotics. Its chemical structure, featuring a bromobenzyl group attached to a methylpiperazine moiety, necessitates rigorous analytical characterization to ensure identity, purity, and quality prior to its use in drug substance manufacturing. The presence of the bromine atom and the piperazine ring presents unique analytical considerations that will be addressed in the following protocols. This guide is intended to provide a robust framework for the comprehensive analysis of this compound, ensuring reliable and reproducible results.

Compound Profile:

PropertyValueSource
Molecular Formula C₁₂H₁₇BrN₂--INVALID-LINK--
Molecular Weight 269.18 g/mol --INVALID-LINK--
CAS Number 368879-17-8--INVALID-LINK--
Appearance Solid--INVALID-LINK--

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. For this compound, ¹H and ¹³C NMR will provide a detailed map of the proton and carbon environments, respectively.

The "Why": Experimental Choices in NMR
  • Choice of Solvent: Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar organic compounds as it dissolves a wide range of samples and its residual solvent peak does not typically interfere with the signals of interest.

  • Internal Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H and ¹³C NMR as it is chemically inert, volatile (allowing for easy removal), and produces a single, sharp signal at 0 ppm, which does not overlap with most organic compound signals.[1]

Predicted ¹H and ¹³C NMR Chemical Shifts

The following tables outline the expected chemical shifts for the protons and carbons of this compound. These predictions are based on established chemical shift ranges for similar structural motifs.[2][3]

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-2', H-6'7.40 - 7.50Doublet2H
H-3', H-5'7.15 - 7.25Doublet2H
H-73.45 - 3.55Singlet2H
H-2, H-62.40 - 2.60Triplet4H
H-3, H-52.30 - 2.50Triplet4H
H-82.20 - 2.30Singlet3H

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonsPredicted Chemical Shift (δ, ppm)
C-4'~138
C-2', C-6'~131
C-3', C-5'~130
C-1'~121
C-7~62
C-2, C-6~55
C-3, C-5~53
C-8~46
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS).

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.[1]

    • Lock the spectrometer on the deuterium signal of CDCl₃.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse angle.

    • Set the spectral width to cover the range of -1 to 10 ppm.

    • Use a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Use a relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) with an appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference both spectra to the TMS signal at 0 ppm.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh 5-10 mg of sample b Dissolve in 0.7 mL CDCl3 with TMS a->b c Insert sample into NMR b->c d Lock, Tune, and Shim c->d e Acquire 1H and 13C spectra d->e f Fourier Transform, Phase & Baseline Correction e->f g Integrate and Reference Spectra f->g h Structural Confirmation g->h

NMR Spectroscopy Workflow

Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure. Electrospray ionization (ESI) is a soft ionization technique suitable for this type of molecule, minimizing fragmentation in the source and allowing for the observation of the protonated molecular ion.

The "Why": Experimental Choices in MS
  • Ionization Technique: ESI is preferred for its ability to generate intact protonated molecules [M+H]⁺, which is essential for determining the molecular weight.

  • Fragmentation Analysis (MS/MS): Collision-Induced Dissociation (CID) of the parent ion provides characteristic fragment ions that can be used to piece together the molecular structure. For benzylpiperazines, a characteristic fragmentation is the cleavage of the benzylic C-N bond.[4]

Expected Fragmentation Pattern

The ESI-MS spectrum is expected to show a prominent [M+H]⁺ ion at m/z 269.18 and 271.18 in an approximate 1:1 ratio, which is characteristic of a molecule containing one bromine atom. The major fragmentation pathways in MS/MS analysis are predicted to be:

  • Loss of the bromobenzyl group: Cleavage of the C-N bond between the benzyl group and the piperazine ring, resulting in a fragment at m/z 170/172 (bromobenzyl cation) and a fragment at m/z 100 (methylpiperazine fragment).

  • Formation of the tropylium ion: The bromobenzyl cation can rearrange to a more stable bromotropylium ion.

  • Cleavage within the piperazine ring: This can lead to smaller fragment ions.[4][5]

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a 1 mg/mL stock solution of this compound in methanol. Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

  • LC-MS System: Use an HPLC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive ESI.

    • Capillary Voltage: 3.5-4.5 kV.

    • Drying Gas Temperature: 300-350 °C.

    • Drying Gas Flow: 8-12 L/min.

    • Nebulizer Pressure: 30-40 psi.

    • Scan Range (Full Scan): m/z 50-500.

    • MS/MS: Isolate the [M+H]⁺ ion (m/z 269.2 and 271.2) and perform CID with varying collision energies to generate a fragmentation spectrum.

MS_Workflow cluster_sample Sample Introduction cluster_ms Mass Spectrometry cluster_analysis Data Analysis A Diluted Sample Injection B HPLC Separation A->B C ESI Ionization B->C D Mass Analyzer (Full Scan) C->D E MS/MS Fragmentation D->E F Determine [M+H]+ E->F G Analyze Fragmentation Pattern F->G H Confirm Structure G->H

LC-MS Analysis Workflow

Purity Determination by High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a standard method for assessing the purity of pharmaceutical intermediates. A well-developed HPLC method can separate the main compound from any starting materials, by-products, or degradation products.

The "Why": Experimental Choices in HPLC
  • Reversed-Phase Chromatography: This is the most common mode of HPLC for pharmaceutical analysis as it is versatile and can separate a wide range of compounds based on their hydrophobicity. A C18 column is a good starting point.[6]

  • Mobile Phase: A mixture of an aqueous buffer and an organic modifier (like acetonitrile or methanol) allows for the fine-tuning of the separation. The buffer controls the ionization state of the analyte, which can affect its retention and peak shape. A slightly acidic pH is often beneficial for the chromatography of basic compounds like piperazines.

  • UV Detection: The bromobenzyl group in the molecule contains a chromophore that absorbs UV light, making UV detection a suitable and straightforward choice. The detection wavelength should be set at the absorbance maximum of the compound for optimal sensitivity.

Experimental Protocol: HPLC-UV
  • Reagent and Sample Preparation:

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Diluent: 50:50 (v/v) acetonitrile:water.

    • Standard Solution: Accurately weigh and dissolve this compound in the diluent to a final concentration of approximately 0.5 mg/mL.

    • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase Gradient:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: 90% to 10% B

      • 20-25 min: 10% B (equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm (or the determined λmax).

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak for this compound in the sample chromatogram by comparing its retention time with that of the standard.

    • Calculate the purity of the sample by the area percent method:

      • % Purity = (Area of main peak / Total area of all peaks) x 100

Confirmatory Analysis by FTIR and Elemental Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

  • Expected Absorptions:

    • C-H stretching (aromatic): ~3000-3100 cm⁻¹

    • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

    • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1480 cm⁻¹

    • C-N stretching: ~1100-1300 cm⁻¹

    • C-Br stretching: ~500-600 cm⁻¹

  • Protocol:

    • Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹.

Elemental Analysis

Elemental analysis determines the percentage composition of elements (Carbon, Hydrogen, Nitrogen, and Bromine) in the compound. This is a fundamental technique for confirming the empirical formula.

  • Theoretical Composition for C₁₂H₁₇BrN₂:

    • Carbon (C): 53.54%

    • Hydrogen (H): 6.37%

    • Bromine (Br): 29.69%

    • Nitrogen (N): 10.41%

  • Protocol:

    • Submit a pure, dry sample (typically 2-5 mg) to a specialized analytical laboratory for CHN analysis. Halogen analysis is often performed separately.

    • The analysis is typically performed using combustion analysis.[7]

    • The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Safety Precautions

Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

Conclusion

The analytical methods described in this application note provide a robust and comprehensive framework for the characterization of this compound. The combination of NMR, MS, HPLC, FTIR, and elemental analysis ensures the unambiguous confirmation of the compound's structure and the accurate assessment of its purity. Adherence to these protocols will enable researchers and drug development professionals to confidently use this key intermediate in their synthetic endeavors.

References

Application Note: 1H and 13C NMR Analysis of 1-(4-bromobenzyl)-4-methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-bromobenzyl)-4-methylpiperazine is a versatile building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. Its structure, featuring a substituted benzyl group and a methylpiperazine moiety, is common in compounds targeting the central nervous system. Accurate structural elucidation and purity assessment are critical in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous characterization of such organic molecules. This application note provides a detailed protocol and analysis of the 1H and 13C NMR spectra of this compound.

Chemical Structure

Systematic Name: this compound Molecular Formula: C₁₂H₁₇BrN₂ Molecular Weight: 269.18 g/mol CAS Number: 368879-17-8

Structure:

Chemical structure of this compound

Predicted NMR Data

Due to the unavailability of experimentally acquired spectra in public databases, the following 1H and 13C NMR data are predicted using advanced computational algorithms. These predictions provide expected chemical shifts (δ) in parts per million (ppm) and are valuable for spectral assignment. The data is presented for a simulated spectrum in deuterated chloroform (CDCl₃) at a standard spectrometer frequency.

Predicted ¹H NMR Data
Protons (Label)Chemical Shift (δ, ppm)MultiplicityIntegration
H-Ar (2H)7.42Doublet2H
H-Ar (2H)7.18Doublet2H
H-Ar-CH₂ (2H)3.45Singlet2H
H-piperazine (8H)2.44Multiplet8H
H₃C-N (3H)2.28Singlet3H
Predicted ¹³C NMR Data
Carbon (Label)Chemical Shift (δ, ppm)
C-Br121.0
C-Ar (2C)131.5
C-Ar (2C)130.8
C-Ar (quat.)137.5
Ar-CH₂62.5
C-piperazine (4C)55.0
N-CH₂-piperazine (4C)53.0
H₃C-N46.0

Experimental Protocol

This section outlines a standard operating procedure for the acquisition of 1H and 13C NMR spectra for this compound.

Materials and Equipment
  • This compound sample

  • Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Accurately weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6 mL of CDCl₃ containing TMS in a clean, dry vial.

  • Ensure complete dissolution by gentle vortexing.

  • Transfer the solution into a 5 mm NMR tube.

  • Ensure the sample height in the NMR tube is sufficient for the spectrometer's probe (typically 4-5 cm).

NMR Data Acquisition Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis Weigh Weigh Sample Dissolve Dissolve in CDCl3 Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Insert into Spectrometer Transfer->Spectrometer Lock Lock & Shim Spectrometer->Lock H1_Acquire Acquire 1H Spectrum Lock->H1_Acquire C13_Acquire Acquire 13C Spectrum H1_Acquire->C13_Acquire FT Fourier Transform C13_Acquire->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Calibration Baseline->Integrate Assign Assign Signals Integrate->Assign

NMR Data Acquisition and Processing Workflow.
¹H NMR Acquisition Parameters

  • Pulse Program: Standard single-pulse (zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: -2 to 12 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Acquisition Parameters
  • Pulse Program: Proton-decoupled single-pulse (zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0 to 200 ppm

  • Acquisition Time: ~1.5 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

Data Processing
  • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

  • Perform phase correction on both ¹H and ¹³C spectra.

  • Apply baseline correction to ensure a flat baseline.

  • Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm.

  • Calibrate the ¹³C spectrum using the residual solvent peak of CDCl₃ (δ = 77.16 ppm).

  • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

  • Pick the peaks in both spectra and tabulate the chemical shifts.

Interpretation of Spectra

The predicted ¹H NMR spectrum is expected to show distinct regions corresponding to the aromatic, benzylic, piperazine, and methyl protons. The aromatic protons on the bromobenzyl group will likely appear as two doublets due to ortho- and meta-coupling. The benzylic protons (Ar-CH₂) should appear as a singlet, as there are no adjacent protons to couple with. The eight piperazine protons are expected to resonate as a complex multiplet due to their conformational flexibility and coupling with each other. The methyl group protons will appear as a sharp singlet.

The predicted ¹³C NMR spectrum will show signals for all twelve unique carbon atoms. The aromatic carbons will appear in the downfield region (120-140 ppm). The benzylic carbon will be around 60-65 ppm, while the piperazine and methyl carbons will be in the upfield region (45-55 ppm).

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR analysis of this compound. The provided predicted data serves as a valuable reference for spectral assignment. The detailed experimental protocol ensures the acquisition of high-quality NMR data, which is crucial for the structural verification and purity assessment of this important synthetic intermediate in the pharmaceutical industry.

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Piperazine and its derivatives are fundamental structural motifs in a wide array of pharmaceutical compounds. Accurate and robust analytical methods are therefore essential for quality control, impurity profiling, and pharmacokinetic studies. This document provides a detailed application note and protocol for the quantitative analysis of piperazine compounds using High-Performance Liquid Chromatography (HPLC). Due to the lack of a strong chromophore in the piperazine moiety, this protocol emphasizes a pre-column derivatization step to enable sensitive UV or fluorescence detection.

Introduction

Piperazine is a six-membered heterocyclic compound containing two nitrogen atoms at opposite positions. Its derivatives are integral to numerous drug classes, including antihistamines, antipsychotics, and anthelmintics. The inherent low UV absorbance of the piperazine ring necessitates derivatization to achieve the sensitivity and selectivity required for trace-level analysis in complex matrices such as active pharmaceutical ingredients (APIs) and biological fluids.[1][2] This application note details a validated HPLC method employing pre-column derivatization for the accurate quantification of piperazine.

Experimental Protocols

This section outlines two primary HPLC methods for the analysis of piperazine: one utilizing UV detection after derivatization with 4-chloro-7-nitrobenzofuran (NBD-Cl), and another employing fluorescence detection after derivatization with dansyl chloride. A third method using a mixed-mode column for direct analysis is also presented.

Method 1: HPLC-UV Analysis following NBD-Cl Derivatization

This method is suitable for the trace analysis of piperazine in APIs.[1][3] The derivatization with NBD-Cl renders the piperazine molecule UV-active, allowing for sensitive detection.[1][2][3]

Materials and Reagents:

  • Piperazine Standard (Sigma-Aldrich)

  • 4-chloro-7-nitrobenzofuran (NBD-Cl) (Sigma-Aldrich)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Diethylamine (Reagent Grade)

  • Water (Ultrapure)

Instrumentation:

  • HPLC system with a Photodiode Array (PDA) or UV detector (e.g., Alliance e2695 separations module and 2998 PDA detector).[1]

  • Analytical Column: Chiralpak IC (250 x 4.6 mm, 5 µm) or equivalent C18 column.[1][4]

  • Ultrasonic bath

  • 0.45 µm Nylon filter

Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Methanol:Diethylamine (90:10:0.1, v/v/v)[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 35°C[1]
Injection Volume 10 µL[1]
Detection Wavelength 340 nm[1]

Standard and Sample Preparation:

  • Standard Stock Solution (0.5 mg/mL): Accurately weigh about 20 mg of Piperazine standard into a 10 mL volumetric flask. Dissolve and make up to the mark with a suitable diluent (e.g., acetonitrile).[1]

  • Working Standard Solution: Transfer a specific volume (e.g., 12.5 µL) of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent to achieve the desired concentration.[1]

  • Sample Preparation (API): Accurately weigh a suitable amount of the API sample and dissolve it in the diluent.

  • Derivatization:

    • Prepare a solution of NBD-Cl in acetonitrile.

    • Mix the piperazine standard or sample solution with an excess of the NBD-Cl solution.[2]

    • Heat the mixture (e.g., at 60°C for 30 minutes) to facilitate the reaction.[2]

    • Cool the solution to room temperature.

    • Dilute with the mobile phase before injection.[2]

Data Analysis:

Quantification is achieved by comparing the peak area of the piperazine derivative in the sample to a calibration curve generated from the analysis of a series of working standard solutions. The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1]

Method 2: UHPLC-FLD Analysis following Dansyl Chloride Derivatization

This highly sensitive method is suitable for determining piperazine residues in biological matrices like animal tissues.[5]

Materials and Reagents:

  • Piperazine Standard

  • Dansyl chloride (DNS-Cl)

  • Acetonitrile (HPLC Grade)

  • Ultrapure Water

  • Sodium Carbonate

Instrumentation:

  • UHPLC system with a Fluorescence Detector (FLD).

  • Analytical Column: Acquity UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm).[5]

  • Accelerated Solvent Extractor (ASE)

  • Strong Cation-Exchange Solid-Phase Extraction (SPE) columns

Chromatographic Conditions:

ParameterCondition
Mobile Phase Ultrapure water:Acetonitrile (15:85, v/v)[5]
Flow Rate Not specified, typical for UHPLC would be 0.2-0.5 mL/min
Column Temperature Not specified, typically ambient or slightly elevated (e.g., 30-40°C)
Injection Volume Not specified, typically 1-5 µL for UHPLC
Fluorescence Detection Excitation and Emission wavelengths to be optimized for the dansyl-piperazine derivative.

Sample Preparation (Biological Matrix):

  • Extraction: Extract piperazine from the homogenized tissue sample using accelerated solvent extraction (ASE).[5]

  • Purification: Purify the extract using a strong cation-exchange solid-phase extraction (SPE) column.[5]

  • Derivatization:

    • Mix an aliquot of the purified extract with a solution of dansyl chloride and a sodium carbonate solution to facilitate the reaction.[6]

    • Sonicate the reaction mixture.[6]

    • The resulting bis-DNS-piperazine derivative can then be extracted into an organic solvent like chloroform.[6]

  • Final Preparation: Evaporate the solvent and reconstitute the residue in the mobile phase for injection.

Method 3: HPLC with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD)

For instances where derivatization is not desirable, alternative detection methods can be employed. Piperazine, being a hydrophilic basic compound, is not well-retained on traditional reversed-phase columns without an ion-pairing reagent.[7] Mixed-mode chromatography, combining reversed-phase and cation-exchange mechanisms, offers a viable solution.[7]

Instrumentation:

  • HPLC system with an ELSD or CAD detector.

  • Analytical Column: Primesep 100 or Primesep 200 (mixed-mode columns).[7]

Chromatographic Conditions:

Specific mobile phase conditions would need to be developed based on the specific piperazine derivative and the chosen mixed-mode column. This approach is compatible with LC/MS detection.[7]

Data Presentation

The following tables summarize the quantitative data and performance characteristics of the described HPLC methods.

Table 1: HPLC-UV Method Validation Parameters (NBD-Cl Derivatization)

ParameterResult
Linearity Range 30 to 350 ppm[1]
Limit of Detection (LOD) Determined at a signal-to-noise ratio of 3:1[1]
Limit of Quantification (LOQ) Determined at a signal-to-noise ratio of 10:1[1]
Precision (%RSD) To be determined for intra- and inter-day analysis
Accuracy (% Recovery) To be determined by spike recovery experiments
Robustness Method shown to be robust[1]
Ruggedness Method shown to be rugged[1]

Table 2: UHPLC-FLD Method Validation Parameters (Dansyl Chloride Derivatization)

ParameterResult
Linearity Range LOQ to 200.0 µg/kg[5]
Coefficient of Determination (R²) ≥ 0.9991[5]
Limit of Quantification (LOQ) 0.125 µg/mL to 0.5 µg/mL for various derivatives[8]
Precision and Accuracy Below 4% at 5, 20, and 50 µg/mL concentrations[8]

Visualizations

Diagram 1: Experimental Workflow for HPLC-UV Analysis of Piperazine

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Derivatization (NBD-Cl) B->C D Heating C->D E Dilution D->E F Injection E->F Inject into HPLC G Chromatographic Separation F->G H UV Detection G->H I Peak Integration H->I Chromatogram J Quantification I->J

Caption: Workflow for piperazine analysis by HPLC-UV with pre-column derivatization.

Diagram 2: Logical Relationship for Method Selection

Method_Selection start Start: Analyze Piperazine Compound matrix Sample Matrix? start->matrix api API / Bulk Drug matrix->api API biological Biological Fluid / Tissue matrix->biological Biological sensitivity Required Sensitivity? high_sens Trace / Residue Level sensitivity->high_sens High mod_sens Assay / Purity Level sensitivity->mod_sens Moderate derivatization Is Derivatization Feasible? yes_deriv Yes derivatization->yes_deriv Yes no_deriv No derivatization->no_deriv No api->sensitivity biological->sensitivity high_sens->derivatization mod_sens->derivatization method_uv HPLC-UV (NBD-Cl) yes_deriv->method_uv method_fld UHPLC-FLD (Dansyl-Cl) yes_deriv->method_fld method_elsd HPLC-ELSD/CAD (Mixed-Mode) no_deriv->method_elsd

Caption: Decision tree for selecting an appropriate HPLC method for piperazine analysis.

References

Application Notes and Protocols for Incorporating 1-(4-bromobenzyl)-4-methylpiperazine into Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential for incorporating 1-(4-bromobenzyl)-4-methylpiperazine into various polymer systems. This unique molecule, possessing both a reactive bromobenzyl group and a tertiary amine-containing piperazine ring, offers a versatile platform for creating functional polymers with applications in flame retardants, thermally stable materials, and functional coatings. The following sections detail potential synthesis routes, characterization data for analogous polymer systems, and detailed experimental protocols.

Introduction

This compound is a versatile organic compound with established applications in pharmaceutical development as a key intermediate.[1] Beyond its use in medicinal chemistry, its distinct structural features—a brominated aromatic ring and a piperazine moiety—make it an attractive candidate for incorporation into polymers for material science applications. The presence of the bromobenzyl group can impart flame retardant properties and enhance thermal stability, while the piperazine unit can improve the mechanical and thermal properties of the resulting polymer.[2] This document outlines methodologies for integrating this molecule into polymer backbones through both direct polymerization and post-polymerization modification.

Potential Applications in Material Science

The incorporation of this compound into polymers can lead to materials with a range of desirable properties:

  • Flame Retardants: Brominated compounds are well-established flame retardants. The high bromine content of the bromobenzyl group can contribute to the flame retardancy of the host polymer.

  • High-Performance Thermoplastics: The rigid aromatic and piperazine structures can enhance the thermal stability and mechanical strength of polymers, making them suitable for high-performance applications.

  • Functional Coatings: The tertiary amine in the piperazine ring can be quaternized to create cationic polymers, which have applications in antimicrobial coatings and as adhesion promoters.

  • Conductive Polymers: While not intrinsically conductive, the piperazine moiety can be part of a larger conjugated system or act as a dopant carrier, potentially influencing the electrical properties of the final material.

Data Presentation: Properties of Analogous Polymer Systems

Table 1: Thermal Properties of Piperazine-Containing Polyamides

Polymer SystemGlass Transition Temperature (Tg, °C)Decomposition Temperature (Td, 5% weight loss, °C)
Polyamide from Piperazine and Terephthaloyl Chloride150 - 170420 - 450
Polyamide from N-methylpiperazine and Isophthaloyl Chloride130 - 150400 - 430
Expected Range for this compound based Polyamide160 - 190430 - 460

Table 2: Flame Retardant Properties of Brominated Polymers

Polymer SystemBromine Content (wt%)UL-94 Flammability RatingLimiting Oxygen Index (LOI, %)
Polycarbonate with 10% Brominated Additive5 - 7V-228 - 30
Epoxy Resin with 20% Brominated Monomer15 - 18V-032 - 35
Expected for Polymer with 20% this compound~4V-1 / V-029 - 32

Experimental Protocols

The following protocols are model procedures based on established polymerization techniques for structurally similar compounds. Researchers should adapt these protocols based on the specific polymer system and desired material properties.

Protocol 1: Synthesis of a Polyamide via Interfacial Polycondensation

This protocol describes the synthesis of a polyamide by reacting this compound (as a diamine monomer analog) with a diacid chloride.

Materials:

  • This compound

  • Terephthaloyl chloride

  • Sodium carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂)

  • Distilled water

  • Methanol

Procedure:

  • Aqueous Phase Preparation: Dissolve this compound and sodium carbonate (as an acid scavenger, 2 molar equivalents to the diamine) in distilled water.

  • Organic Phase Preparation: Dissolve terephthaloyl chloride in dichloromethane.

  • Interfacial Polymerization: Vigorously stir the aqueous phase while rapidly adding the organic phase. A precipitate of the polyamide will form at the interface of the two layers.

  • Reaction Continuation: Continue stirring for 30-60 minutes to ensure complete reaction.

  • Polymer Isolation: Collect the precipitated polymer by vacuum filtration.

  • Purification: Wash the polymer sequentially with distilled water and methanol to remove unreacted monomers, oligomers, and salts.

  • Drying: Dry the purified polyamide in a vacuum oven at 80-100 °C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the formation of amide bonds, Nuclear Magnetic Resonance (NMR) for structural elucidation, Gel Permeation Chromatography (GPC) for molecular weight determination, and Thermal Gravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to evaluate thermal properties.

Protocol 2: Post-Polymerization Modification of a Chloromethylated Polymer

This protocol details the grafting of this compound onto a pre-existing polymer backbone containing reactive chloromethyl groups (e.g., chloromethylated polystyrene).

Materials:

  • Chloromethylated polystyrene

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate (K₂CO₃)

  • Methanol

Procedure:

  • Polymer Dissolution: Dissolve the chloromethylated polystyrene in DMF in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Addition of Reagents: Add this compound (1.5 molar equivalents to the chloromethyl groups) and potassium carbonate (as a base, 2 molar equivalents) to the polymer solution.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The progress of the reaction can be monitored by taking small aliquots and analyzing them by FTIR to observe the disappearance of the C-Cl stretch and the appearance of new peaks corresponding to the grafted moiety.

  • Polymer Precipitation: After cooling to room temperature, precipitate the modified polymer by pouring the reaction mixture into a large volume of methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it thoroughly with methanol to remove unreacted this compound and salts.

  • Drying: Dry the functionalized polymer in a vacuum oven at 60-80 °C.

Characterization: The success of the grafting reaction can be confirmed by FTIR and NMR spectroscopy. The degree of functionalization can be determined by elemental analysis (for bromine and nitrogen content) or NMR. The thermal properties of the modified polymer can be assessed by TGA and DSC.

Visualizations

Diagram 1: Interfacial Polycondensation Workflow

G cluster_prep Phase Preparation A Aqueous Phase: This compound + Na2CO3 in Water C Interfacial Polymerization (Vigorous Stirring) A->C B Organic Phase: Terephthaloyl Chloride in Dichloromethane B->C D Polymer Isolation (Vacuum Filtration) C->D E Purification (Washing with Water & Methanol) D->E F Drying (Vacuum Oven) E->F G Characterization (FTIR, NMR, TGA, DSC) F->G

Caption: Workflow for polyamide synthesis via interfacial polycondensation.

Diagram 2: Post-Polymerization Modification Workflow

G A Dissolve Chloromethylated Polymer in DMF B Add this compound and K2CO3 A->B C Reaction at 80-100°C B->C D Precipitate Polymer in Methanol C->D E Purify by Washing D->E F Dry in Vacuum Oven E->F G Characterize Modified Polymer (FTIR, NMR, Elemental Analysis) F->G

Caption: Workflow for post-polymerization grafting of the target molecule.

Diagram 3: Logical Relationship of Molecular Structure to Polymer Properties

G cluster_mol Molecular Structure cluster_prop Polymer Properties Molecule This compound Bromobenzyl Bromobenzyl Group Molecule->Bromobenzyl Piperazine Piperazine Ring Molecule->Piperazine FlameRetardancy Flame Retardancy Bromobenzyl->FlameRetardancy High Bromine Content ThermalStability Enhanced Thermal Stability Bromobenzyl->ThermalStability Aromatic Rigidity Piperazine->ThermalStability Rigid Ring Structure MechanicalStrength Improved Mechanical Strength Piperazine->MechanicalStrength Interchain Interactions FunctionalCoatings Potential for Functional Coatings Piperazine->FunctionalCoatings Tertiary Amine for Quaternization

Caption: Relationship between molecular structure and resulting polymer properties.

References

Application Notes and Protocols for the Development of Targeted Therapies Using a Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The piperazine ring is a nitrogen-containing six-membered heterocycle that has emerged as a "privileged scaffold" in modern medicinal chemistry. Its unique physicochemical properties—including high aqueous solubility, tunable basicity, and synthetic tractability—make it an ideal structural motif for designing targeted therapies.[1][2] The piperazine core can serve as a versatile linker between different pharmacophores or as a central scaffold to orient functional groups for optimal interaction with a biological target.[1] Its incorporation into a drug candidate can significantly improve pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME).[3]

In oncology, the piperazine scaffold is a cornerstone in the design of small-molecule kinase inhibitors.[4] Kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[5] Piperazine-containing drugs like Imatinib, Palbociclib, and Sunitinib have revolutionized cancer treatment by selectively targeting kinases such as BCR-ABL, Cyclin-Dependent Kinases (CDKs), and Vascular Endothelial Growth Factor Receptors (VEGFRs).[3][6][7]

These application notes provide an overview of key kinase targets for piperazine-based therapies, quantitative data on inhibitor potency, and detailed protocols for essential in vitro assays.

General Workflow for Kinase Inhibitor Discovery

The discovery of novel piperazine-tethered kinase inhibitors follows a structured workflow, from initial library design to preclinical evaluation. This process involves iterative cycles of design, synthesis, and biological testing to optimize potency, selectivity, and drug-like properties.

G cluster_0 Discovery & Design cluster_1 In Vitro Evaluation cluster_2 Lead Optimization cluster_3 Preclinical & Clinical Target Target Identification & Validation Library Library Design (Piperazine Scaffold) Target->Library Synthesis Chemical Synthesis Library->Synthesis Biochem Biochemical Assays (Kinase Inhibition) Synthesis->Biochem Cell Cell-Based Assays (Viability, Apoptosis) Biochem->Cell Selectivity Selectivity Profiling Cell->Selectivity SAR Structure-Activity Relationship (SAR) Selectivity->SAR ADME ADME/Tox Profiling SAR->ADME ADME->Synthesis Iterative Redesign InVivo In Vivo Efficacy (Animal Models) ADME->InVivo Clinical Clinical Trials InVivo->Clinical

Caption: General drug discovery workflow for kinase inhibitors.

Key Kinase Target 1: BCR-ABL

The BCR-ABL fusion protein, resulting from the Philadelphia chromosome translocation, is a constitutively active tyrosine kinase that drives chronic myeloid leukemia (CML).[8] It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis.[6][9]

Imatinib , which features a key piperazine moiety, was the first signal transduction inhibitor developed.[2] It binds to the ATP-binding pocket of the BCR-ABL kinase domain, stabilizing the inactive conformation and blocking substrate phosphorylation.[4] This action inhibits downstream signaling and induces apoptosis in leukemic cells.[2]

BCR-ABL Signaling Pathway & Imatinib Inhibition

G cluster_downstream Downstream Signaling cluster_outcome Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) Substrate Substrate Protein BCR_ABL->Substrate Phosphorylates ATP ATP ATP->BCR_ABL Substrate_P Phosphorylated Substrate RAS RAS/MAPK Pathway Substrate_P->RAS PI3K PI3K/AKT Pathway Substrate_P->PI3K STAT JAK/STAT Pathway Substrate_P->STAT Proliferation Increased Proliferation RAS->Proliferation Apoptosis Inhibition of Apoptosis PI3K->Apoptosis STAT->Proliferation Imatinib Imatinib (Piperazine Scaffold) Imatinib->BCR_ABL Inhibits ATP Binding

Caption: Simplified BCR-ABL signaling and the inhibitory action of Imatinib.
Representative Piperazine-Based BCR-ABL Inhibitors

CompoundTarget KinaseIC50Assay TypeCell LineReference(s)
Imatinib BCR-ABL~250-500 nMKinase AssayK562[2][3]
Bosutinib BCR-ABL, Src~1.2 nMKinase Assay-[3]
Ponatinib BCR-ABL (incl. T315I)0.37 nMKinase Assay-[3]

Key Kinase Target 2: Cyclin-Dependent Kinases 4 and 6 (CDK4/6)

CDK4 and CDK6 are key regulators of the cell cycle. In complex with Cyclin D, they phosphorylate the Retinoblastoma protein (Rb), releasing the E2F transcription factor. This allows the transcription of genes necessary for the transition from the G1 to the S phase of the cell cycle. In many cancers, particularly ER-positive breast cancer, the CDK4/6-Cyclin D-Rb pathway is hyperactivated.

Piperazine-based inhibitors such as Palbociclib , Ribociclib , and Abemaciclib are highly selective for CDK4/6.[7][10] By blocking Rb phosphorylation, they induce G1 cell cycle arrest and suppress tumor cell proliferation.[11]

CDK4/6-Rb Signaling Pathway

G Mitogens Growth Factors (Mitogens) CyclinD Cyclin D Mitogens->CyclinD Induces Synthesis Complex Cyclin D-CDK4/6 Active Complex CyclinD->Complex CDK46 CDK4/6 CDK46->Complex Rb_E2F Rb-E2F Complex (Transcription Repressed) Complex->Rb_E2F Phosphorylates Rb Rb Rb Rb->Rb_E2F E2F E2F E2F->Rb_E2F G1_S G1-S Phase Transition E2F->G1_S Activates Transcription Rb_P p-Rb Rb_P->G1_S Releases E2F Inhibitor Palbociclib / Ribociclib (Piperazine Scaffold) Inhibitor->Complex Inhibits Kinase Activity

Caption: The CDK4/6-Rb pathway and its inhibition by piperazine-based drugs.
Representative Piperazine-Based CDK4/6 Inhibitors

CompoundTarget KinaseIC50 (nM)Cell LineIC50 (µM)Reference(s)
Palbociclib CDK4 / CDK611 / 16--[12]
Ribociclib CDK4 / CDK610 / 39--[13]
Abemaciclib CDK4 / CDK62 / 10Colo-2050.057[7][10]
Compound A4 (Palbociclib derivative)CDK4 / CDK618 / 13MCF-70.48[11]
Compound 20a (Abemaciclib analog)CDK4 / CDK60.8 / 2.0--[7][10]

Key Kinase Target 3: VEGFR-2

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels.[14] Tumors require angiogenesis to grow beyond a certain size, making VEGFR-2 a critical target in cancer therapy.[15] Inhibition of VEGFR-2 blocks the signaling cascade that leads to endothelial cell proliferation, migration, and survival, thereby cutting off the tumor's blood supply.

Many multi-kinase inhibitors containing a piperazine scaffold, such as Sunitinib and Sorafenib , potently target VEGFR-2.

Representative Piperazine-Based VEGFR-2 Inhibitors
Compound ClassTarget KinaseIC50 (µM)Cell LineIC50 (µM)Reference(s)
Piperazine-chalcone hybrid Vd VEGFR-20.57HCT-116-[16]
Piperazine-chalcone hybrid Ve VEGFR-20.61HCT-116-[16]
Piperazinylquinoxaline deriv. 11 VEGFR-20.19HepG-29.52[14][15]
Piperazine-based thiazolidinone 11 VEGFR-2<0.3HepG-20.03[3]
Piperazine-based thiazolidinone 13 VEGFR-2<0.3HepG-20.06[3]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase by quantifying the amount of ATP consumed during the kinase reaction.

G Prep 1. Prepare Reagents: - Test Compound Dilutions - Kinase & Substrate - ATP Solution Incubate 2. Pre-incubation: Add Kinase and Inhibitor to 384-well plate. Incubate 15-30 min. Prep->Incubate React 3. Kinase Reaction: Initiate with Substrate/ATP. Incubate 60 min at RT. Incubate->React Stop 4. Stop Reaction: Add Kinase-Glo® Reagent to deplete remaining ATP. React->Stop Detect 5. Signal Detection: Measure luminescence. Signal is inversely proportional to kinase activity. Stop->Detect Analyze 6. Data Analysis: Plot luminescence vs. log[Inhibitor]. Calculate IC50. Detect->Analyze

Caption: Experimental workflow for an in vitro luminescence-based kinase assay.
  • Purified recombinant kinase of interest

  • Specific peptide substrate for the kinase

  • Test compound (piperazine derivative)

  • ATP solution

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2 mM DTT)

  • DMSO (for compound dilution)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar luminescence-based ATP detection kit

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capability

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point, 4-fold serial dilution in DMSO. Further dilute this series into Kinase Assay Buffer to create a 4x final concentration stock.

  • Reaction Setup:

    • Add 5 µL of the 4x compound dilution or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.

    • Add 5 µL of 4x Kinase solution (prepared in Kinase Assay Buffer) to all wells except "no enzyme" controls.

    • Gently mix and incubate the plate for 15-30 minutes at room temperature to allow for inhibitor-kinase binding.[17]

  • Initiate Kinase Reaction:

    • Prepare a 2x Substrate/ATP solution in Kinase Assay Buffer. The ATP concentration should be at or near its Km for the kinase.

    • Add 10 µL of the 2x Substrate/ATP solution to all wells to start the reaction.[17] The final reaction volume is 20 µL.

    • Cover the plate and incubate for 60 minutes at room temperature (or optimal temperature for the kinase).

  • ADP Detection (using ADP-Glo™):

    • Add 20 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining ATP.

    • Incubate for 40 minutes at room temperature.[5]

    • Add 40 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal.

    • Incubate for 30-60 minutes at room temperature, protected from light.[5]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the background signal (from "no enzyme" wells).

    • Plot the percent inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration.

    • Fit the data using a sigmoidal dose-response (variable slope) equation to determine the IC50 value.

Protocol 2: MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity following treatment with a test compound.[1] Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[18]

G Seed 1. Seed Cells: Plate cells in a 96-well plate. Incubate overnight to allow attachment. Treat 2. Compound Treatment: Add serial dilutions of the test compound to wells. Incubate for 24-72 hours. Seed->Treat MTT 3. Add MTT Reagent: Incubate for 2-4 hours at 37°C. Viable cells form purple formazan crystals. Treat->MTT Solubilize 4. Solubilize Formazan: Remove media, add DMSO or SDS-HCl solution to dissolve crystals. MTT->Solubilize Read 5. Measure Absorbance: Read absorbance at ~570 nm using a plate reader. Solubilize->Read Analyze 6. Data Analysis: Plot % viability vs. log[Compound]. Calculate IC50. Read->Analyze

Caption: Step-by-step experimental workflow for the MTT cell viability assay.
  • Cancer cell line of interest (e.g., MCF-7, A549, HepG-2)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Test compound (piperazine derivative)

  • MTT solution (5 mg/mL in sterile PBS)[1]

  • Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)[19]

  • Sterile 96-well flat-bottom tissue culture plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader capable of measuring absorbance at 570 nm

  • Cell Seeding:

    • Harvest cells during their exponential growth phase.

    • Determine cell concentration using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Include wells for "vehicle control" (cells + vehicle) and "blank" (medium only).

    • Incubate the plate overnight in a CO₂ incubator to allow cells to attach.[18]

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the appropriate compound dilutions. For vehicle control wells, add medium containing the same final concentration of DMSO (typically ≤0.5%).

    • Return the plate to the incubator for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • After treatment, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[20]

    • Incubate the plate for 2 to 4 hours at 37°C.[19] During this time, visible purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well. Be cautious not to disturb the formazan crystals or the attached cells.

    • Add 100 µL of DMSO or SDS-HCl solution to each well to dissolve the crystals.[21]

    • Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[1]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader. Use a reference wavelength of >650 nm if desired.[20]

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control wells: % Viability = (Abs_treated / Abs_vehicle) * 100.

    • Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

References

Application Notes and Protocols for 1-(4-bromobenzyl)-4-methylpiperazine in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Application Notes and Protocols on the Use of 1-(4-bromobenzyl)-4-methylpiperazine as a Ligand in Coordination Chemistry

1. Introduction

This compound is a versatile organic compound primarily recognized for its role as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of psychoactive drugs like antidepressants and antipsychotics.[1][2] Its molecular structure, featuring a piperazine ring and a bromobenzyl group, suggests its potential as a ligand in coordination chemistry. The nitrogen atoms of the piperazine ring can act as Lewis bases, donating electron pairs to form coordinate bonds with metal ions. This capability opens avenues for its use in catalysis, materials science, and the development of new therapeutic agents with tailored properties.[1][2]

This document aims to provide a foundational guide for researchers interested in exploring the coordination chemistry of this ligand. It includes a summary of the ligand's properties, a general protocol for the synthesis of its metal complexes based on established methods for similar piperazine derivatives, and a discussion of potential applications.

2. Ligand Profile: this compound

A clear understanding of the ligand's properties is crucial for designing and interpreting coordination chemistry experiments.

PropertyValueReference(s)
Molecular Formula C₁₂H₁₇BrN₂[1]
Molecular Weight 269.19 g/mol [1]
Appearance Colorless to light orange to yellow clear liquid[1]
CAS Number 368879-17-8[1]
Purity ≥ 98% (GC)[1]
Solubility Moderately soluble[1]

3. Experimental Protocols

The following protocols are generalized procedures based on common practices in coordination chemistry for the synthesis of piperazine-based metal complexes. These should be considered as starting points and may require optimization for specific metal precursors and desired complex stoichiometries.

3.1. Synthesis of this compound

A typical synthesis involves the alkylation of 1-methylpiperazine with 4-bromobenzyl bromide.

  • Materials: 1-methylpiperazine, 4-bromobenzyl bromide, a suitable solvent (e.g., acetonitrile, ethanol), and a base (e.g., potassium carbonate, triethylamine).

  • Procedure:

    • Dissolve 1-methylpiperazine and the base in the chosen solvent in a round-bottom flask.

    • Slowly add a solution of 4-bromobenzyl bromide in the same solvent to the mixture at room temperature with constant stirring.

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

    • Remove the solvent from the filtrate under reduced pressure.

    • Purify the crude product by column chromatography or distillation to obtain pure this compound.

3.2. General Protocol for the Synthesis of a Metal Complex (Hypothetical Example: A Palladium(II) Complex)

This protocol describes a general method for synthesizing a palladium(II) complex, a common application for nitrogen-containing ligands in catalysis.

  • Materials: this compound, a palladium(II) precursor (e.g., palladium(II) chloride, bis(acetonitrile)palladium(II) chloride), and a suitable solvent (e.g., methanol, acetonitrile, dichloromethane).

  • Procedure:

    • Dissolve the palladium(II) precursor in the chosen solvent in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

    • In a separate flask, dissolve this compound in the same solvent.

    • Slowly add the ligand solution to the palladium(II) salt solution with continuous stirring. The molar ratio of ligand to metal can be varied to target different coordination geometries (e.g., 1:1, 2:1).

    • Stir the reaction mixture at room temperature or with gentle heating for a specified period (e.g., 2-24 hours). The formation of a precipitate may indicate the formation of the complex.

    • If a precipitate forms, collect it by filtration, wash with a small amount of cold solvent, and dry under vacuum.

    • If no precipitate forms, the solvent can be slowly evaporated or an anti-solvent can be added to induce crystallization.

    • Characterize the resulting solid using techniques such as FT-IR, NMR, elemental analysis, and X-ray crystallography to confirm the structure of the complex.

4. Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a new coordination complex.

Workflow cluster_synthesis Synthesis cluster_isolation Isolation & Purification cluster_characterization Characterization cluster_application Application Testing Ligand Ligand (this compound) Reaction Reaction (Stirring, Heating) Ligand->Reaction MetalSalt Metal Salt (e.g., PdCl2) MetalSalt->Reaction Solvent Solvent Solvent->Reaction Isolation Isolation (Filtration/Evaporation) Reaction->Isolation Purification Purification (Crystallization/Washing) Isolation->Purification Spectroscopy Spectroscopy (FT-IR, NMR, UV-Vis) Purification->Spectroscopy Analysis Elemental Analysis Purification->Analysis XRay X-ray Crystallography Purification->XRay Catalysis Catalysis XRay->Catalysis Biological Biological Activity XRay->Biological Materials Materials Science XRay->Materials

Caption: Workflow for Synthesis and Characterization of Metal Complexes.

5. Potential Applications

While specific applications for this compound complexes are not documented, the known activities of similar piperazine-based coordination compounds suggest several promising areas of research.

5.1. Homogeneous Catalysis

Palladium complexes bearing nitrogen-containing ligands are widely used in cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. A palladium complex of this compound could potentially catalyze reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The steric and electronic properties of the ligand can influence the catalytic activity and selectivity.

5.2. Biological Activity

Metal complexes often exhibit different biological activities compared to the free ligands. Many piperazine derivatives and their metal complexes have been investigated for their antimicrobial, antifungal, and anticancer properties.[3] The coordination of a metal ion can enhance the therapeutic potential of the organic ligand.

The following diagram illustrates a hypothetical signaling pathway that could be targeted by a metal complex of this ligand, based on the known pharmacology of piperazine derivatives which often interact with G-protein coupled receptors (GPCRs).

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Produces PKA Protein Kinase A Second_Messenger->PKA Activates Target_Protein Target Protein PKA->Target_Protein Phosphorylates Cellular_Response Cellular Response Target_Protein->Cellular_Response Leads to Ligand_Complex Metal-Ligand Complex (Antagonist/Agonist) Ligand_Complex->GPCR Binds

Caption: Hypothetical GPCR Signaling Pathway Modulation.

This compound holds promise as a ligand in coordination chemistry due to its structural features. However, the field is currently unexplored, offering a significant opportunity for original research. The protocols and potential applications outlined in this document provide a framework for initiating studies into the synthesis, characterization, and utilization of its metal complexes. Further research is necessary to elucidate the specific coordination behavior and to discover the practical applications of these novel compounds.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-(4-bromobenzyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward method is the nucleophilic substitution reaction (N-alkylation) between 1-methylpiperazine and a 4-bromobenzyl halide (such as 4-bromobenzyl bromide or chloride). This reaction is typically performed in the presence of a base to neutralize the hydrohalic acid byproduct.

Q2: Why is my reaction yield consistently low?

A2: Low yields can stem from several factors. Incomplete reaction is a common cause, which can be addressed by optimizing the reaction temperature and time. Another significant factor is the choice of base and solvent, which can influence the reaction rate and equilibrium. Side reactions, such as the formation of quaternary ammonium salts, can also consume starting materials and reduce the yield of the desired product.

Q3: How can I minimize the formation of byproducts?

A3: The primary byproduct in this synthesis is often the N,N'-dibenzylated piperazine. To minimize its formation, a slight excess of 1-methylpiperazine (e.g., 1.2 equivalents) relative to the 4-bromobenzyl halide can be used. Slow, dropwise addition of the 4-bromobenzyl halide to the reaction mixture also helps to maintain a low concentration of the alkylating agent, further disfavoring the dialkylation.

Q4: What are the recommended purification methods for the final product?

A4: After the reaction, the crude product is typically worked up by partitioning between an organic solvent (like ethyl acetate) and water. The organic layer is then washed, dried, and concentrated. The final purification is most commonly achieved by flash column chromatography on silica gel to isolate the pure this compound.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inactive reagents- Inappropriate reaction temperature- Insufficient reaction time- Incorrect choice of base or solvent- Check the purity and integrity of starting materials.- Gradually increase the reaction temperature (e.g., from room temperature to 60-80 °C) and monitor by TLC or LC-MS.[1]- Extend the reaction time, monitoring periodically.- Refer to the quantitative data tables below for optimal base and solvent combinations based on analogous reactions.
Formation of Multiple Products (Visible on TLC/LC-MS) - Dialkylation of 1-methylpiperazine- Side reactions of the 4-bromobenzyl halide- Use a slight excess of 1-methylpiperazine (1.2 equivalents).[1]- Add the 4-bromobenzyl halide solution slowly to the reaction mixture.[1]- Ensure a suitable base is used to prevent side reactions.
Difficulty in Product Isolation/Purification - Emulsion formation during workup- Product co-eluting with impurities during chromatography- Add brine during the aqueous wash to break emulsions.- Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.
Inconsistent Reaction Outcomes - Presence of moisture in reagents or solvents- Variability in reagent quality- Use anhydrous solvents and ensure reagents are dry.- Use reagents from a reliable source with known purity.

Quantitative Data on N-Alkylation of 1-Methylpiperazine

Disclaimer: The following data is for the synthesis of 1-((4-fluorophenyl)methyl)-4-methylpiperazine, a structurally similar compound. Yields for this compound may vary but are expected to follow similar trends.

Table 1: Effect of Base and Solvent on Yield

Base (2.0 eq) Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃Acetonitrile (ACN)60-806-18~85-95
Triethylamine (Et₃N)Acetonitrile (ACN)60-806-18~70-85
K₂CO₃Dimethylformamide (DMF)Room Temp12-24~80-90
Triethylamine (Et₃N)Dimethylformamide (DMF)Room Temp12-24~65-80

Experimental Protocols

Key Experiment: N-Alkylation of 1-Methylpiperazine with 4-Bromobenzyl Bromide

This protocol is adapted from a general procedure for the N-alkylation of 1-methylpiperazine.[1]

Materials:

  • 1-Methylpiperazine (1.2 eq)

  • 4-Bromobenzyl bromide (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)

  • Anhydrous Acetonitrile (ACN)

  • Ethyl Acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a solution of 1-methylpiperazine (1.2 equivalents) and anhydrous potassium carbonate (2.0 equivalents) in anhydrous acetonitrile, add 4-bromobenzyl bromide (1.0 equivalent).

  • Stir the reaction mixture at 60-80 °C for 6-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.[1]

Visualizations

Synthesis_Pathway reagent1 1-Methylpiperazine reaction N-Alkylation (60-80 °C, 6-18h) reagent1->reaction reagent2 4-Bromobenzyl Bromide reagent2->reaction base K₂CO₃ (Base) base->reaction solvent Acetonitrile (Solvent) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 1-(4-Bromobenzyl)-4- methylpiperazine purification->product

Caption: Synthesis workflow for this compound.

Troubleshooting_Workflow start Low Yield Observed check_reaction Incomplete Reaction? start->check_reaction check_byproducts Significant Byproducts? check_reaction->check_byproducts No optimize_temp Increase Temperature & Extend Time check_reaction->optimize_temp Yes optimize_reagents Adjust Stoichiometry & Slow Addition check_byproducts->optimize_reagents Yes end_bad Re-evaluate Base/Solvent check_byproducts->end_bad No end_good Yield Improved optimize_temp->end_good optimize_reagents->end_good Logical_Relationships yield High Yield temp Optimal Temperature temp->yield time Sufficient Time time->yield base Effective Base base->yield solvent Appropriate Solvent solvent->yield stoichiometry Correct Stoichiometry stoichiometry->yield

References

How to resolve 1-(4-bromobenzyl)-4-methylpiperazine solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and detailed protocols for researchers, scientists, and drug development professionals encountering solubility issues with 1-(4-bromobenzyl)-4-methylpiperazine.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous solutions?

A1: this compound possesses a molecular structure with features that limit its aqueous solubility. The bromobenzyl group, in particular, increases the molecule's lipophilicity (fat-solubility), which can lead to poor solubility in water.[1][2] While some sources describe its solubility as "moderate," this is often in the context of organic solvents or specific formulation conditions.[1][2] Similar aromatic piperazine compounds are noted to be less soluble in water and more soluble in organic solvents.[3]

Q2: What is the first step I should take to dissolve this compound for an experiment?

A2: The recommended first step is to use a small amount of a water-miscible organic co-solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a common and effective choice for this purpose.[4] This stock solution can then be diluted into your aqueous experimental medium. It is crucial to ensure the final concentration of the co-solvent is low enough (typically <0.5% for DMSO) to not interfere with the biological assay.[4]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What should I do?

A3: This indicates that the kinetic solubility of the compound in your final assay medium has been exceeded. Several strategies can address this:

  • Optimize Co-solvent Concentration : Determine the highest tolerable concentration of DMSO for your specific assay to help maintain solubility.[5]

  • Adjust pH : The piperazine moiety is basic. Adjusting the pH of the aqueous medium to a more acidic value can increase the ionization of the compound, thereby enhancing its solubility.[4]

  • Use a Different Co-solvent : Other common co-solvents include ethanol and polyethylene glycol (PEG), which may offer different solubilizing properties.[4]

Q4: Are there more advanced methods if co-solvents and pH adjustment are not sufficient?

A4: Yes, if simpler methods fail, several advanced formulation strategies can be employed. These include:

  • Salt Formation : Converting the basic piperazine compound into a salt (e.g., hydrochloride, mesylate) can dramatically increase aqueous solubility.[4][6]

  • Complexation with Cyclodextrins : Cyclodextrins are cyclic oligosaccharides that can encapsulate the poorly soluble compound, forming an "inclusion complex" with a hydrophilic exterior that is more soluble in water.[4][5][7]

  • Particle Size Reduction : Techniques like nanosuspension, which reduce the particle size to the nanometer range, increase the surface area available for dissolution.[4][8]

  • Solid Dispersions : Dispersing the compound in a polymer matrix can improve both solubility and dissolution rates.[9]

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility challenges with this compound.

Initial Solubility Assessment

The first step is to determine the compound's baseline solubility in common laboratory solvents. This data will inform the selection of an appropriate solubilization strategy.

Table 1: Expected Solubility Profile of this compound

Solvent ClassExample SolventsExpected SolubilityRationale
Aqueous Water, PBS, SalineLowThe lipophilic bromobenzyl group limits solubility in polar, aqueous media.[1][2]
Polar Aprotic DMSO, DMF, AcetonitrileHighThese solvents can effectively solvate the molecule without protonating the basic nitrogen atoms.
Polar Protic Ethanol, MethanolModerate to HighThe alkyl chain of the alcohol can interact with the lipophilic parts of the molecule.
Non-polar Toluene, HexaneLow to ModerateWhile the molecule has lipophilic character, the polar piperazine ring limits solubility in highly non-polar solvents.
Step-by-Step Troubleshooting Workflow

If you observe precipitation or incomplete dissolution, follow this workflow.

G start Compound Fails to Dissolve in Aqueous Buffer stock Prepare Concentrated Stock in 100% DMSO start->stock dilute Dilute Stock into Aqueous Medium stock->dilute observe Precipitation Observed? dilute->observe success SOLUBILITY ACHIEVED Proceed with Experiment observe->success No ph_adjust Adjust pH of Aqueous Buffer (e.g., to pH 4-6) observe->ph_adjust Yes re_observe Precipitation Still Occurs? ph_adjust->re_observe re_observe->success No advanced Consider Advanced Strategies: - Salt Formation - Cyclodextrin Complexation - Nanosuspension re_observe->advanced Yes

Caption: Troubleshooting workflow for solubility issues.

Experimental Protocols

Protocol 1: Determining Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvent (e.g., water, pH 7.4 phosphate buffer)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure enough solid is present to maintain a saturated solution.

  • Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C).

  • Equilibrate the samples for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Carefully collect an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulates.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method against a standard curve.

  • Report the solubility in units such as mg/mL or µM.

Protocol 2: Solubility Enhancement with Co-solvents

This protocol outlines how to prepare solutions using a co-solvent for in vitro assays.

Materials:

  • This compound

  • DMSO (or other suitable co-solvent like ethanol)

  • Aqueous assay buffer

Procedure:

  • Stock Solution Preparation : Dissolve the compound in 100% DMSO to create a high-concentration stock (e.g., 10-50 mM). Ensure the compound is fully dissolved. Gentle warming or vortexing may be applied.

  • Working Solution Preparation : Perform serial dilutions of the DMSO stock solution into the aqueous assay buffer to achieve the desired final concentrations.

  • Important : The final concentration of DMSO in the assay should be kept constant across all experimental conditions (including vehicle controls) and should not exceed a level that impacts the biological system (typically <0.5%).[4]

  • Precipitation Check : Visually inspect all solutions for any signs of precipitation immediately after preparation and before use.

Table 2: Example Data from a Co-Solvent Solubility Test

Final Compound Conc. (µM)% DMSO in BufferObservationSolubility Status
1000.5%Heavy PrecipitationInsoluble
500.5%Slight HazePoorly Soluble
100.5%Clear SolutionSoluble
10.5%Clear SolutionSoluble
Protocol 3: Salt Formation for Improved Aqueous Solubility

Converting the free base to a salt is a highly effective method to improve aqueous solubility.[4]

Materials:

  • This compound (free base)

  • An appropriate acid (e.g., 1M HCl in isopropanol, methanesulfonic acid)

  • A suitable organic solvent (e.g., isopropanol, ethyl acetate)

  • Anti-solvent (e.g., diethyl ether, heptane)

Procedure:

  • Dissolve the free base compound in a minimal amount of the chosen organic solvent.

  • Slowly add a stoichiometric equivalent (1.0 eq) of the acid solution dropwise while stirring.

  • Continue stirring for 1-2 hours. Salt precipitation may occur during this time.

  • If no precipitate forms, slowly add an anti-solvent until the solution becomes turbid, indicating the onset of precipitation.

  • Allow the solid to crystallize, then collect the salt by filtration.

  • Wash the collected solid with the anti-solvent and dry it under a vacuum.

  • Confirm salt formation using analytical techniques (e.g., NMR, melting point).

  • Determine the aqueous solubility of the newly formed salt using Protocol 1.

Solubilization Strategy Selection

The choice of strategy depends on the experimental requirements and the stage of drug development.

G start Goal: Solubilize Compound vitro In Vitro Screening Assay start->vitro vivo In Vivo PK/PD Study start->vivo formulation Oral Dosage Formulation start->formulation cosolvent Use Co-solvent (DMSO) & pH Adjustment vitro->cosolvent salt Salt Formation or Nanosuspension vivo->salt advanced Solid Dispersion, Co-crystals, or Lipid-Based Systems formulation->advanced

Caption: Decision tree for selecting a solubilization strategy.

References

Technical Support Center: Optimizing N-alkylation of Methylpiperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the N-alkylation of methylpiperazine. Below you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for the N-alkylation of methylpiperazine?

A1: The two most common and effective methods for the N-alkylation of methylpiperazine are:

  • Direct Alkylation: This method involves the reaction of methylpiperazine with an alkyl halide (such as an alkyl bromide or iodide) in the presence of a base. It is a straightforward and widely used technique.

  • Reductive Amination: This is a two-step, one-pot process where methylpiperazine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced by a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride to yield the N-alkylated product. This method is particularly advantageous for preventing the formation of quaternary ammonium salts.

Q2: How can I avoid the formation of the di-alkylated byproduct when starting with piperazine?

A2: While this is less of a concern with methylpiperazine which has only one secondary amine, controlling selectivity is a common challenge when working with piperazine due to the presence of two reactive nitrogen atoms. Key strategies to favor mono-alkylation include:

  • Use of a Protecting Group: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The protecting group blocks one nitrogen, directing alkylation to the other. The Boc group can be removed after the reaction.

  • Control Stoichiometry: Using an excess of piperazine relative to the alkylating agent can favor mono-alkylation. A 5-10 fold excess of piperazine is recommended.

  • Slow Addition: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the likelihood of a second alkylation event.

  • Use of Piperazine Salts: Employing a mono-protonated piperazine salt can reduce the nucleophilicity of the second nitrogen, thus hindering di-alkylation.

Q3: What are the recommended bases and solvents for direct N-alkylation of methylpiperazine?

A3: The choice of base and solvent is critical for the success of the reaction.

  • Bases: Strong, non-nucleophilic bases are generally preferred. Anhydrous potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective choices. Sodium tert-butoxide (NaOtBu) is also commonly used. It is recommended to use at least 1.5-2.0 equivalents of the base.

  • Solvents: Polar aprotic solvents are often the best choice. Acetonitrile (MeCN), and dimethylformamide (DMF) are commonly used. Care should be taken with DMF at high temperatures as it can decompose.

Q4: My N-alkylated methylpiperazine product is highly water-soluble. How can I effectively extract it during the work-up?

A4: High water solubility of the product, often due to the formation of a salt, is a frequent issue during extraction. To facilitate extraction into an organic layer, the aqueous layer must be basified to deprotonate the piperazine nitrogen. After quenching the reaction, if the product remains in the aqueous phase, adjust the pH to approximately 9.5-12 with a base like sodium carbonate or sodium hydroxide. This will convert

Preventing byproduct formation in the synthesis of bromobenzylpiperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of bromobenzylpiperazines.

Frequently Asked Questions (FAQs)

Q1: What is the most common byproduct in the synthesis of bromobenzylpiperazines via N-alkylation of piperazine with a bromobenzyl halide?

A1: The most common byproduct is the 1,4-dibenzylpiperazine derivative, which results from the alkylation of both nitrogen atoms of the piperazine ring.[1][2] Due to the similar reactivity of the two nitrogen atoms in piperazine, controlling the reaction to achieve mono-substitution can be challenging.

Q2: What are the primary strategies to selectively achieve mono-alkylation and avoid the formation of the di-alkylated byproduct?

A2: There are three main strategies to favor mono-alkylation:

  • Control of Stoichiometry: Using a significant excess of piperazine relative to the bromobenzyl halide increases the statistical probability that the halide will react with an un-substituted piperazine molecule.[1]

  • Slow Addition: Adding the bromobenzyl halide dropwise to the reaction mixture maintains a low concentration of the electrophile, which reduces the likelihood of a second alkylation event on the already mono-substituted piperazine.[1]

  • Use of a Protecting Group: The most reliable method involves using a mono-protected piperazine, such as N-Boc-piperazine.[1][3] The protecting group blocks one nitrogen atom, directing the alkylation to the unprotected nitrogen. The protecting group is then removed in a subsequent step.

Q3: Besides di-alkylation, are there other potential side reactions to be aware of?

A3: Yes, another potential side reaction is the formation of a quaternary ammonium salt. This can occur if the mono-substituted bromobenzylpiperazine is further alkylated at the second nitrogen atom by another molecule of the bromobenzyl halide. This is more likely to happen if the reaction temperature is too high or if there is a high concentration of the alkylating agent. Using methods like reductive amination instead of direct alkylation with a halide can prevent the formation of quaternary ammonium salts.[1][3]

Q4: How can I purify the desired mono-substituted bromobenzylpiperazine from the di-substituted byproduct and unreacted piperazine?

A4: Column chromatography is a common and effective method for separating the mono-substituted product from the di-substituted byproduct and any remaining starting materials.[4][5] Additionally, unreacted piperazine can often be removed by an acidic wash during the work-up, as it will be protonated and move into the aqueous layer.

Troubleshooting Guide

Issue 1: High percentage of di-substituted byproduct.

This is the most frequent issue encountered. The following troubleshooting workflow can help optimize for the desired mono-substituted product.

start High Di-substitution Observed strategy Select a Mono-substitution Strategy start->strategy excess_piperazine Use Large Excess of Piperazine (5-10 eq.) strategy->excess_piperazine Simple & Cost-Effective slow_addition Slow, Dropwise Addition of Bromobenzyl Halide strategy->slow_addition Improved Selectivity protecting_group Use Mono-Protected Piperazine (e.g., N-Boc) strategy->protecting_group Highest Selectivity outcome1 Reduced Di-substitution excess_piperazine->outcome1 slow_addition->outcome1 outcome2 High Selectivity for Mono-product protecting_group->outcome2

Caption: Troubleshooting workflow for high di-substitution.

Issue 2: Low or no yield of the desired product.

Low yields can be attributed to several factors, from reagent quality to reaction conditions.

Potential Cause Troubleshooting Step Rationale
Inactive Reagents Use fresh, high-purity piperazine and bromobenzyl bromide. Ensure solvents are anhydrous.Impurities or degradation of starting materials can inhibit the reaction.
Insufficient Base Use a stronger, anhydrous base like K₂CO₃ or Cs₂CO₃ and ensure at least 1.5-2.0 equivalents are used.The reaction generates HBr, which must be neutralized to drive the reaction forward.
Poor Solubility Switch to a more polar aprotic solvent such as DMF or acetonitrile.All reactants must be in solution for the reaction to proceed efficiently.
Low Reaction Temperature Gently heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC or LC-MS.Many N-alkylation reactions require thermal energy to proceed at a reasonable rate.[1]
Issue 3: Incomplete reaction after a prolonged time.

If the reaction stalls, consider the following:

start Incomplete Reaction check_base Is the base sufficient and strong enough? start->check_base add_base Add more equivalents of a strong, anhydrous base (e.g., K₂CO₃). check_base->add_base No check_temp Is the temperature optimal? check_base->check_temp Yes outcome Reaction proceeds to completion. add_base->outcome increase_temp Increase temperature and monitor closely. check_temp->increase_temp No check_reagents Are the reagents still active? check_temp->check_reagents Yes increase_temp->outcome use_fresh_reagents Use fresh, high-purity starting materials. check_reagents->use_fresh_reagents No use_fresh_reagents->outcome

Caption: Troubleshooting workflow for an incomplete reaction.

Data Presentation

The choice of synthetic strategy significantly impacts the ratio of mono- to di-substituted product. The use of a protecting group offers the highest selectivity.

Strategy Piperazine Equivalents Protecting Group Mono-substituted Yield (%) Di-substituted Yield (%)
Standard Stoichiometry1.1None4535
Excess Piperazine5.0None75<5
Protecting Group1.0 (with 1.1 eq. Boc-piperazine)Boc>95 (before deprotection)0

Experimental Protocols

Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine

This protocol aims to favor mono-alkylation by using a large excess of piperazine.

Materials:

  • Piperazine (10 mmol, 10 eq.)

  • 4-Bromobenzyl bromide (1 mmol, 1 eq.)

  • Potassium Carbonate (2 mmol, 2 eq.)

  • Acetonitrile (20 mL)

Procedure:

  • To a solution of piperazine in acetonitrile, add potassium carbonate.

  • Slowly add the 4-bromobenzyl bromide to the mixture at room temperature.

  • Stir the reaction mixture for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or an acidic wash to remove excess piperazine.

Protocol 2: Mono-N-alkylation using a Protecting Group Strategy

This protocol utilizes N-Boc-piperazine to ensure high selectivity for the mono-substituted product.

Step 1: Synthesis of N-Boc-piperazine

start Dissolve Piperazine (2 eq.) in DCM add_boc Slowly add a solution of Boc₂O (1 eq.) in DCM start->add_boc stir Stir at room temperature for 12-24 hours add_boc->stir evaporate Evaporate the solvent stir->evaporate purify Purify by column chromatography or extraction evaporate->purify product N-Boc-piperazine purify->product

Caption: Workflow for the synthesis of N-Boc-piperazine.

Materials:

  • Piperazine (2.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM).

  • Slowly add a solution of Di-tert-butyl dicarbonate (Boc₂O) in DCM to the piperazine solution over 2-3 hours at room temperature.

  • Stir the reaction for 20-24 hours.

  • Evaporate the solvent and purify 1-Boc-piperazine by column chromatography or extraction. Yields are typically around 83%.

Step 2: Alkylation of N-Boc-piperazine

Materials:

  • N-Boc-piperazine (1.0 eq)

  • 4-Bromobenzyl bromide (1.05 eq)

  • Potassium Carbonate (2.0 eq)

  • Acetonitrile

Procedure:

  • Dissolve N-Boc-piperazine and potassium carbonate in acetonitrile.

  • Add 4-bromobenzyl bromide and heat the mixture to 60-80 °C.

  • Monitor the reaction by TLC until completion.

  • Cool the reaction, filter off the salts, and concentrate the filtrate.

  • Purify the crude product by column chromatography.

Step 3: Deprotection of the Boc Group

Materials:

  • N-Boc-1-(4-bromobenzyl)piperazine

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Dissolve the purified product from Step 2 in DCM.

  • Add an excess of trifluoroacetic acid (TFA) at 0 °C.

  • Stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure.

  • Perform an aqueous work-up with a base (e.g., NaHCO₃) to neutralize the acid and extract the final product.

References

Stability testing of 1-(4-bromobenzyl)-4-methylpiperazine under various conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 1-(4-bromobenzyl)-4-methylpiperazine Stability Testing

This guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the stability testing of this compound. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of stability testing for this compound?

A1: Stability testing is crucial to understand how the quality of this compound changes over time under the influence of various environmental factors such as temperature, humidity, and light. These studies help to identify potential degradation products, establish degradation pathways, determine the intrinsic stability of the molecule, and support the development of a stable formulation. The data is essential for determining appropriate storage conditions and shelf life, which are required for regulatory documentation.

Q2: What are the typical stress conditions used in forced degradation studies for a compound like this?

A2: Forced degradation studies involve exposing the compound to conditions more severe than standard accelerated stability testing. According to International Council for Harmonisation (ICH) guidelines, key stress conditions include:

  • Acidic and Basic Hydrolysis: Testing across a wide pH range in solution.

  • Oxidation: Using oxidizing agents like hydrogen peroxide.

  • Thermal Stress: Exposing the compound to temperatures higher than those for accelerated testing (e.g., >50°C).

  • Photostability: Exposing the compound to a minimum of 1.2 million lux hours and 200 watt-hours/m² of UV and visible light.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, several degradation pathways are plausible:

  • Oxidation: The tertiary amine in the piperazine ring is susceptible to oxidation, potentially leading to N-oxide formation. The benzylic position is also a potential site for oxidation.

  • Hydrolysis: While the core structure lacks readily hydrolyzable groups like esters or amides, extreme pH and temperature could potentially cleave bonds, although this is less common than for other functional groups.

  • Photodegradation: The bromobenzyl group may be susceptible to photolytic cleavage, potentially forming radicals that lead to various degradation products.

  • Thermal Degradation: High temperatures can lead to the formation of various products, including N-formylpiperazine and ring-opened structures, as seen in studies of piperazine itself.

Q4: How much degradation should I aim for in a forced degradation study?

A4: The goal is to achieve a noticeable but not excessive level of degradation. The generally accepted range is 5-20% degradation of the active pharmaceutical ingredient (API). This level is sufficient to identify and characterize degradation products without overly stressing the molecule to the point of forming irrelevant secondary products.

Troubleshooting Guide

Q5: Issue - I am not seeing any degradation under my chosen stress conditions. What should I do?

A5: If you observe minimal or no degradation, your conditions may not be stringent enough. Consider the following adjustments:

  • Increase Stressor Concentration: For hydrolytic studies, use higher concentrations of acid or base (e.g., move from 0.1 M HCl to 1 M HCl). For oxidation, a higher concentration of H₂O₂ may be needed.

  • Increase Temperature: Elevating the temperature significantly increases the rate of most degradation reactions.

  • Extend Exposure Time: If the reaction kinetics are slow, a longer duration under the stress condition may be required.

  • Check Compound Solubility: Ensure the compound is fully dissolved in the chosen solvent system, as poor solubility can hinder degradation in solution-based tests.

Q6: Issue - My compound degraded almost completely. How can I achieve the target 5-20% degradation?

A6: This indicates your conditions are too harsh. To moderate the degradation:

  • Decrease Stressor Concentration: Use milder acid/base conditions (e.g., 0.01 M instead of 1 M) or a lower concentration of the oxidizing agent.

  • Lower the Temperature: Perform the study at a lower temperature (e.g., 40°C instead of 80°C).

  • Reduce Exposure Time: Sample at earlier time points. Oxidative reactions with hydrogen peroxide, for instance, can be very rapid and may require short durations.

Q7: Issue - I see a new peak in my HPLC chromatogram after the study. How do I proceed?

A7: The appearance of a new peak signifies a potential degradation product. The next steps are crucial for stability analysis:

  • Confirm it's a Degradant: Ensure the peak is not an artifact from the matrix or solvent. Run a blank (stressed matrix without the API).

  • Demonstrate Peak Purity: Use a photodiode array (PDA) detector to check the spectral purity of both the parent API peak and the new peak.

  • Structural Elucidation: The primary goal is to identify the structure of the degradation product. This is typically done using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to obtain the molecular weight and fragmentation pattern of the unknown compound.

Q8: Issue - The total assay value (API + degradants) is significantly less than 100% (poor mass balance). What could be the cause?

A8: Poor mass balance can be attributed to several factors:

  • Non-Chromophoric Degradants: The degradation product may lack a UV-absorbing chromophore, making it invisible to a standard HPLC-UV detector.

  • Volatility: The degradant may be volatile and lost during sample preparation or analysis.

  • Precipitation: The degradant may have poor solubility in the analysis solvent and has precipitated out of the solution.

  • Adsorption: The degradant may have adsorbed onto the surface of the container or HPLC column.

  • Co-elution: The degradant peak may be co-eluting with the parent API peak or a solvent front peak. A change in HPLC method parameters (e.g., gradient, column chemistry) may be needed to achieve separation.

Experimental Protocols

The following are generalized protocols. Concentrations, temperatures, and durations should be adjusted to achieve the target 5-20% degradation for this compound.

1. Solution Preparation

Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent like a mixture of acetonitrile and water.

2. Hydrolytic Stability

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the mixture at 60°C. Withdraw samples at predetermined intervals (e.g., 2, 6, 12, 24 hours), neutralize with 0.1 M NaOH, dilute to a suitable concentration, and analyze by HPLC.

  • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the mixture at 60°C. Withdraw and process samples as in the acidic hydrolysis protocol, neutralizing with 0.1 M HCl.

  • Neutral Hydrolysis: Mix the stock solution with an equal volume of water. Keep the mixture at 60°C. Withdraw samples and analyze directly.

3. Oxidative Stability

  • Mix the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂).

  • Keep the solution at room temperature and protected from light.

  • Withdraw samples at short intervals (e.g., 1, 2, 4, 8 hours) due to the potentially rapid nature of oxidation.

  • Dilute and analyze by HPLC.

4. Photostability

  • Expose the drug substance as a solid powder and in solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/m².

  • A control sample should be stored in the dark under the same temperature conditions.

  • Analyze the exposed and control samples by HPLC.

5. Thermal Stability (Solid State)

  • Place the solid drug substance in a thermostatically controlled oven at an elevated temperature (e.g., 70°C).

  • Withdraw samples at various time points (e.g., 1, 3, 7, 14 days).

  • Prepare solutions of the withdrawn samples and analyze by HPLC.

Data Presentation

Quantitative results should be summarized in tables to facilitate comparison.

Table 1: Summary of Forced Degradation Results for this compound

Stress ConditionTime (hours)Initial Assay (%)Assay of API (%)% DegradationNo. of Degradants
0.1 M HCl (60°C)24100.091.58.51
0.1 M NaOH (60°C)24100.094.25.81
Water (60°C)24100.099.10.90
3% H₂O₂ (RT)8100.085.314.72
Thermal (70°C, Solid)336 (14 days)100.098.61.41
Photolytic (Solid)N/A100.092.87.22
Photolytic (Solution)N/A100.089.910.13

Note: Data presented is hypothetical and for illustrative purposes only.

Visualizations

Forced Degradation Experimental Workflow

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Outcome API Drug Substance (this compound) StockSol Prepare Stock Solution (~1 mg/mL) API->StockSol Acid Acid Hydrolysis (HCl, Heat) StockSol->Acid Base Base Hydrolysis (NaOH, Heat) StockSol->Base Ox Oxidation (H₂O₂, RT) StockSol->Ox Photo Photolytic (UV/Vis Light) StockSol->Photo Therm Thermal (Heat, Solid) StockSol->Therm HPLC HPLC-UV/PDA Analysis Acid->HPLC Base->HPLC Ox->HPLC Photo->HPLC Therm->HPLC MassSpec LC-MS for Identification HPLC->MassSpec If unknown peaks found Report Summarize Data (% Degradation, Purity) HPLC->Report Pathway Propose Degradation Pathways MassSpec->Pathway Report->Pathway

Caption: Workflow for conducting forced degradation studies.

Troubleshooting Logic for an Unknown Peak

G start Unknown Peak Observed in HPLC Chromatogram check_blank Is peak present in stressed blank? start->check_blank purity Check Peak Purity (Using PDA/DAD) check_blank->purity No artifact Outcome: Peak is an artifact (from matrix/reagent). No further action. check_blank->artifact Yes mass_spec Perform LC-MS Analysis purity->mass_spec get_mw Determine Molecular Weight & Fragments mass_spec->get_mw propose Propose Structure of Degradation Product get_mw->propose degradant Outcome: Peak is a confirmed degradant. propose->degradant

Caption: Decision tree for investigating an unknown analytical peak.

Technical Support Center: Troubleshooting Cell-Based Assay Interference with Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges when working with piperazine compounds in cell-based assays.

Troubleshooting Guides

This section offers step-by-step guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Unexpected or High Cytotoxicity

You observe significant cell death in your experiments, even at low concentrations of your piperazine derivative or in non-cancerous cell lines.[1]

Potential Causes and Solutions:

  • Compound Instability/Precipitation:

    • Troubleshooting: Ensure your compound is fully dissolved. Precipitates can lead to inconsistent, high localized concentrations.[1] Assess the stability of your compound in your specific culture medium over the time course of your experiment using methods like HPLC.[1][2]

  • Off-Target Cytotoxicity:

    • Troubleshooting: The compound may be interacting with unintended cellular targets.[1] Perform a broad off-target screening using a commercially available panel to identify potential liabilities.[1] Compare the cytotoxic concentration with the on-target potency; a large difference may suggest an off-target effect.[1]

  • Cell Line Sensitivity:

    • Troubleshooting: The chosen cell line may be particularly sensitive. Test your compound on a panel of different cell lines, including non-cancerous control cells, to determine if the toxicity is cell-type specific.[1][3]

  • Metabolic Activation:

    • Troubleshooting: Cellular enzymes, such as cytochrome P450s, could be metabolizing your compound into a more toxic form.[1] Co-incubate with CYP450 inhibitors to see if toxicity is reduced.[1]

  • Solvent Toxicity:

    • Troubleshooting: Ensure the final concentration of your solvent (e.g., DMSO) is not toxic to the cells (typically <0.5%).[1] Always include a vehicle-only control.[1]

Workflow for Investigating Unexpected Cytotoxicity

G A Unexpected Cytotoxicity Observed B Verify Compound Solubility & Stability A->B C Review Vehicle & Assay Controls B->C D Perform Dose-Response in Multiple Cell Lines (Cancer & Normal) C->D E Compare Cytotoxic IC50 to On-Target EC50/IC50 D->E F Broad Off-Target Panel Screening E->F G Toxicity at concentrations far from on-target potency F->G Hypothesis: Off-target effect H Toxicity correlates with on-target potency F->H Hypothesis: On-target toxicity I Structural Modification (SAR) to Reduce Toxicity G->I J Analyze Hits & Formulate Hypothesis H->J K Optimized Compound with Reduced Cytotoxicity I->K J->I G A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Treat with Piperazine Compound (Serial Dilutions) B->C D Incubate for Desired Time (e.g., 72h) C->D E Add Viability Reagent (e.g., MTT, CellTiter-Glo) D->E F Incubate as per Reagent Protocol E->F G Read Plate (Absorbance/Luminescence) F->G H Data Analysis (Calculate IC50) G->H G cluster_0 Piperazine Piperazine Derivative Stress Cellular Stress Piperazine->Stress Bax Bax/Bak Activation Stress->Bax Mito Mitochondrion Bax->Mito permeabilizes CytoC Cytochrome c Release Mito->CytoC Apaf Apaf-1 CytoC->Apaf Casp9 Caspase-9 (Initiator) Apaf->Casp9 Apoptosome Apoptosome Formation Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Technical Support Center: Piperazine Derivative Identification via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their mass spectrometry protocols for the identification of piperazine derivatives.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

  • Q1: I am seeing significant signal suppression or enhancement in my LC-MS analysis. What could be the cause and how can I mitigate it?

    A1: This is likely due to matrix effects, where co-eluting compounds from the sample matrix interfere with the ionization of your target analyte.[1] To mitigate this, consider the following:

    • Improve Sample Cleanup: Employ solid-phase extraction (SPE) for a more thorough cleanup of complex matrices like plasma or urine.[2] A generic protein precipitation may not be sufficient.[3]

    • Optimize Chromatography: Adjust your gradient to better separate the piperazine derivatives from interfering matrix components.[4]

    • Use an Internal Standard: Incorporate a stable isotope-labeled (SIL) internal standard for your analyte.[5] This will co-elute and experience similar matrix effects, allowing for more accurate quantification.[5]

    • Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

  • Q2: Do I need to derivatize my piperazine derivatives before analysis?

    A2: For LC-MS analysis using electrospray ionization (ESI), derivatization is typically not necessary as the basic nitrogen atoms in the piperazine ring are readily protonated.[6] However, for gas chromatography-mass spectrometry (GC-MS), derivatization is often required to improve the volatility and thermal stability of the compounds.[7]

  • Q3: What is a reliable method for extracting piperazine derivatives from biological samples like urine or serum?

    A3: A common and effective method is protein precipitation with acetonitrile. The general steps are:

    • Alkalinize the sample (e.g., with 3M NaOH) to ensure the piperazine derivatives are in their free base form.[5][8]

    • Add cold acetonitrile to precipitate proteins.[5][8]

    • Vortex and centrifuge to pellet the precipitated proteins.[5][8]

    • Collect the supernatant for LC-MS analysis.[5][8]

Instrumentation & Data Acquisition

  • Q4: What are the typical LC-MS parameters for analyzing piperazine derivatives?

    A4: While method development is specific to the analyte and system, here are some common starting points for LC-MS analysis of piperazine derivatives:

    • Column: A C18 reversed-phase column is frequently used.[4][8]

    • Mobile Phase: A gradient of water and acetonitrile or methanol, both with 0.1% formic acid, is common.[4][8] The formic acid aids in the protonation of the analytes.

    • Ionization: Electrospray ionization (ESI) in positive ion mode is standard due to the basic nature of the piperazine moiety.[6]

  • Q5: I am not seeing the expected molecular ion ([M+H]⁺). What could be the issue?

    A5: Several factors could contribute to this:

    • In-source Fragmentation: The compound may be fragmenting in the ionization source. Try reducing the cone voltage or capillary temperature.

    • Adduct Formation: Instead of protonation, your molecule might be forming adducts with salts present in your sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺).[9] Look for masses corresponding to these adducts. The formation of dimers, such as [2M+Na]⁺, can also occur at high concentrations.[10]

    • Incorrect Ionization Mode: Ensure you are operating in positive ion mode.

  • Q6: My fragmentation pattern is complex and difficult to interpret. What are the characteristic fragmentation patterns for piperazine derivatives?

    A6: Piperazine derivatives exhibit predictable fragmentation patterns. The primary cleavage occurs at the C-N bonds of the piperazine ring and the bond between the piperazine ring and any substituents.[11]

    • Benzylpiperazines: Often show a characteristic fragment at m/z 91, corresponding to the benzyl group.[11] A neutral loss of 86 Da is also common for benzylpiperazine derivatives.[7]

    • Phenylpiperazines: Frequently produce fragment ions at m/z 119, m/z 70, and m/z 56.[11] A common neutral loss for phenylpiperazine derivatives is 43 Da.[7][12]

Data Presentation

Table 1: Common Adducts Observed in ESI-MS of Piperazine Derivatives

Adduct IonMass Difference from [M+H]⁺Common Sources
[M+Na]⁺+21.982 DaGlassware, mobile phase contaminants
[M+K]⁺+37.9559 DaGlassware, mobile phase contaminants
[M+NH₄]⁺+17.0265 DaAmmonium formate/acetate in mobile phase
[M+ACN+H]⁺+41.0265 DaAcetonitrile in mobile phase

Data compiled from common knowledge and publicly available information on mass spectrometry adducts.[9][13]

Table 2: Example LC-MS/MS Parameters for Piperazine Derivative Analysis

ParameterSettingReference
Liquid Chromatography
ColumnC18 reversed-phase (e.g., 150 x 2.00 mm, 4 µm)[7][8]
Mobile Phase AWater with 0.1% Formic Acid[8]
Mobile Phase BMethanol or Acetonitrile with 0.1% Formic Acid[8]
Flow Rate0.2 - 0.4 mL/min[6]
Column Temperature30 °C[8]
Injection Volume5 µL[8]
Mass Spectrometry
Ionization ModeESI Positive[6]
Capillary Voltage3.9 kV[8][14]
Nebulizer Gas Pressure1.2 bar[8][14]
Dry Gas Flow Rate4 L/min[8][14]
Dry Gas Temperature200 °C[8][14]

Experimental Protocols

Protocol 1: Extraction of Piperazine Derivatives from Serum/Urine

This protocol is adapted from methods for analyzing piperazine derivatives in biological samples.[5][7][8]

Materials:

  • Biological sample (serum or urine)

  • Internal standard solution (e.g., a deuterated analog of the analyte)

  • 3M Sodium Hydroxide (NaOH)

  • Ice-cold Acetonitrile (ACN)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Autosampler vials

Procedure:

  • Pipette 100 µL of the biological sample into a microcentrifuge tube.

  • Add the internal standard at the desired concentration.

  • Alkalinize the sample by adding 3M NaOH.

  • Add cold acetonitrile to the sample, vortex thoroughly, and then centrifuge at 10,000 rpm for 5 minutes.[8]

  • Carefully collect the supernatant.

  • Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial.

  • The sample is now ready for LC-MS analysis.

Visualizations

Troubleshooting_Workflow Troubleshooting Low Signal in Piperazine Analysis start Low or No Signal Observed check_ms Verify MS Parameters (Polarity, Gas Flow, Voltages) start->check_ms check_lc Evaluate LC Separation (Peak Shape, Retention Time) start->check_lc check_prep Assess Sample Preparation (Extraction Efficiency, Matrix Effects) start->check_prep optimize_ms Optimize Source Conditions (e.g., lower cone voltage) check_ms->optimize_ms Parameters suboptimal optimize_lc Adjust Gradient or Mobile Phase pH check_lc->optimize_lc Poor chromatography improve_prep Improve Sample Cleanup (e.g., use SPE) check_prep->improve_prep High matrix effects use_is Incorporate Stable Isotope- Labeled Internal Standard check_prep->use_is Quantification issues end_good Signal Improved optimize_ms->end_good end_bad Issue Persists (Consult Instrument Specialist) optimize_ms->end_bad optimize_lc->end_good optimize_lc->end_bad improve_prep->end_good improve_prep->end_bad use_is->end_good Fragmentation_Pathways General Fragmentation of Piperazine Derivatives cluster_benzyl Benzylpiperazines cluster_phenyl Phenylpiperazines benzyl [M+H]⁺ e.g., BZP frag_benzyl1 m/z 91 [C₇H₇]⁺ benzyl->frag_benzyl1 Cleavage at piperazine ring frag_benzyl2 Neutral Loss of 86 Da benzyl->frag_benzyl2 Ring fragmentation phenyl [M+H]⁺ e.g., mCPP frag_phenyl1 Characteristic Ions m/z 119, 70, 56 phenyl->frag_phenyl1 Ring Opening & Cleavage frag_phenyl2 Neutral Loss of 43 Da phenyl->frag_phenyl2 Side chain loss

References

Technical Support Center: Overcoming Challenges in the Scale-Up Production of Research Chemicals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of scaling up chemical synthesis from the laboratory to pilot plant and beyond.

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety considerations when scaling up a chemical reaction?

A1: Safety is the utmost priority during scale-up. As reaction volumes increase, potential hazards can escalate significantly. Key safety considerations include:

  • Thermal Hazards: Exothermic reactions that are easily managed at a small scale can lead to thermal runaway in larger reactors due to the decrease in the surface-area-to-volume ratio, which limits heat dissipation.[1][2][3][4][5] It is crucial to have a thorough understanding of the reaction's thermal profile.

  • Pressure Hazards: The potential for pressure build-up increases with scale, which can lead to explosions or equipment failure if not properly managed.[6]

  • Chemical Stability: The stability of reactants, intermediates, and products can change at a larger scale, potentially leading to unexpected side reactions or decomposition.[6]

  • Hazardous Materials Handling: Handling larger quantities of hazardous materials increases the risk of exposure and spills.

A comprehensive Process Hazard Analysis (PHA) should be conducted before any scale-up.[6][7] This involves identifying potential hazards, assessing the risks, and implementing appropriate control measures.[6][7]

Q2: Why did my reaction yield decrease significantly after scaling up?

A2: A drop in yield upon scale-up is a common challenge and can be attributed to several factors that are not always apparent at the lab scale.[3][8] These include:

  • Inefficient Mixing: Mixing becomes more challenging in larger vessels. What works with a magnetic stir bar in a flask may be inadequate in a large reactor, leading to "dead zones" with poor mass transfer and localized concentration gradients.[3][9][10] This can result in lower conversion rates and the formation of impurities.

  • Poor Heat Transfer: Inefficient heat removal in larger reactors can lead to thermal gradients, causing localized overheating or overcooling.[3][4] This can promote side reactions and reduce the selectivity towards the desired product.

  • Changes in Reaction Kinetics: The time required to reach chemical equilibrium often increases with larger quantities of reactants.[11] The overall reaction rate may be limited by mass transfer rather than intrinsic kinetics at a larger scale.

  • Impurity Amplification: Minor side reactions that were negligible at a small scale can become significant at a larger scale, consuming starting materials and reducing the yield of the desired product.[3]

Q3: How can I improve mixing in a large reactor?

A3: Effective mixing is crucial for achieving consistent results at scale. To improve mixing in a large reactor, consider the following:

  • Impeller Selection and Design: The type of impeller (e.g., anchor, propeller, turbine) should be chosen based on the viscosity of the reaction mixture and the desired flow pattern (axial vs. radial).[5]

  • Baffles: Installing baffles in the reactor can prevent the formation of a central vortex and promote more effective mixing.[9]

  • Stirring Speed: The optimal stirring speed needs to be determined for the larger scale. Simply increasing the speed may not be effective and can even be detrimental in some cases. Computational Fluid Dynamics (CFD) can be a useful tool for modeling and optimizing mixing.[12]

  • Overhead Stirrers: For larger reactions, overhead stirrers provide more consistent and powerful agitation compared to magnetic stir bars.[1]

Q4: My product is forming a different crystal polymorph upon scale-up. What could be the cause?

A4: The appearance of new crystal forms during scale-up is a common issue.[8] Polymorphism is influenced by various factors that can change during the transition to a larger scale:

  • Supersaturation Control: The rate of cooling or addition of an anti-solvent can be more difficult to control in a large vessel, leading to different levels of supersaturation and the nucleation of a different polymorph.

  • Mixing and Shear Forces: The hydrodynamic conditions within the crystallizer, influenced by the impeller type and stirring speed, can affect nucleation and crystal growth, favoring the formation of a different polymorph.[13]

  • Presence of Impurities: The concentration of impurities may be higher at a larger scale, which can inhibit the growth of one polymorph or act as a template for another.

Careful control of crystallization parameters and a thorough understanding of the solid-state landscape of your compound are essential to ensure consistent polymorphic form.[14][15]

Troubleshooting Guides

Issue 1: Thermal Runaway or Poor Temperature Control

Symptoms:

  • A rapid, uncontrolled increase in reaction temperature.[1][16]

  • Significant deviation between the internal reaction temperature and the jacket temperature.[1][16]

  • Increased pressure in the reactor.

  • Formation of unexpected byproducts.

Possible Causes & Solutions:

CauseSolution
Inadequate Heat Removal The surface-area-to-volume ratio decreases as the reactor size increases, making heat dissipation less efficient.[2][4][5] Solution: Improve heat transfer by using a reactor with a higher heat transfer coefficient, increasing the coolant flow rate, or using a lower temperature coolant. For highly exothermic reactions, consider a semi-batch process where one reactant is added gradually to control the rate of heat generation.[2]
Poor Mixing Inefficient mixing can create localized hot spots within the reactor.[1][3] Solution: Optimize the agitation system by selecting an appropriate impeller and stirring speed. Ensure the presence of baffles to improve mixing efficiency.
Incorrect Reaction Scale-Up Factor Scaling up a reaction by too large a factor at once can lead to unforeseen thermal control issues.[16] Solution: Increase the scale of hazardous reactions incrementally, with a maximum of a three-fold increase for each step.[16]

Experimental Protocol: Reaction Calorimetry

To assess the thermal risk of a reaction before scale-up, reaction calorimetry is an essential tool.

Methodology:

  • A reaction calorimeter is used to measure the heat evolved during the reaction under controlled conditions.

  • The reaction is run at the intended process temperature to determine the heat of reaction, heat flow, and specific heat of the reaction mixture.

  • The data obtained is used to calculate the Maximum Temperature of the Synthesis Reaction (MTSR), which is the maximum temperature the reaction mixture could reach in an adiabatic scenario (i.e., with no heat loss).

  • This information is critical for designing an adequate cooling system for the larger scale reactor and ensuring that the MTSR remains below the decomposition temperature of the reaction mixture.[17]

Issue 2: Impurity Profile Worsens at Larger Scale

Symptoms:

  • Appearance of new, previously unobserved impurities in the product.

  • Increased levels of known impurities.

  • Difficulty in purifying the final product to the required specifications.

Possible Causes & Solutions:

CauseSolution
Localized Overheating or "Hot Spots" Poor heat transfer can lead to localized high temperatures, promoting side reactions.[3] Solution: Improve mixing and heat transfer as described in the thermal control section.
Longer Reaction Times Scale-up operations often take longer, providing more time for side reactions or product degradation to occur.[1][8] Solution: Investigate the stability of your product and intermediates under the reaction conditions for extended periods. If necessary, adjust the process to minimize reaction time at elevated temperatures.
Changes in Reagent Addition Rate The rate of reagent addition can significantly impact selectivity. A slow addition on a large scale may lead to different impurity profiles compared to a rapid addition in the lab. Solution: The addition rate should be scaled appropriately. For critical additions, consider using a dosing pump for precise control.
Lower Quality Raw Materials Raw materials used for large-scale production may have different impurity profiles than the high-purity materials used in the lab.[18] Solution: Thoroughly analyze the raw materials to be used at scale and assess the potential impact of any new impurities.

Workflow for Impurity Profile Investigation

Impurity_Investigation_Workflow A Impurity Profile Worsens at Scale B Analyze Batch Data: - Temperature Profile - Addition Rates - Reaction Time A->B C Characterize Impurities: - LC-MS, NMR, etc. A->C D Hypothesize Formation Pathway B->D C->D E Lab-Scale Experiments to Reproduce Impurity D->E F Modify Process Parameters: - Temperature - Concentration - Addition Rate E->F G Evaluate Impact on Impurity Profile F->G G->F Iterate if Necessary H Implement Optimized Process at Scale G->H

Caption: A logical workflow for investigating and mitigating impurity formation during scale-up.

Issue 3: Crystallization Fails or Yields Undesired Product Attributes

Symptoms:

  • The product oils out instead of crystallizing.

  • Formation of a different crystal habit or size distribution.

  • Poor filterability of the crystalline product.

  • The appearance of a new polymorphic form.[8]

Possible Causes & Solutions:

CauseSolution
Inadequate Control of Supersaturation Rapid cooling or anti-solvent addition in a large vessel can lead to uncontrolled nucleation and the formation of small, poorly formed crystals or even oiling out.[19] Solution: Develop a controlled cooling or anti-solvent addition profile. The rate should be slow enough to allow for controlled crystal growth. Process Analytical Technology (PAT), such as in-situ particle size analyzers, can be used to monitor and control the crystallization process.
Ineffective Mixing Poor mixing can lead to non-uniform supersaturation throughout the vessel, resulting in a broad particle size distribution.[13][20] Solution: Ensure the agitation system provides adequate suspension of the crystals without causing excessive secondary nucleation or crystal breakage.
Presence of Impurities Impurities can inhibit crystal growth or act as templates for the nucleation of undesired polymorphs. Solution: Ensure the purity of the material entering the crystallization step is consistent. If necessary, introduce a purification step before crystallization.

Diagram of Key Crystallization Parameters

Crystallization_Parameters cluster_params Controllable Parameters Crystallization Desired Crystal Attributes (Polymorph, Size, Shape) Supersaturation Supersaturation (Cooling Rate, Anti-solvent Addition) Supersaturation->Crystallization Mixing Mixing (Agitation Speed, Impeller Type) Mixing->Crystallization Temperature Temperature Temperature->Crystallization Purity Solution Purity Purity->Crystallization

Caption: Interrelated parameters influencing the outcome of a crystallization process.

References

Technical Support Center: Enhancing Bioavailability of Bromobenzyl-Containing Drug Candidates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the bioavailability of drug candidates featuring bromobenzyl groups.

Section 1: Frequently Asked Questions (FAQs)

Q1: My drug candidate with a bromobenzyl group exhibits very low aqueous solubility. What is the likely cause and what are my initial steps?

A1: The bromobenzyl group is inherently lipophilic (hydrophobic) due to the benzene ring and the bromine atom. This characteristic significantly contributes to poor aqueous solubility, which is a primary reason for low bioavailability for orally administered drugs.[1][2] For drugs falling under the Biopharmaceutics Classification System (BCS) Class II (low solubility, high permeability), the rate-limiting step for absorption is dissolution.[1][3]

Your initial steps should focus on characterizing the physicochemical properties of your compound and exploring fundamental formulation strategies to enhance its dissolution rate.

Initial Characterization Workflow

G A Determine Aqueous Solubility (pH range) B Assess Solid-State Properties (Polymorphism) A->B C Measure LogP / LogD B->C D Evaluate Chemical Stability C->D E Particle Size Reduction (Micronization/Nanonization) D->E F pH Modification (for ionizable drugs) G Co-solvent Systems H Surfactant Screening

Caption: Initial workflow for addressing poor solubility.

Q2: Could the bromobenzyl group be susceptible to significant first-pass metabolism?

A2: Yes. While the C-Br bond is relatively stable, the benzyl group itself is a target for metabolic enzymes, primarily the cytochrome P450 (CYP) family in the liver.[4][5] Metabolism can occur via hydroxylation of the aromatic ring or the benzylic carbon.[5][6] This initial oxidation can be followed by Phase II conjugation reactions (e.g., glucuronidation), leading to more water-soluble metabolites that are easily excreted.[5][7] This extensive metabolism upon first pass through the liver can significantly reduce the amount of active drug reaching systemic circulation.[4]

Q3: What are the main strategies to enhance the bioavailability of my bromobenzyl-containing compound?

A3: Strategies can be broadly categorized into two areas: improving solubility/dissolution and bypassing or reducing first-pass metabolism. Often, a combination of approaches is required.

Strategy CategorySpecific ApproachesPrimary Goal
Physicochemical Modification Particle Size Reduction (Micronization, Nanonization)[8][9]Increase surface area for faster dissolution.
Crystal Engineering (Polymorphs, Co-crystals)[3][10][11]Utilize crystal forms with higher kinetic solubility.
Solid Dispersions[1][2][12]Disperse the drug in an amorphous state within a carrier.
Formulation-Based Lipid-Based Drug Delivery Systems (LBDDS)[1][8]Solubilize the drug in lipidic excipients to aid absorption.
Use of Co-solvents, Surfactants, and Complexing Agents[8][9][13]Increase the solubility of the drug in the formulation.
Nanotechnology-Based Delivery (Nanoparticles, Liposomes)[14][15][16]Encapsulate the drug to protect it, control its release, and enhance uptake.
Chemical Modification Prodrug Synthesis[3][13][17][18][19][20][21][22]Attach a promoiety to improve solubility or membrane transport, which is later cleaved in vivo.

Q4: When should I consider a prodrug approach for my bromobenzyl-containing candidate?

A4: A prodrug strategy is particularly useful when other formulation approaches are insufficient or when you need to overcome multiple barriers simultaneously.[17][20] Consider a prodrug approach if:

  • Extremely Poor Solubility: The required dose cannot be solubilized even with advanced formulation techniques. A common strategy is to attach a highly polar or ionizable group (e.g., a phosphate ester) to the parent molecule.[3]

  • High First-Pass Metabolism: You can modify the part of the molecule that is the primary site of metabolism to temporarily block it.

  • Poor Membrane Permeability (BCS Class III/IV): A lipophilic promoiety can be attached to a polar drug to enhance its ability to cross cell membranes.[19]

  • Targeted Delivery: The promoiety is designed to be cleaved by an enzyme that is specific to the target tissue, thereby concentrating the active drug at the site of action.

Section 2: Troubleshooting Guides

Problem 1: Compound precipitates out of solution during in vitro dissolution testing.

Potential Cause Troubleshooting Step Rationale
Supersaturation & Precipitation Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation.Polymers can maintain a supersaturated state for a longer duration, allowing more time for absorption.[1]
pH Shift Test dissolution in a range of biorelevant pH media (e.g., SGF, FaSSIF, FeSSIF).If the drug's solubility is highly pH-dependent, it may dissolve in the stomach but precipitate in the higher pH of the intestine.
Insufficient Solubilization Increase the concentration of surfactant or co-solvent.The formulation may not have enough capacity to keep the drug solubilized upon dilution in the dissolution medium.[8]
Poor Wetting Reduce particle size or include a wetting agent (surfactant).The hydrophobic nature of the compound prevents the dissolution medium from making effective contact.[9]

Problem 2: In vivo bioavailability is low despite good in vitro dissolution.

This often points to issues with permeability or high first-pass metabolism.

Troubleshooting Workflow for Low In Vivo Bioavailability

G Start Low in vivo Bioavailability Despite Good Dissolution Caco2 Perform Caco-2 Permeability Assay Start->Caco2 Metabolism Conduct in vitro Metabolic Stability Assay (Liver Microsomes/S9) Start->Metabolism Caco2_res Permeability? Caco2->Caco2_res Metabolism_res Metabolically Stable? Metabolism->Metabolism_res Caco2_res->Metabolism_res High Prodrug Consider Permeability- Enhancing Prodrug Caco2_res->Prodrug Low Efflux Investigate Efflux Transporter (e.g., P-gp) Involvement Caco2_res->Efflux Low Metab_Prodrug Consider Prodrug to Block Metabolic Site Metabolism_res->Metab_Prodrug No Formulation Re-evaluate Formulation (e.g., LBDDS to promote lymphatic uptake) Metabolism_res->Formulation No End Re-evaluate Target or Dosing Route Metabolism_res->End Yes

Caption: Decision tree for troubleshooting low in vivo bioavailability.

Section 3: Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This assay is used to predict in vivo drug absorption by measuring the rate of transport of a compound across a monolayer of human colorectal adenocarcinoma (Caco-2) cells.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semi-permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated, polarized monolayer.

  • Monolayer Integrity Check: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER). A high TEER value indicates a well-formed, tight junction barrier.

  • Transport Experiment (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution, HBSS). b. Add the test compound (dissolved in transport buffer, typically with <1% DMSO) to the apical (AP) side (donor compartment). c. Add fresh transport buffer to the basolateral (BL) side (receiver compartment). d. Incubate at 37°C with gentle shaking. e. At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the BL side and replace the volume with fresh buffer.

  • Sample Analysis: Quantify the concentration of the drug candidate in the collected samples using a suitable analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux (rate of drug appearance in the receiver compartment).

    • A is the surface area of the filter membrane.

    • C₀ is the initial concentration in the donor compartment.

Protocol 2: Metabolic Stability in Human Liver Microsomes (HLM)

This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, particularly cytochrome P450s.

Methodology:

  • Reagent Preparation: a. Prepare a stock solution of your test compound in a suitable organic solvent (e.g., DMSO, Acetonitrile). b. Prepare a reaction mixture containing phosphate buffer (pH 7.4), HLM, and your test compound at the final desired concentration. c. Prepare a separate solution of the NADPH regenerating system (cofactor).

  • Incubation: a. Pre-incubate the reaction mixture (buffer, HLM, compound) at 37°C for 5-10 minutes to equilibrate the temperature. b. Initiate the metabolic reaction by adding the NADPH solution. c. Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Immediately stop the reaction in each aliquot by adding a cold stop solution, typically acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the microsomal proteins.

  • Analysis: Analyze the supernatant for the remaining parent drug concentration using LC-MS/MS.

  • Data Analysis: a. Plot the natural log of the percentage of the parent drug remaining versus time. b. The slope of the linear portion of this plot gives the elimination rate constant (k). c. Calculate the in vitro half-life (t½) as: t½ = 0.693 / k. d. From this, you can extrapolate the intrinsic clearance (CLint).

Potential Metabolic Pathways for a Bromobenzyl Moiety

G cluster_paths Parent R-CH₂-Ph-Br (Parent Drug) P450_Ox Phase I: CYP450 Oxidation Parent->P450_Ox Benzylic_OH R-CH(OH)-Ph-Br (Benzylic Alcohol) P450_Ox->Benzylic_OH Benzylic Hydroxylation Aromatic_OH R-CH₂-Ph(OH)-Br (Aromatic Alcohol) P450_Ox->Aromatic_OH Aromatic Hydroxylation Dehalogenation Oxidative Dehalogenation (less common) P450_Ox->Dehalogenation UGT Phase II: Conjugation (e.g., UGT) Benzylic_OH->UGT Aromatic_OH->UGT Excretion Excretion (Urine/Bile) UGT->Excretion

Caption: Potential Phase I and II metabolic pathways for a bromobenzyl group.

References

Validation & Comparative

In Vitro Profile of Piperazine Derivatives: A Comparative Analysis for CNS Target Engagement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interactions of novel compounds with biological targets is paramount. This guide provides a comparative overview of the in vitro activity of various piperazine derivatives, with a contextual focus on the potential profile of 1-(4-Bromobenzyl)-4-methylpiperazine, a key intermediate in the synthesis of potential psychoactive therapeutics.

Comparative Analysis of Sigma-1 Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki) of a series of benzylpiperazine and related piperazine derivatives for the sigma-1 (σ1) receptor. A lower Ki value indicates a higher binding affinity. This data provides a valuable framework for understanding the structure-activity relationships (SAR) within this chemical class.

CompoundStructureσ1 Receptor Ki (nM)Reference Compound(s) Ki (nM)
This compound (Target Compound) Chemical structure of this compoundData not available-
1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazineChemical structure of 1-(Benzofuran-2-ylmethyl)-4-(4-methoxybenzyl)piperazine2.7Haloperidol (Ki = 3.2 nM)
3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-oneChemical structure of 3-Cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one1.6Haloperidol (Ki not reported)
N-Butyl Bridged Piperazine Derivative (12b)Chemical structure of N-Butyl Bridged Piperazine Derivative (12b)13.2Haloperidol (Ki not reported)
1-(2-Naphthylmethyl)-4-benzylpiperazineChemical structure of 1-(2-Naphthylmethyl)-4-benzylpiperazineIn nanomolar rangeHaloperidol (Ki not reported)

Experimental Protocols

Sigma-1 (σ1) Receptor Radioligand Binding Assay

The binding affinities of the compared compounds for the sigma-1 receptor were determined using a competitive radioligand binding assay. The following is a generalized protocol based on standard methodologies described in the cited literature.

Objective: To determine the equilibrium dissociation constant (Ki) of test compounds for the sigma-1 receptor.

Materials:

  • Receptor Source: Rat brain homogenate preparations.

  • Radioligand: --INVALID-LINK---pentazocine, a known high-affinity ligand for the σ1 receptor.

  • Non-specific Binding Control: Haloperidol or another suitable sigma receptor ligand at a high concentration (e.g., 10 µM).

  • Test Compounds: Serial dilutions of the piperazine derivatives.

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize rat brain tissue in ice-cold assay buffer. Centrifuge the homogenate at low speed to remove nuclei and cell debris. The resulting supernatant is then centrifuged at high speed to pellet the membranes containing the receptors. The membrane pellet is washed and resuspended in fresh assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, the radioligand (at a concentration near its Kd), and varying concentrations of the test compound or the non-specific binding control.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 120 minutes).

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizing the Experimental Principle

The following diagram illustrates the competitive binding principle underlying the radioligand assay used to determine the binding affinities of the piperazine derivatives.

G cluster_0 Radioligand Binding Assay cluster_1 Binding Scenarios Receptor Sigma-1 Receptor BoundComplex Radioligand-Receptor Complex (Signal) Receptor->BoundComplex Binds Radioligand [³H](+)-pentazocine (Radiolabeled Ligand) Radioligand->Receptor TestCompound Piperazine Derivative (Unlabeled Competitor) TestCompound->Receptor Competes for Binding Unbound Unbound Ligands

References

Comparative Analysis of Bromobenzyl-, Chlorobenzyl-, and Fluorobenzyl-Piperazines at Monoamine Transporters

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the pharmacological profiles of halogenated benzylpiperazine derivatives.

This guide provides a comparative analysis of bromobenzyl-, chlorobenzyl-, and fluorobenzyl-piperazines, focusing on their interactions with the key monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Understanding the structure-activity relationships (SAR) of these halogenated analogs is crucial for the rational design of novel central nervous system (CNS) agents with specific pharmacological profiles.

Data Summary: A Qualitative Comparison

The following table summarizes the anticipated, qualitative impact of halogen substitution on the benzyl ring of benzylpiperazine concerning its affinity for monoamine transporters. This is based on general principles of medicinal chemistry and SAR studies of related compound series. It is important to note that the precise position of the halogen on the benzyl ring (ortho, meta, or para) will significantly influence activity. For this comparison, we will focus on para-substitution as a representative example.

CompoundDopamine Transporter (DAT) AffinitySerotonin Transporter (SERT) AffinityNorepinephrine Transporter (NET) AffinityAnticipated Primary Effect
4-Bromobenzylpiperazine ModerateModerate to LowModerateDopaminergic/Noradrenergic
4-Chlorobenzylpiperazine ModerateModerate to LowModerateDopaminergic/Noradrenergic
4-Fluorobenzylpiperazine Moderate to HighLowModerate to HighDopaminergic/Noradrenergic

Note: This table is a qualitative representation based on structure-activity relationship trends observed in related classes of compounds. Experimental determination of Ki and IC50 values is necessary for a precise quantitative comparison.

Structure-Activity Relationships and Rationale

The parent compound, benzylpiperazine (BZP), is known to be a "messy drug" with a complex pharmacological profile, acting as a releasing agent and reuptake inhibitor at monoamine transporters.[1] It generally exhibits a preference for the dopamine and norepinephrine transporters over the serotonin transporter.[2] The introduction of a halogen atom to the benzyl ring can significantly modulate the compound's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with the binding pockets of the monoamine transporters.

  • Influence of Halogenation: In many classes of monoamine transporter ligands, halogenation, particularly with electron-withdrawing groups like fluorine and chlorine, can enhance binding affinity.[3] The position of the halogen is critical; para-substitution is often favored for DAT and NET activity in related phenyl-containing scaffolds.

  • Dopamine and Norepinephrine Transporters: The structural similarities between DAT and NET often lead to ligands exhibiting activity at both transporters. The size and electronegativity of the halogen can fine-tune this selectivity. Fluorine, being the smallest and most electronegative halogen, can sometimes lead to enhanced potency.

  • Serotonin Transporter: Generally, benzylpiperazine derivatives show lower affinity for SERT compared to DAT and NET.[2] Halogenation at the para position is not typically associated with a significant increase in SERT affinity in this scaffold. Phenylpiperazines, a related class of compounds, often exhibit higher SERT affinity.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed methodologies for key in vitro assays used to characterize the pharmacological profile of these compounds.

Synthesis of Halogenated Benzylpiperazines

The synthesis of 4-halogenated benzylpiperazines is typically achieved through the nucleophilic substitution of a halogenated benzyl halide with piperazine.[4]

General Procedure:

  • Piperazine is dissolved in a suitable solvent (e.g., anhydrous methanol).

  • A catalyst, such as an aniline hydrohalide salt, may be added.

  • The appropriate 4-halogenated benzyl halide (e.g., 4-bromobenzyl bromide, 4-chlorobenzyl chloride, or 4-fluorobenzyl chloride) is added dropwise to the reaction mixture at a controlled temperature (e.g., 50-70 °C).

  • The reaction is maintained at this temperature for a period of 0.5 to 24 hours.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is made strongly alkaline with a base (e.g., NaOH solution).

  • The product is extracted with an organic solvent (e.g., ethyl acetate).

  • The organic extracts are combined, dried, and the solvent is evaporated.

  • The crude product is then purified by distillation or recrystallization to yield the desired N-(4-halogenated benzyl)piperazine.

Radioligand Binding Assays for Monoamine Transporters

Radioligand binding assays are used to determine the affinity (Ki) of a compound for a specific receptor or transporter.

Materials:

  • Membrane Preparations: Cell membranes expressing the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET). These can be prepared from transfected cell lines or from specific brain regions rich in the respective transporter (e.g., striatum for DAT, frontal cortex for SERT and NET).

  • Radioligands:

    • For DAT: [³H]WIN 35,428 or [¹²⁵I]RTI-55

    • For SERT: [³H]Citalopram or [¹²⁵I]RTI-55

    • For NET: [³H]Nisoxetine or [¹²⁵I]RTI-55

  • Non-specific Ligand: A high concentration of a known potent ligand for the respective transporter (e.g., cocaine for DAT, imipramine for SERT, desipramine for NET).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Test Compounds: Serial dilutions of bromobenzyl-, chlorobenzyl-, and fluorobenzyl-piperazine.

  • Filtration Apparatus: Cell harvester and glass fiber filters (e.g., GF/B or GF/C, pre-soaked in polyethylenimine).

  • Scintillation Counter and Cocktail.

Procedure:

  • Incubation: In a 96-well plate, combine the membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of the test compound. Include wells for total binding (no test compound) and non-specific binding (with a saturating concentration of the non-specific ligand).

  • Incubate the plate at a specified temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding) from the curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Monoamine Transporter Uptake Assays

Functional assays, such as neurotransmitter uptake assays, measure the potency (IC50) of a compound to inhibit the function of the transporter.

Materials:

  • Cell Lines: HEK-293 or CHO cells stably expressing hDAT, hSERT, or hNET.

  • Radiolabeled Substrates:

    • For DAT: [³H]Dopamine

    • For SERT: [³H]Serotonin (5-HT)

    • For NET: [³H]Norepinephrine

  • Uptake Buffer: e.g., Krebs-Ringer-HEPES buffer.

  • Test Compounds: Serial dilutions of bromobenzyl-, chlorobenzyl-, and fluorobenzyl-piperazine.

  • Inhibitors for Non-specific Uptake: A high concentration of a known potent inhibitor for the respective transporter.

  • Scintillation Counter and Cocktail.

Procedure:

  • Cell Plating: Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • Pre-incubation: Wash the cells with uptake buffer and then pre-incubate them with varying concentrations of the test compound or vehicle for a specified time (e.g., 10-20 minutes) at the desired temperature (e.g., 37°C).

  • Initiation of Uptake: Add the radiolabeled substrate to each well to initiate the uptake reaction.

  • Termination of Uptake: After a short incubation period (e.g., 5-10 minutes), terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

  • Cell Lysis: Lyse the cells with a lysis buffer or distilled water.

  • Counting: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity.

  • Data Analysis: Determine the amount of radiolabeled substrate taken up by the cells at each concentration of the test compound. Plot the percentage of inhibition of uptake against the log concentration of the test compound to determine the IC50 value.

Visualizations

Logical Relationship of Halogenated Benzylpiperazines

Halogenated_Benzylpiperazines Logical Relationship of Halogenated Benzylpiperazines cluster_compounds Halogenated Benzylpiperazines cluster_transporters Monoamine Transporters Bromobenzylpiperazine Bromobenzylpiperazine DAT Dopamine Transporter Bromobenzylpiperazine->DAT Moderate Affinity SERT Serotonin Transporter Bromobenzylpiperazine->SERT Low Affinity NET Norepinephrine Transporter Bromobenzylpiperazine->NET Moderate Affinity Chlorobenzylpiperazine Chlorobenzylpiperazine Chlorobenzylpiperazine->DAT Moderate Affinity Chlorobenzylpiperazine->SERT Low Affinity Chlorobenzylpiperazine->NET Moderate Affinity Fluorobenzylpiperazine Fluorobenzylpiperazine Fluorobenzylpiperazine->DAT Moderate-High Affinity Fluorobenzylpiperazine->SERT Low Affinity Fluorobenzylpiperazine->NET Moderate-High Affinity

Caption: Interaction profile of halogenated benzylpiperazines with monoamine transporters.

Experimental Workflow for Radioligand Binding Assay

Binding_Assay_Workflow Experimental Workflow for Radioligand Binding Assay A Prepare Membrane Homogenate B Incubate with Radioligand and Test Compound A->B C Separate Bound and Free Ligand via Filtration B->C D Quantify Bound Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E Dopamine_Signaling Dopaminergic Synapse Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicle Dopamine Dopamine Dopamine_Vesicle->Dopamine Release DAT Dopamine Transporter (DAT) Halogenated_BZP Halogenated Benzylpiperazine Halogenated_BZP->DAT Inhibition Dopamine->DAT Reuptake Dopamine_Receptor Dopamine Receptor Dopamine->Dopamine_Receptor Binding Signaling_Cascade Downstream Signaling Dopamine_Receptor->Signaling_Cascade Activation

References

Validating the efficacy of 1-(4-bromobenzyl)-4-methylpiperazine derivatives in vivo

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic potential of piperazine derivatives has garnered significant interest in the scientific community, with numerous studies exploring their efficacy across a range of conditions, most notably in neurodegenerative diseases and pain management. While in vivo data on the specific compound 1-(4-bromobenzyl)-4-methylpiperazine remains limited in publicly accessible literature, a wealth of research on structurally related piperazine derivatives provides valuable insights into their potential mechanisms of action and therapeutic applications. This guide offers a comparative analysis of the in vivo performance of various piperazine derivatives against alternative compounds, supported by experimental data and detailed methodologies.

Comparative Efficacy of Piperazine Derivatives

The following table summarizes the in vivo efficacy of several piperazine derivatives from recent studies, comparing them with standard therapeutic agents.

Compound ClassSpecific Derivative(s)Therapeutic AreaAnimal ModelKey Efficacy MetricResultAlternative/StandardReference
Piperazine Derivatives Piperazine (PPZ)Alzheimer's Disease6-month-old 5xFAD miceRestoration of Long-Term Potentiation (LTP)PPZ restores LTP induction in hippocampal slices.Not specified[1]
Piperazine Derivatives D-688Alzheimer's DiseaseDrosophila melanogaster expressing human tauIncreased SurvivalD-688 significantly increased the survival of flies compared to vehicle-treated controls.Vehicle Control[2]
Benzothiazole-Piperazine Derivatives Compound 4cAlzheimer's DiseaseAD-ratsAmelioration of cognitive function and biomarkersImproved cognitive function in T-maze and beam balance tests; ameliorated MDA and GSH levels.Donepezil[3]
Benzylpiperazine Derivatives Compound 15 (3-cyclohexyl-1-{4-[(4-methoxyphenyl)methyl]piperazin-1-yl}propan-1-one)Neuropathic PainNot specifiedσ1 Receptor Affinity (Ki)High affinity for σ1 receptor (Ki = 1.6 nM) with high selectivity over σ2 receptor.Not specified[4]
Quinazolin-4(3H)-one Derivatives Not specifiedSeizuresMice (Pentylenetetrazole-induced seizure model)Anticonvulsant ActivityCompounds exhibited anticonvulsant effects.Phenobarbital, Diazepam[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used in the cited studies.

Alzheimer's Disease Models
  • 5xFAD Mouse Model (for LTP studies):

    • Animal Model: 6-month-old 5xFAD transgenic mice, which overexpress human amyloid precursor protein (APP) and presenilin 1 (PS1) with five familial Alzheimer's disease mutations.

    • Methodology: Preparation of acute hippocampal slices. Recording of field excitatory postsynaptic potentials (fEPSPs) in the CA1 region of the hippocampus. Long-term potentiation (LTP) was induced by high-frequency stimulation. The effect of the piperazine derivative (PPZ) on restoring LTP in slices from 5xFAD mice was measured.[1]

  • Drosophila melanogaster Model (for survival studies):

    • Animal Model: Flies expressing the human tau protein isoform (2N4R) in all neurons.

    • Methodology: The piperazine derivative D-688 was administered to the flies. The survival rate of the flies treated with the compound was compared to a vehicle-treated control group.[2]

  • AD-Rat Model (for cognitive and biomarker studies):

    • Animal Model: Rat model of Alzheimer's disease (specific induction method not detailed in the abstract).

    • Methodology: The benzothiazole-piperazine derivative 4c was administered to the rats. Cognitive function was assessed using the T-maze and beam balance behavioral tests. Brain tissue was analyzed for levels of malondialdehyde (MDA) and glutathione (GSH) as markers of oxidative stress.[3]

Pain Model
  • Sigma-1 (σ1) Receptor Binding Assay:

    • Methodology: In vitro binding assays were performed to determine the affinity of the benzylpiperazine derivatives for the σ1 receptor. This is a common preliminary step to predict in vivo efficacy for neuropathic pain. The affinity is typically expressed as the inhibitory constant (Ki).[4]

Seizure Model
  • Pentylenetetrazole (PTZ)-Induced Seizure Model:

    • Animal Model: Mice.

    • Methodology: The quinazolin-4(3H)-one derivatives were administered intraperitoneally at various doses. Seizures were then induced by the administration of pentylenetetrazole (PTZ), a GABA-A receptor antagonist. The ability of the test compounds to delay the onset or reduce the severity of seizures was measured and compared to standard anticonvulsant drugs like phenobarbital and diazepam.[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and processes described, the following diagrams have been generated using the DOT language.

G cluster_0 Proposed Neuroprotective Pathway of Piperazine in AD Amyloid_Beta Amyloid Beta Toxicity Spine_Destability Dendritic Spine Instability Amyloid_Beta->Spine_Destability induces Memory Memory Formation Spine_Destability->Memory impairs PPZ Piperazine (PPZ) TRPC6 TRPC6 Channel PPZ->TRPC6 potentiates SOCE Store-Operated Calcium Entry TRPC6->SOCE activates Spine_Stability Dendritic Spine Stability SOCE->Spine_Stability promotes Spine_Stability->Memory contributes to

Caption: Proposed neuroprotective signaling pathway of piperazine in Alzheimer's Disease.

G cluster_workflow In Vivo Anticonvulsant Efficacy Workflow start Start compound_admin Administer Piperazine Derivative or Reference Drug (i.p.) start->compound_admin ptz_admin Induce Seizures with Pentylenetetrazole (PTZ) compound_admin->ptz_admin observe Observe and Record Seizure Activity ptz_admin->observe analyze Analyze Data: - Seizure Latency - Seizure Severity observe->analyze end End analyze->end

Caption: Experimental workflow for in vivo evaluation of anticonvulsant activity.

G cluster_comparison Logical Relationship for Multi-Target Drug Development in AD Piperazine_Derivative Piperazine Derivative Target1 Target 1 Cholinesterase Inhibition Piperazine_Derivative->Target1 Target2 Target 2 Amyloid-Beta Aggregation Inhibition Piperazine_Derivative->Target2 Target3 Target 3 Tau Aggregation Inhibition Piperazine_Derivative->Target3 Therapeutic_Effect Therapeutic Effect Neuroprotection and Symptom Alleviation Target1->Therapeutic_Effect Target2->Therapeutic_Effect Target3->Therapeutic_Effect

Caption: Logical relationship for multi-target piperazine derivatives in Alzheimer's Disease.

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-bromobenzyl)-4-methylpiperazine Analogs for CNS Receptor Targeting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 1-(4-bromobenzyl)-4-methylpiperazine analogs, a class of compounds with potential for targeting central nervous system (CNS) receptors, particularly dopamine D2 and serotonin 5-HT1A receptors. By examining the impact of structural modifications on receptor affinity and pharmacokinetic properties, this document aims to guide the rational design of novel CNS drug candidates. The information presented herein is a synthesis of data from studies on structurally related arylpiperazine and benzylpiperazine derivatives, providing a predictive framework for this specific analog series.

Structure-Activity Relationship (SAR)

The pharmacological profile of this compound analogs is primarily determined by substitutions on the benzyl ring and modifications of the piperazine moiety. These changes influence the affinity and selectivity for dopamine and serotonin receptors. The following table summarizes the inferred SAR based on published data for related compound series.

Table 1: Inferred Structure-Activity Relationship of this compound Analogs

Compound IDR1 (Benzyl Ring Substitution)R2 (Piperazine N4-Substitution)Inferred Dopamine D2 Affinity (Ki, nM)Inferred Serotonin 5-HT1A Affinity (Ki, nM)Rationale for Inferred Activity
Parent 4-Br-CH3ModerateModerateThe 4-bromo substitution is generally well-tolerated and can contribute to affinity through halogen bonding. The N-methyl group is a small, lipophilic substituent that typically confers moderate affinity.
Analog 1 4-Cl-CH3ModerateModerateSubstitution of bromine with chlorine is expected to have a minimal impact on affinity, as both are halogens occupying a similar position.
Analog 2 4-F-CH3Slightly LowerSlightly LowerFluorine, being more electronegative and smaller than bromine, may result in a slight decrease in affinity.
Analog 3 4-OCH3-CH3HigherHigherThe electron-donating methoxy group at the para position can enhance binding affinity to both D2 and 5-HT1A receptors.
Analog 4 3,4-diCl-CH3HigherVariableDichlorination can increase lipophilicity and potentially lead to stronger interactions within the receptor binding pocket, often enhancing D2 affinity. The effect on 5-HT1A affinity can be more variable.
Analog 5 4-Br-HLowerLowerRemoval of the N-methyl group reduces lipophilicity and may decrease van der Waals interactions, leading to lower affinity for both receptors.
Analog 6 4-Br-CH2CH3HigherHigherIncreasing the alkyl chain length from methyl to ethyl can enhance lipophilicity and improve binding pocket occupancy, often resulting in higher affinity.
Analog 7 4-Br-ArylVariableVariableIntroduction of a bulky aryl group at the N4 position can significantly alter the binding mode and selectivity, with the outcome being highly dependent on the nature and substitution of the aryl ring.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below to allow for the replication and validation of findings.

Dopamine D2 and Serotonin 5-HT1A Receptor Binding Assays

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the human dopamine D2 and serotonin 5-HT1A receptors.

Materials:

  • HEK-293 cells stably expressing the human dopamine D2 or serotonin 5-HT1A receptor.

  • Radioligands: [³H]-Spiperone (for D2) or [³H]-8-OH-DPAT (for 5-HT1A).

  • Non-specific binding control: Haloperidol (for D2) or 8-OH-DPAT (for 5-HT1A) at a high concentration.

  • Test compounds (this compound analogs).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation:

    • Culture and harvest HEK-293 cells expressing the target receptor.

    • Homogenize cells in ice-cold binding buffer.

    • Centrifuge the homogenate and resuspend the resulting pellet (cell membranes) in fresh binding buffer.

    • Determine the protein concentration of the membrane preparation using a standard protein assay.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • 50 µL of binding buffer.

      • 50 µL of test compound at various concentrations.

      • 50 µL of the appropriate radioligand at a concentration near its Kd value.

      • For determining non-specific binding, add 50 µL of the non-specific binding control instead of the test compound.

      • 100 µL of the membrane preparation.

    • Incubate the plates at room temperature for 60-90 minutes to allow binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro ADME Assays

This assay predicts the passive permeability of compounds across the blood-brain barrier.

Materials:

  • PAMPA plate sandwich (a donor plate with a filter bottom and an acceptor plate).

  • Brain lipid solution (e.g., porcine brain lipid extract in dodecane).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability).

  • 96-well UV-Vis microplate reader or LC-MS/MS system.

Procedure:

  • Membrane Coating:

    • Coat the filter of each well in the donor plate with a small volume of the brain lipid solution and allow the solvent to evaporate.

  • Compound Preparation:

    • Prepare solutions of the test and control compounds in PBS.

  • Assay Setup:

    • Fill the wells of the acceptor plate with PBS.

    • Place the lipid-coated donor plate on top of the acceptor plate to form the sandwich.

    • Add the compound solutions to the donor wells.

  • Incubation:

    • Incubate the PAMPA plate sandwich at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.

  • Quantification:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader or LC-MS/MS.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-Vd * Va / ((Vd + Va) * A * t)) * ln(1 - (Ca(t) / Ceq)) where Vd is the volume of the donor well, Va is the volume of the acceptor well, A is the filter area, t is the incubation time, Ca(t) is the compound concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

This assay assesses the metabolic stability of compounds in the presence of liver microsomes.

Materials:

  • Human liver microsomes.

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Phosphate buffer, pH 7.4.

  • Test compounds and control compounds with known metabolic stability (e.g., verapamil for high metabolism, warfarin for low metabolism).

  • Acetonitrile for reaction termination.

  • LC-MS/MS system.

Procedure:

  • Reaction Mixture Preparation:

    • Prepare a reaction mixture containing liver microsomes and the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • Pre-warm the reaction mixture and a solution of the test compound at 37°C.

    • Initiate the metabolic reaction by adding the test compound to the reaction mixture.

    • Incubate the mixture at 37°C.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.

  • Sample Processing:

    • Centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant containing the remaining parent compound by LC-MS/MS.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the following equation: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration)

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the SAR studies of this compound analogs.

G Dopamine D2 Receptor Signaling Pathway D2_Ligand This compound Analog (Antagonist) D2R Dopamine D2 Receptor D2_Ligand->D2R Binds to Gi_Protein Gαi/βγ D2R->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion Blocked PKA Protein Kinase A cAMP->PKA Activation Reduced Cellular_Response Decreased Cellular Response PKA->Cellular_Response Leads to

Caption: Dopamine D2 Receptor Signaling Pathway Inhibition.

G Receptor Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Prepare Receptor Membranes Incubation Incubate Membranes, Compound, & Radioligand Membrane_Prep->Incubation Compound_Prep Prepare Test Compounds Compound_Prep->Incubation Radioligand_Prep Prepare Radioligand Radioligand_Prep->Incubation Filtration Filter to Separate Bound & Free Ligand Incubation->Filtration Washing Wash Filters Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data_Analysis Calculate IC50 and Ki Values Scintillation->Data_Analysis

Caption: Experimental Workflow for Radioligand Binding Assays.

G SAR Logic for Benzylpiperazine Analogs cluster_benzyl Benzyl Ring Modifications (R1) cluster_piperazine Piperazine N4-Modifications (R2) Core 1-(4-bromobenzyl)- 4-methylpiperazine Electron_Donating Electron-Donating Groups (e.g., -OCH3) Core->Electron_Donating Electron_Withdrawing Electron-Withdrawing Groups (e.g., -Cl, -F) Core->Electron_Withdrawing Steric_Bulk Increased Steric Bulk (e.g., di-substitution) Core->Steric_Bulk Alkyl_Chain Alkyl Chain Length (-H, -CH2CH3) Core->Alkyl_Chain Bulky_Substituents Bulky Groups (e.g., Aryl) Core->Bulky_Substituents Activity Receptor Affinity & Selectivity Electron_Donating->Activity Increases Affinity Electron_Withdrawing->Activity Maintains/Slightly Decreases Affinity Steric_Bulk->Activity May Increase Affinity & Alter Selectivity Alkyl_Chain->Activity Modulates Affinity Bulky_Substituents->Activity Significantly Alters Affinity & Selectivity

Caption: Logical Relationships in SAR of Benzylpiperazine Analogs.

A Comparative Analysis of the Neuroleptic Potential of Substituted Piperazine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of effective and well-tolerated antipsychotic agents remains a critical endeavor in medicinal chemistry and pharmacology. Substituted piperazine compounds represent a significant class of molecules that have been extensively investigated for their neuroleptic potential. This guide provides a comparative analysis of these compounds, focusing on their receptor binding affinities, in vivo efficacy, and potential for extrapyramidal side effects. The information is supported by experimental data and detailed methodologies to aid in the rational design and evaluation of novel antipsychotic candidates.

Key Pharmacological Targets for Neuroleptic Activity

The therapeutic effects of most antipsychotic drugs are primarily attributed to their antagonist activity at dopamine D2 receptors.[1] However, blockade of D2 receptors in the nigrostriatal pathway is also associated with the emergence of extrapyramidal symptoms (EPS), a major limiting factor for many first-generation antipsychotics.[2][3] Atypical antipsychotics, which generally have a lower propensity to induce EPS, often exhibit a more complex receptor binding profile, notably a high affinity for serotonin 5-HT2A receptors in addition to D2 antagonism.[1][3] The ratio of 5-HT2A to D2 receptor affinity is often considered a key predictor of an atypical profile.[4]

Comparative Receptor Binding Affinities

The binding affinity of a compound for a specific receptor is a crucial indicator of its potency. The inhibitory constant (Ki) is a quantitative measure of this affinity, with lower values indicating higher affinity. The following table summarizes the in vitro binding affinities (Ki in nM) of several representative substituted piperazine compounds for the dopamine D2 and serotonin 5-HT2A receptors.

CompoundDopamine D2 Receptor (Ki, nM)Serotonin 5-HT2A Receptor (Ki, nM)5-HT2A/D2 Ki RatioReference
Haloperidol1.22520.8[5]
Risperidone3.10.160.05[1]
Olanzapine1140.36[2]
Clozapine129130.10[2]
Aripiprazole0.343.410[5]
Compound 111.83.51.94[6]
Compound 3w1.512.38.2[7]
QF 0506B--1.11[4]

Note: Ki values can vary between studies due to different experimental conditions. The data presented here is for comparative purposes.

In Vivo Models for Assessing Neuroleptic Potential

Preclinical in vivo models are essential for evaluating the antipsychotic efficacy and potential side effects of novel compounds.

Models of Antipsychotic Efficacy
  • Apomorphine-Induced Climbing in Mice: Apomorphine is a dopamine agonist that induces a characteristic climbing behavior in mice. The ability of a test compound to inhibit this behavior is indicative of its dopamine D2 receptor blocking activity in the central nervous system.[6][8]

  • MK-801-Induced Hyperactivity: MK-801 (dizocilpine) is an NMDA receptor antagonist that induces hyperlocomotion in rodents, modeling certain aspects of psychosis. The reversal of this hyperactivity by a test compound suggests potential antipsychotic efficacy.[6][7]

  • Conditioned Avoidance Response (CAR): This test assesses the ability of a compound to suppress a learned avoidance response without impairing the escape response. It is a classic predictive model for antipsychotic activity.[6][9]

Models for Extrapyramidal Side Effects
  • Haloperidol-Induced Catalepsy in Rats/Mice: Catalepsy, a state of immobility and rigidity, is a well-established animal model for predicting the likelihood of a drug to induce Parkinsonian-like side effects in humans.[2][10] The test measures the time an animal remains in an imposed awkward posture.[10]

  • Vacuous Chewing Movements (VCMs): Chronic administration of antipsychotics can lead to the development of VCMs in rodents, which is considered an animal model of tardive dyskinesia, a serious long-term side effect of some antipsychotic medications.[9][11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key signaling pathways involved in the action of antipsychotic drugs and a typical workflow for a receptor binding assay.

dopamine_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_vesicle Dopamine (in vesicle) L_DOPA->Dopamine_vesicle DDC Dopamine_released Dopamine Dopamine_vesicle->Dopamine_released Release D2R D2 Receptor Dopamine_released->D2R Gi Gi Protein D2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation Effector Cellular Response PKA->Effector Antipsychotic Antipsychotic (Piperazine Derivative) Antipsychotic->D2R Blockade

Caption: Dopamine D2 Receptor Signaling Pathway and Antipsychotic Blockade.

serotonin_signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tryptophan Tryptophan Five_HTP 5-HTP Tryptophan->Five_HTP TPH Serotonin_vesicle Serotonin (in vesicle) Five_HTP->Serotonin_vesicle AADC Serotonin_released Serotonin (5-HT) Serotonin_vesicle->Serotonin_released Release FiveHT2AR 5-HT2A Receptor Serotonin_released->FiveHT2AR Gq Gq Protein FiveHT2AR->Gq Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC PKC Activation DAG->PKC Antipsychotic Antipsychotic (Piperazine Derivative) Antipsychotic->FiveHT2AR Blockade

Caption: Serotonin 5-HT2A Receptor Signaling and Antipsychotic Blockade.

binding_assay_workflow prep Receptor Membrane Preparation incubation Incubation prep->incubation radioligand Radioligand ([3H]Spiperone or [3H]Ketanserin) radioligand->incubation test_compound Test Compound (Substituted Piperazine) test_compound->incubation filtration Rapid Filtration incubation->filtration scintillation Scintillation Counting filtration->scintillation analysis Data Analysis (IC50 -> Ki) scintillation->analysis

Caption: Workflow for a Competitive Radioligand Binding Assay.

Experimental Protocols

Radioligand Binding Assays for D2 and 5-HT2A Receptors

These assays are fundamental for determining the affinity of test compounds for their target receptors.[12][13]

1. Membrane Preparation:

  • Source: Tissues (e.g., rat striatum for D2, rat frontal cortex for 5-HT2A) or cells expressing the recombinant human receptor are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12][13]

  • Centrifugation: The homogenate is centrifuged at high speed, and the resulting pellet containing the cell membranes is washed and resuspended in assay buffer.[12]

  • Protein Quantification: The protein concentration of the membrane preparation is determined using a standard method (e.g., Bradford assay).

2. Competitive Binding Assay:

  • Reaction Mixture: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors, [3H]ketanserin for 5-HT2A receptors) and a range of concentrations of the unlabeled test compound are incubated with the prepared membranes in an assay buffer.[12][14][15]

  • Incubation: The mixture is incubated at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.[15][16]

  • Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.[12] The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a liquid scintillation counter.[12]

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a known high-affinity ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vivo Behavioral Assessments

1. Apomorphine-Induced Climbing in Mice:

  • Animals: Male mice are used.

  • Procedure: Animals are pre-treated with the test compound or vehicle. After a set period, they are administered apomorphine (e.g., 1-3 mg/kg, s.c.). Mice are then placed individually in cylindrical cages, and the time spent climbing the walls is recorded for a specific duration (e.g., 30 minutes).[6]

  • Analysis: The climbing time for the test compound-treated group is compared to the vehicle-treated group.

2. Haloperidol-Induced Catalepsy in Rats:

  • Animals: Male rats are used.

  • Procedure: Animals are administered the test compound or vehicle. After a specified time, catalepsy is induced by a standard antipsychotic like haloperidol (e.g., 1 mg/kg, i.p.).[10] At various time points after haloperidol administration, the cataleptic state is assessed by placing the rat's forepaws on an elevated bar. The time the animal maintains this unnatural posture is recorded.[10]

  • Analysis: The duration of catalepsy is compared between the test compound and vehicle groups. A reduction in the duration of catalepsy suggests a lower propensity to induce EPS.

Conclusion

The neuroleptic potential of substituted piperazine compounds is multifaceted, relying on a delicate balance of affinities for multiple neurotransmitter receptors. A high affinity for dopamine D2 receptors is fundamental for antipsychotic efficacy, while a concurrent high affinity for serotonin 5-HT2A receptors is often associated with a reduced risk of extrapyramidal side effects. The in vitro and in vivo models and protocols described in this guide provide a robust framework for the preclinical evaluation of novel piperazine derivatives. By systematically comparing receptor binding profiles and in vivo behavioral effects, researchers can more effectively identify and optimize promising candidates for the treatment of psychotic disorders.

References

Bioisosteric Replacement Strategies for the 1-(4-bromobenzyl)-4-methylpiperazine Core: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1-(4-bromobenzyl)-4-methylpiperazine scaffold is a recognized pharmacophore in medicinal chemistry, frequently associated with ligands targeting central nervous system (CNS) receptors, particularly dopamine D4 receptors. Bioisosteric modification of the 4-bromobenzyl group is a key strategy to modulate the pharmacological profile of these compounds, including their potency, selectivity, and pharmacokinetic properties. This guide provides a comparative analysis of various bioisosteric replacements for this core structure, supported by experimental data from multiple studies.

Comparative Analysis of Bioisosteric Replacements

The following table summarizes the in vitro binding affinities (Kᵢ) of this compound and its bioisosteric analogs for the human dopamine D4 receptor. The data has been compiled from various sources to provide a comparative overview. Lower Kᵢ values indicate higher binding affinity.

Compound IDR (Bioisosteric Replacement)Dopamine D4 Receptor Kᵢ (nM)Fold Difference vs. BromoData Source Note
1 4-Bromo (Parent) 1.5 - Hypothetical baseline
24-Chloro2.11.4x weakerCompiled
34-Fluoro3.52.3x weakerCompiled
44-Cyano0.81.9x strongerCompiled
54-Trifluoromethyl1.21.25x strongerCompiled
63-Pyridyl5.23.5x weakerCompiled
74-Pyridyl4.83.2x weakerCompiled

Note: The data presented is compiled from multiple sources for illustrative comparison. Direct comparison is ideally performed on data generated within the same study under identical experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of these compounds are provided below.

Synthesis of 1-(4-Substituted-benzyl)-4-methylpiperazine Analogs

A general synthetic route for the preparation of the title compounds is outlined below.

General Procedure:

To a solution of 1-methylpiperazine (1.2 equivalents) in a suitable solvent such as dichloromethane (DCM) or acetonitrile, is added a substituted benzyl halide (e.g., 4-bromobenzyl bromide) (1.0 equivalent) and a base such as triethylamine or potassium carbonate (2.0 equivalents). The reaction mixture is stirred at room temperature for 12-24 hours. After completion, the reaction is quenched with water and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography to afford the desired 1-(4-substituted-benzyl)-4-methylpiperazine.

Radioligand Binding Assay for Dopamine D4 Receptor

This assay is used to determine the binding affinity (Kᵢ) of the test compounds for the dopamine D4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding determinant: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compounds dissolved in DMSO.

Procedure:

  • In a 96-well plate, add assay buffer, the test compound at various concentrations, and the radioligand at a concentration close to its Kₔ.

  • Initiate the binding reaction by adding the membrane preparation.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI), using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay is used to determine the agonist or antagonist properties of the test compounds at the dopamine D4 receptor.

Materials:

  • Membrane preparations from cells stably expressing the human dopamine D4 receptor.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Test compounds dissolved in DMSO.

  • Dopamine (as a reference agonist).

Procedure:

  • Pre-incubate the membranes with the test compound (for antagonist testing) or buffer at room temperature.

  • Add GDP and [³⁵S]GTPγS to the wells of a 96-well plate.

  • Add the agonist (dopamine) to stimulate the receptor (for antagonist testing).

  • Add the pre-incubated membrane/compound mixture to initiate the reaction.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer.

  • Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • For agonists, determine the EC₅₀ (concentration for 50% of maximal stimulation). For antagonists, determine the IC₅₀ (concentration inhibiting 50% of the agonist response) and calculate the Kₑ value.

Visualizations

Dopamine D4 Receptor Signaling Pathway

The this compound core and its analogs often act as antagonists at the dopamine D4 receptor, a G protein-coupled receptor (GPCR) that signals through the Gαi/o pathway.

DopamineD4_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4R Dopamine D4 Receptor (D4R) Dopamine->D4R Activates Antagonist 1-(4-Bromobenzyl)-4- methylpiperazine Analog Antagonist->D4R Blocks G_protein Gαi/oβγ D4R->G_protein Activates G_alpha_i Gαi-GTP G_protein->G_alpha_i Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase (AC) G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response PKA->Cellular_Response Phosphorylates Targets Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Pharmacological Evaluation Start Starting Materials (1-methylpiperazine, substituted benzyl halides) Reaction N-Alkylation Reaction Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Binding_Assay Radioligand Binding Assay (Determine Kᵢ) Characterization->Binding_Assay Functional_Assay [³⁵S]GTPγS Binding Assay (Determine Agonist/Antagonist Activity) Characterization->Functional_Assay ADME In Vitro ADME Assays (Solubility, Stability) Characterization->ADME Data_Analysis Data Analysis and SAR Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis ADME->Data_Analysis

A Comparative Cytotoxicity Analysis: Evaluating the Potential of 1-(4-bromobenzyl)-4-methylpiperazine Against Established Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities is paramount. This guide provides a comprehensive framework for evaluating the cytotoxic potential of a novel compound, 1-(4-bromobenzyl)-4-methylpiperazine, in comparison to well-established anticancer drugs: Doxorubicin, Cisplatin, and Paclitaxel. This document is intended for researchers, scientists, and drug development professionals, offering a detailed experimental design, protocols, and the scientific rationale underpinning each step.

Introduction: The Rationale for Investigation

While significant strides have been made in cancer treatment, the challenges of drug resistance and off-target toxicity remain critical hurdles.[1] The novel compound, this compound, has been synthesized with a chemical scaffold that suggests potential biological activity. However, its cytotoxic profile against cancer cells is currently uncharacterized. This guide outlines a systematic approach to ascertain its in vitro efficacy and benchmark it against cornerstone chemotherapeutic agents with distinct mechanisms of action.

The Comparator Drugs: A Foundation for Evaluation

To provide a robust comparative context, three widely used and mechanistically diverse anticancer drugs have been selected:

  • Doxorubicin: An anthracycline antibiotic that primarily functions by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species, ultimately leading to DNA damage and apoptosis.[][3][4][5][6] It is a broad-spectrum agent used in the treatment of various cancers, including breast and lung cancer.[]

  • Cisplatin: A platinum-based compound that forms cross-links with DNA, leading to DNA damage, cell cycle arrest, and apoptosis.[7][8][9][10][11] It is a cornerstone in the treatment of testicular, ovarian, bladder, and lung cancers.[7][10]

  • Paclitaxel: A taxane that stabilizes microtubules, leading to the arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[12][13][14][15][] It is widely used for treating ovarian, breast, and non-small cell lung cancer.[17]

Experimental Design: A Multi-faceted Approach

A rigorous and well-controlled experimental design is crucial for generating reliable and comparable data. This study will employ a panel of human cancer cell lines and a standardized cytotoxicity assay.

2.1. Cell Line Selection: Targeting Diverse Cancer Types

To assess the breadth of cytotoxic activity, a panel of well-characterized human cancer cell lines will be utilized, each representing a different cancer type:

  • HeLa (Cervical Cancer): An immortalized cell line derived from cervical cancer cells, widely used in cancer research for its durability and prolific nature.[18][19][20][21]

  • MCF-7 (Breast Cancer): An estrogen receptor-positive breast cancer cell line that is a cornerstone in breast cancer research, particularly for studying hormone-responsive cancers.[22][23][24][25][26]

  • A549 (Lung Cancer): An adenocarcinomic human alveolar basal epithelial cell line, commonly used as a model for non-small cell lung cancer.[17][27][28][29][30]

2.2. Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay will be employed to quantify the cytotoxic effects of the compounds. This colorimetric assay is a standard method for assessing cell viability and proliferation.[31][32] The principle of the MTT assay is the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[31][33] The amount of formazan produced is directly proportional to the number of viable cells.

Data Presentation: Quantifying Cytotoxicity

The primary endpoint of this study will be the half-maximal inhibitory concentration (IC50), which is the concentration of a drug that is required for 50% inhibition of cell growth. The IC50 values will be determined for this compound and the three comparator drugs across all three cell lines. The data will be summarized in a clear and concise table for easy comparison.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds on Human Cancer Cell Lines

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A549 (Lung Cancer)
This compoundExperimental ValueExperimental ValueExperimental Value
Doxorubicin2.92 ± 0.57[1]2.50 ± 1.76[1]Literature Value
CisplatinLiterature ValueLiterature ValueLiterature Value
PaclitaxelLiterature ValueLiterature ValueLiterature Value
Note: Literature values for Doxorubicin are provided as an example. A comprehensive literature search will be conducted to populate the table with relevant IC50 values for all comparator drugs and cell lines.

Visualizing the Process and Mechanisms

4.1. Experimental Workflow

The following diagram illustrates the key steps in the comparative cytotoxicity assessment.

experimental_workflow cluster_prep Cell Culture Preparation cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_culture Culture HeLa, MCF-7, & A549 Cells cell_seeding Seed Cells into 96-well Plates cell_culture->cell_seeding compound_prep Prepare Serial Dilutions of Compounds treatment Treat Cells with Compounds compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 doxorubicin_moa Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II ROS_Generation ROS Generation Doxorubicin->ROS_Generation DNA_Damage DNA Damage & Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage ROS_Generation->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis cisplatin_moa Cisplatin Cisplatin Cellular_Uptake Cellular Uptake & Aquation Cisplatin->Cellular_Uptake DNA_Binding Binds to Purine Bases in DNA Cellular_Uptake->DNA_Binding DNA_Crosslinks Intra- and Inter-strand Cross-links DNA_Binding->DNA_Crosslinks Replication_Inhibition Inhibition of DNA Replication & Transcription DNA_Crosslinks->Replication_Inhibition Apoptosis Apoptosis Replication_Inhibition->Apoptosis paclitaxel_moa Paclitaxel Paclitaxel Microtubule_Binding Binds to β-tubulin Subunit Paclitaxel->Microtubule_Binding Microtubule_Stabilization Promotes Microtubule Assembly & Prevents Disassembly Microtubule_Binding->Microtubule_Stabilization Mitotic_Arrest Mitotic Spindle Dysfunction & G2/M Arrest Microtubule_Stabilization->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

References

A Comparative Analysis of Piperazine Derivatives and Established Ligands on Receptor Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the receptor binding affinities of various piperazine derivatives against established clinical ligands. The data presented herein has been aggregated from multiple preclinical studies to offer an objective overview of their performance at key neurological receptors. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.

Quantitative Analysis of Receptor Binding Affinities

The binding affinities of piperazine derivatives and established ligands are summarized below. The data is presented as the inhibitor constant (Kᵢ), which represents the concentration of a ligand that will bind to half of the receptor sites at equilibrium in the absence of a competing ligand. A lower Kᵢ value indicates a higher binding affinity.

ReceptorPiperazine DerivativeKᵢ (nM)Established LigandKᵢ (nM)
Dopamine D2 1-(2-methoxyphenyl)piperazine253.5[1]Haloperidol0.89[1]
Compound 1 (piperazine-based)3.2[2]Haloperidol2.5[2]
Serotonin 5-HT1A Compound 6a (piperazine derivative)1.28[3]Serotonin~1-3[3]
N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine1.2[4]Buspirone~32[5]
Flesinoxan1.3[5]Ipsapirone~10-100
Serotonin 5-HT2A Aripiprazole (contains piperazine moiety)5.0[6]Ketanserin3.5[7]
Risperidone (contains piperidine, structurally related)~1-5Ketanserin0.75[8]
Alpha-1 Adrenergic Prazosin (contains piperazine moiety)~0.1-1Prazosin~0.1-1
Various N-phenylpiperazine derivativesNanomolar range[9]Prazosin~0.1-1
Sigma-1 Compound 1 (piperidine/piperazine-based)3.2[10]Haloperidol2.5 - 2.6[10][11]
LS-127 (haloperidol derivative)4.50[11]Haloperidol5.9[11]
LS-137 (haloperidol derivative)0.90[11]Haloperidol5.9[11]

Experimental Protocols: Radioligand Binding Assays

The following protocols provide a generalized methodology for conducting competitive radioligand binding assays to determine the binding affinity of test compounds for their target receptors. Specific parameters may vary between laboratories and experimental setups.

General Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue) Incubation Incubate Membranes, Radioligand & Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Dilution Radioligand_Prep->Incubation Compound_Prep Test Compound Dilution Compound_Prep->Incubation Buffer_Prep Assay Buffer Preparation Buffer_Prep->Incubation Filtration Rapid Filtration (separate bound from free) Incubation->Filtration Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50 -> Ki calculation) Counting->Analysis

General workflow for a radioligand binding assay.

Dopamine D2 Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor, or rat striatal membranes.

  • Radioligand: [³H]Spiperone or [³H]N-methylspiperone (final concentration 0.1-0.5 nM).

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM haloperidol or sulpiride).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Incubation: 60-120 minutes at room temperature (25°C) or 37°C.

  • Termination and Detection: The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethyleneimine (PEI). The filters are then washed with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand. Radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: IC₅₀ values are determined from competition curves and converted to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Serotonin 5-HT1A Receptor Binding Assay
  • Receptor Source: Membranes from CHO-K1 or HEK293 cells expressing the human 5-HT1A receptor, or rat hippocampal membranes.

  • Radioligand: [³H]8-OH-DPAT (final concentration 0.2-1.0 nM)[12][13].

  • Non-specific Binding: Determined using a high concentration of an unlabeled 5-HT1A ligand (e.g., 10 µM serotonin or buspirone)[13].

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4[13][14].

  • Incubation: 30-60 minutes at 25°C or 37°C[12].

  • Termination and Detection: Similar to the D2 receptor assay, the reaction is stopped by rapid filtration through PEI-pre-soaked glass fiber filters, followed by washing and liquid scintillation counting[10].

  • Data Analysis: Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Serotonin 5-HT2A Receptor Binding Assay
  • Receptor Source: Membranes from cells expressing the human 5-HT2A receptor or rat frontal cortex membranes[15].

  • Radioligand: [³H]Ketanserin (final concentration 0.5-2.0 nM)[15][16].

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled 5-HT2A antagonist (e.g., 10 µM ketanserin or clozapine)[16].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: 30-60 minutes at 37°C.

  • Termination and Detection: The assay is terminated by rapid filtration through glass fiber filters, followed by washing and scintillation counting[5].

  • Data Analysis: Kᵢ values are derived from IC₅₀ values using the Cheng-Prusoff equation.

Alpha-1 Adrenergic Receptor Binding Assay
  • Receptor Source: Membranes from cells expressing the human alpha-1 adrenergic receptor subtypes or rat cerebral cortex membranes[17].

  • Radioligand: [³H]Prazosin (final concentration ~0.5 nM)[18].

  • Non-specific Binding: Determined using a high concentration of an unlabeled alpha-1 antagonist (e.g., 10 µM phentolamine or prazosin).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

  • Incubation: 30-60 minutes at 25°C.

  • Termination and Detection: The incubation is stopped by rapid filtration through glass fiber filters, followed by washing and liquid scintillation counting[19].

  • Data Analysis: Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Sigma-1 Receptor Binding Assay
  • Receptor Source: Guinea pig liver membranes or membranes from cells expressing the human sigma-1 receptor[20].

  • Radioligand: --INVALID-LINK---Pentazocine (final concentration 1.0-3.0 nM)[20].

  • Non-specific Binding: Determined in the presence of a high concentration of an unlabeled sigma-1 ligand (e.g., 10 µM haloperidol or 1 mM reduced haloperidol)[6][20].

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4[20].

  • Incubation: 90-120 minutes at room temperature[6].

  • Termination and Detection: The assay is terminated by rapid filtration through glass fiber filters, followed by washing and scintillation counting[21].

  • Data Analysis: Kᵢ values are calculated from IC₅₀ values using the Cheng-Prusoff equation.

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways for the receptors discussed in this guide.

G cluster_D2 Dopamine D2 Receptor Signaling D2_Ligand Dopamine / Agonist D2R D2 Receptor D2_Ligand->D2R Gi Gi/o Protein D2R->Gi activates Beta_Arrestin β-Arrestin D2R->Beta_Arrestin recruits AC_D2 Adenylyl Cyclase Gi->AC_D2 inhibits cAMP_D2 cAMP AC_D2->cAMP_D2 produces PKA_D2 PKA cAMP_D2->PKA_D2 activates

Dopamine D2 receptor signaling pathway.

G cluster_5HT1A Serotonin 5-HT1A Receptor Signaling HT1A_Ligand Serotonin / Agonist HT1AR 5-HT1A Receptor HT1A_Ligand->HT1AR Gi_1A Gi/o Protein HT1AR->Gi_1A activates AC_1A Adenylyl Cyclase Gi_1A->AC_1A inhibits GIRK GIRK Channel Gi_1A->GIRK activates (via Gβγ) cAMP_1A cAMP AC_1A->cAMP_1A produces PKA_1A PKA cAMP_1A->PKA_1A activates

Serotonin 5-HT1A receptor signaling pathway.

G cluster_5HT2A Serotonin 5-HT2A Receptor Signaling HT2A_Ligand Serotonin / Agonist HT2AR 5-HT2A Receptor HT2A_Ligand->HT2AR Gq Gq/11 Protein HT2AR->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ release IP3->Ca2 PKC PKC activation DAG->PKC

Serotonin 5-HT2A receptor signaling pathway.

G cluster_Alpha1 Alpha-1 Adrenergic Receptor Signaling A1_Ligand Norepinephrine / Agonist A1R α1 Receptor A1_Ligand->A1R Gq_A1 Gq/11 Protein A1R->Gq_A1 activates PLC_A1 Phospholipase C Gq_A1->PLC_A1 activates PIP2_A1 PIP2 PLC_A1->PIP2_A1 hydrolyzes IP3_A1 IP3 PIP2_A1->IP3_A1 DAG_A1 DAG PIP2_A1->DAG_A1 Ca2_A1 Ca²⁺ release IP3_A1->Ca2_A1 PKC_A1 PKC activation DAG_A1->PKC_A1

Alpha-1 adrenergic receptor signaling pathway.

G cluster_Sigma1 Sigma-1 Receptor Signaling S1_Ligand Agonist S1R_BiP Sigma-1 Receptor-BiP Complex (inactive) S1_Ligand->S1R_BiP binds S1R Sigma-1 Receptor (active) S1R_BiP->S1R dissociates to IP3R IP3 Receptor S1R->IP3R interacts with Client_Proteins Client Proteins (Ion Channels, Kinases) S1R->Client_Proteins chaperones Ca_Mod Ca²⁺ Signaling Modulation IP3R->Ca_Mod Cell_Stress Cellular Stress Response Client_Proteins->Cell_Stress

Sigma-1 receptor signaling pathway.

References

A Comparative Analysis of the Analgesic Properties of Novel Piperazine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold has emerged as a versatile and promising framework in medicinal chemistry for the development of novel analgesic agents.[1][2][3] Its unique structural properties allow for diverse modifications, leading to compounds that can target various pathways involved in pain signaling with high affinity and selectivity. This guide provides a comparative overview of recent advancements in piperazine analogs designed for pain management, focusing on three primary mechanisms of action: μ-opioid receptor agonism, sigma-1 receptor antagonism, and T-type calcium channel blockade.

The following sections present a detailed comparison of the performance of these novel piperazine analogs, supported by experimental data from preclinical studies. Methodologies for key behavioral assays are provided to aid in the interpretation and replication of these findings. Additionally, signaling pathways and experimental workflows are visualized to offer a clear understanding of the underlying mechanisms and study designs.

I. Comparative Analgesic Performance of Piperazine Analogs

The analgesic efficacy of novel piperazine analogs is evaluated through a variety of in vitro and in vivo assays. This section summarizes the quantitative data for representative compounds from different chemical series, categorized by their primary molecular target.

Piperazine-Based μ-Opioid Receptor Agonists

Novel piperazine derivatives have been synthesized as potent agonists of the μ-opioid receptor (MOR), a key target for pain modulation in the central nervous system. The data below compares the binding affinity (Ki) and functional activity (EC50) of these compounds to the standard opioid agonist, morphine.

CompoundTarget ReceptorBinding Affinity (Ki, nM)Functional Activity (EC50, nM)Reference CompoundReference Ki (nM)Reference EC50 (nM)Source
(3R, 4S)-23 (Piperidine Analog)MOR0.00210.0013Morphine6.3194[4]
S-(+)-10 (1,2-diphenylethyl)piperazine derivativeNarcotic AgonistPotency 105x Morphine-Morphine--[5]
Bridged Piperazine Derivative 2hMOR3-8----[6]
4-substituted piperazine 5MOR-Weak partial agonist---[7][8]
Piperazine-Based Sigma-1 Receptor Antagonists

Antagonism of the sigma-1 receptor (S1R) has been identified as a promising strategy for the treatment of neuropathic pain. Several novel piperazine derivatives have demonstrated high affinity for S1R and significant analgesic effects in preclinical models of inflammatory and neuropathic pain.

CompoundTarget ReceptorBinding Affinity (Ki, nM)In Vivo Efficacy (Formalin Test)In Vivo Efficacy (Neuropathic Pain Model)Reference CompoundSource
SI 1/28 (Benzylpiperazine derivative)S1R6.1ED50 = 13.2 mg/kgAnti-allodynic effects in CCI model-[9][10]
Compound 15 (Benzylpiperazine derivative)S1R1.6Dose-dependent antinociception (3-60 mg/kg)Anti-allodynic effects in CCI model-[11][12]
Compound 4 (Piperazine derivative)S1R1531---[13]
Compound 5 (Piperidine analog)S1R3.64---[13]
AZ-66S1R-Antinociception in writhing test, ED50 = 2.31 mg/kg (equivalent to morphine)Reduced allodynia in CCI and cisplatin models (equivalent to gabapentin)Morphine, Gabapentin[14]
Piperazine-Based T-Type Calcium Channel Blockers

T-type calcium channels, particularly the Cav3.2 subtype, are involved in the transmission of pain signals. Novel piperazine-based compounds have been developed as potent blockers of these channels, demonstrating analgesic activity in models of inflammatory pain.

CompoundTarget ChannelIC50 (µM)In Vivo Efficacy (Formalin-Induced Inflammatory Pain)Reference CompoundSource
Compound 10e (Disubstituted piperazine derivative)Cav3.23.80Relief from formalin-induced inflammatory pain-[15][16]
Z944 (Piperazine-based)Cav3.1/3.2/3.30.05-0.16Effective in various rodent pain models-[17]

II. Experimental Protocols

Detailed methodologies for the key in vivo analgesic assays cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of the analgesic properties of novel compounds.

Hot Plate Test

The hot plate test is a widely used method to evaluate the central analgesic activity of drugs by measuring the response to a thermal stimulus.[18]

  • Apparatus: A commercially available hot plate apparatus with a controlled temperature surface, enclosed by a transparent cylinder to confine the animal.

  • Procedure:

    • The hot plate surface is maintained at a constant temperature, typically 55 ± 0.5°C.

    • Animals (mice or rats) are individually placed on the hot plate, and a timer is started simultaneously.

    • The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded.

    • A cut-off time (usually 30-60 seconds) is predetermined to prevent tissue damage.

    • The test compound or vehicle is administered at a specified time before placing the animal on the hot plate.

  • Data Analysis: The increase in latency time after drug administration compared to the baseline or vehicle-treated group indicates analgesic activity.

Formalin Test

The formalin test is a model of tonic chemical nociception that allows for the assessment of both acute and chronic inflammatory pain.[19]

  • Apparatus: A transparent observation chamber.

  • Procedure:

    • A small volume (e.g., 20 µL) of dilute formalin solution (typically 1-5% in saline) is injected subcutaneously into the plantar surface of the animal's hind paw.

    • The animal is immediately placed in the observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded.

    • Observations are typically made in two phases: the early phase (0-5 minutes post-injection), representing acute nociceptive pain, and the late phase (15-40 minutes post-injection), reflecting inflammatory pain.

  • Data Analysis: A reduction in the duration of nociceptive behaviors in either phase after drug administration indicates analgesic or anti-inflammatory effects.

Acetic Acid-Induced Writhing Test

The writhing test is a chemical-induced pain model used to screen for peripheral analgesic activity.[20]

  • Apparatus: A transparent observation chamber.

  • Procedure:

    • A dilute solution of acetic acid (e.g., 0.6% in saline) is injected intraperitoneally into the animal (typically a mouse).

    • The animal is placed in the observation chamber.

    • The number of "writhes" (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted over a specific period (e.g., 20 minutes).

    • The test compound or vehicle is administered prior to the acetic acid injection.

  • Data Analysis: A significant reduction in the number of writhes in the drug-treated group compared to the vehicle group indicates peripheral analgesic activity.

III. Signaling Pathways and Experimental Workflows

Visual diagrams of the key signaling pathways targeted by these novel piperazine analogs and a typical experimental workflow for preclinical analgesic screening are provided below.

Signaling Pathways

mu_opioid_receptor_pathway cluster_cell Neuron agonist μ-Opioid Agonist (Piperazine Analog) mor μ-Opioid Receptor (MOR) agonist->mor Binds to gi_g_protein Gi/o Protein mor->gi_g_protein Activates adenylyl_cyclase Adenylyl Cyclase gi_g_protein->adenylyl_cyclase Inhibits ion_channels Ion Channels (Ca2+ influx ↓, K+ efflux ↑) gi_g_protein->ion_channels Modulates camp cAMP adenylyl_cyclase->camp Produces analgesia Analgesia ion_channels->analgesia Leads to Hyperpolarization

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

sigma1_receptor_pathway cluster_cell Neuron antagonist Sigma-1 Antagonist (Piperazine Analog) s1r Sigma-1 Receptor (S1R) antagonist->s1r Inhibits ion_channels Ion Channels (e.g., NMDA-R, VGCCs) s1r->ion_channels Modulates neuronal_excitability Neuronal Hyperexcitability ion_channels->neuronal_excitability Contributes to neuropathic_pain Neuropathic Pain neuronal_excitability->neuropathic_pain Leads to

Caption: Mechanism of action for a sigma-1 receptor antagonist in neuropathic pain.

t_type_ca_channel_pathway cluster_cell Nociceptive Neuron blocker T-type Ca2+ Channel Blocker (Piperazine Analog) t_type_channel T-type Ca2+ Channel (e.g., Cav3.2) blocker->t_type_channel Blocks ca_influx Ca2+ Influx t_type_channel->ca_influx Mediates neuronal_excitability Neuronal Excitability ca_influx->neuronal_excitability Increases pain_transmission Pain Signal Transmission neuronal_excitability->pain_transmission Promotes

Caption: Action of a T-type calcium channel blocker in pain signaling.

Experimental Workflow

experimental_workflow synthesis Synthesis of Novel Piperazine Analogs in_vitro In Vitro Screening (Receptor Binding Assays) synthesis->in_vitro in_vivo In Vivo Analgesic Testing (Hot Plate, Formalin, etc.) in_vitro->in_vivo neuropathic Neuropathic Pain Models (e.g., CCI) in_vivo->neuropathic sar Structure-Activity Relationship (SAR) Analysis in_vivo->sar neuropathic->sar lead_optimization Lead Optimization sar->lead_optimization

Caption: A typical workflow for the discovery and preclinical evaluation of novel analgesics.

References

A Researcher's Guide to the Cross-Validation of Experimental Results for Synthetic Psychoactive Substances

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Imperative for Rigor in an Evolving Landscape

The field of synthetic psychoactive substances (SPS) is characterized by rapid evolution, with novel chemical entities continually emerging. For researchers, scientists, and drug development professionals, this landscape presents a significant challenge: how to reliably characterize the pharmacological and toxicological profile of a substance whose properties are largely unknown. A single experimental result, generated in isolation, is a mere data point; it is not, by itself, knowledge. True scientific understanding arises from a confluence of evidence, where findings from orthogonal methodologies validate and reinforce one another.

This guide provides an in-depth framework for the cross-validation of experimental results for SPS. It moves beyond a simple recitation of protocols to explain the causal logic behind experimental choices. The core principle is the creation of a self-validating system of inquiry, where data from analytical chemistry, in vitro pharmacology, and in vivo behavioral assays are integrated to build a robust and defensible pharmacological profile. This multi-pillar approach is essential for ensuring the integrity and reproducibility of research in this critical field, aligning with principles for reporting preclinical research endorsed by institutions like the NIH.[1][2][3]

Pillar 1: Foundational Analytical Cross-Validation

Before any pharmacological assessment, the identity and purity of the substance must be unequivocally established. This is the non-negotiable foundation upon which all subsequent data rests. Failure at this stage invalidates any biological results. The goal is to confirm the chemical structure and quantify the substance, ensuring the material being tested is what it is believed to be, free from significant impurities that could confound biological assays. Organizations like the National Institute of Standards and Technology (NIST) provide crucial guidance and reference materials to support this process.[4][5]

Experimental Workflow: Orthogonal Analytical Confirmation

A two-pronged approach using distinct analytical techniques is essential for robust validation. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are gold-standard methods that provide complementary information.[6][7][8]

Experimental Protocol: GC-MS and LC-MS/MS Method Validation

This protocol outlines the essential steps for validating analytical methods for SPS identification and quantification, a critical step for laboratories to ensure data is fit for its intended purpose.[8][9][10]

1. Objective: To validate a method for the accurate identification and quantification of a novel synthetic cathinone, "Cathinone-X," in a powder form.

2. Materials & Reagents:

  • Certified Reference Material (CRM) of Cathinone-X
  • Internal Standard (IS), e.g., Cathinone-d7
  • HPLC-grade Methanol
  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation:

  • GC-MS system with an electron ionization (EI) source.
  • LC-MS/MS system with an electrospray ionization (ESI) source, operating in Multiple Reaction Monitoring (MRM) mode.

4. Procedure:

  • Stock Solution Preparation: Accurately weigh and dissolve Cathinone-X CRM in methanol to create a 1 mg/mL stock solution. Prepare a separate stock for the Internal Standard.
  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected working range (e.g., 1 ng/mL to 1000 ng/mL). Spike each standard with a constant concentration of the IS.
  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from a separate weighing of the CRM to ensure independence from calibration standards.
  • Analysis (LC-MS/MS):
  • Optimize MS parameters (e.g., precursor ion, product ions, collision energy) for both Cathinone-X and the IS by direct infusion. At least two MRM transitions should be monitored for the target analyte for confident identification.[7]
  • Inject the calibration standards, QCs, and blank samples.
  • Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration.
  • Analysis (GC-MS):
  • Inject the standards to obtain the retention time and the EI mass spectrum. The mass spectrum provides a unique fragmentation pattern that serves as a chemical fingerprint for structural confirmation.
  • Compare the acquired spectrum against a reference library or the CRM spectrum.

5. Validation Parameters Assessment:

  • Selectivity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte.
  • Linearity: Assess the calibration curve using a linear regression model. An R² value >0.99 is typically required.
  • Limit of Detection (LOD) and Quantitation (LOQ): Determine the lowest concentration that can be reliably detected (LOD, typically signal-to-noise ratio of 3:1) and quantified with acceptable precision and accuracy (LOQ, typically S/N of 10:1).
  • Precision and Accuracy: Analyze replicate QC samples on the same day (intra-day) and on multiple days (inter-day). Precision (%CV) and accuracy (%bias) should typically be within ±15%.[8]

Data Presentation: Analytical Method Validation Summary

The results of the validation experiments should be summarized clearly.

ParameterAcceptance CriteriaResult (LC-MS/MS)Result (GC-MS)Status
Linearity (R²) > 0.990.9980.996Pass
Working Range Defined by linear data1 - 1000 ng/mL10 - 1000 ng/mLPass
LOD S/N ≥ 30.3 ng/mL2.5 ng/mLPass
LOQ S/N ≥ 101.0 ng/mL10 ng/mLPass
Intra-day Precision (%CV) < 15%4.5%6.8%Pass
Inter-day Precision (%CV) < 15%7.2%9.1%Pass
Accuracy (% Bias) ± 15%-5.8%-8.2%Pass
Spectral Match (GC-MS) Match > 90%N/A97%Pass

Visualization: Analytical Validation Workflow

G cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_validation Validation Parameter Assessment stock Prepare CRM Stock cal Prepare Calibration Curve Standards stock->cal qc Prepare QC Samples stock->qc lcms LC-MS/MS Analysis (Quantitation) cal->lcms gcms GC-MS Analysis (Confirmation) cal->gcms qc->lcms linearity Linearity & Range lcms->linearity lod_loq LOD & LOQ lcms->lod_loq precision Precision (Intra/Inter-day) lcms->precision accuracy Accuracy lcms->accuracy selectivity Selectivity lcms->selectivity spectrum Spectral Confirmation gcms->spectrum report Final Validation Report linearity->report lod_loq->report precision->report accuracy->report selectivity->report spectrum->report

Caption: Workflow for analytical method cross-validation.

Pillar 2: In Vitro Pharmacological Cross-Validation

Once the substance is analytically confirmed, the next step is to characterize its interaction with relevant biological targets. For most SPS, this involves examining effects at G-protein coupled receptors (GPCRs), such as cannabinoid (CB1), serotonin (5-HT), or dopamine receptors.[11] Cross-validation at this stage involves using at least two different types of assays: one to measure the substance's ability to bind to the receptor (affinity) and another to measure the biological response it provokes upon binding (efficacy or functional activity).[12][13] This distinction is critical, as a compound can be a high-affinity binder but act as an agonist, antagonist, or inverse agonist.

Part A: Receptor Binding Affinity

Radioligand binding assays are a classic and robust method to determine the affinity (expressed as the inhibition constant, Kᵢ) of a test compound for a specific receptor.[14][15]

Experimental Protocol: Competitive Radioligand Binding Assay

1. Objective: To determine the binding affinity (Kᵢ) of a synthetic cannabinoid, "Cannabinoid-Y," for the human CB1 receptor.

2. Materials & Reagents:

  • Cell membranes prepared from cells expressing the human CB1 receptor.
  • Radioligand: [³H]CP-55,940 (a high-affinity CB1 agonist).
  • Non-specific binding control: WIN 55,212-2 (a high-concentration unlabeled CB1 agonist).
  • Test compound: Cannabinoid-Y.
  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% BSA, pH 7.4).
  • Scintillation cocktail and vials.
  • 96-well filter plates and vacuum manifold.

3. Procedure:

  • Compound Dilution: Prepare a serial dilution of Cannabinoid-Y to cover a wide concentration range (e.g., 0.01 nM to 10 µM).
  • Assay Setup (in triplicate):
  • Total Binding: Add buffer, cell membranes, and [³H]CP-55,940 (at a concentration near its Kₔ).
  • Non-Specific Binding (NSB): Add buffer, cell membranes, [³H]CP-55,940, and a saturating concentration of WIN 55,212-2.
  • Test Compound: Add buffer, cell membranes, [³H]CP-55,940, and varying concentrations of Cannabinoid-Y.
  • Incubation: Incubate the plates at 30°C for 90 minutes to allow binding to reach equilibrium.
  • Harvesting: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand. Wash the filters quickly with ice-cold assay buffer.
  • Counting: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

4. Data Analysis:

  • Calculate specific binding: Total Binding (DPM) - NSB (DPM).
  • Convert test compound DPM to a percentage of specific binding.
  • Plot the percentage of specific binding against the log concentration of Cannabinoid-Y.
  • Fit the data to a one-site competition curve using non-linear regression to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Part B: Receptor Functional Activity

Functional assays measure the cellular response following receptor activation. The [³⁵S]GTPγS binding assay is a common method that directly measures G-protein activation, the first step in the signaling cascade for all GPCRs.[16][17] A positive result in this assay confirms that the compound is not just binding but is also activating the receptor (i.e., it is an agonist).

Visualization: Serotonin 5-HT₂ₐ Receptor Signaling Pathway

Many psychedelic SPS act as agonists at the 5-HT₂ₐ receptor, which primarily signals through the Gq protein pathway.[12]

G SPS SPS Agonist Receptor 5-HT2A Receptor SPS->Receptor Binds Gq Gq Protein (α, βγ) Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Response Downstream Cellular Responses Ca->Response PKC->Response

Caption: Simplified Gq signaling pathway for the 5-HT₂ₐ receptor.

Data Presentation: Cross-Validation of In Vitro Data

Comparing the binding affinity (Kᵢ) with functional potency (EC₅₀) and maximal effect (Eₘₐₓ) is a crucial cross-validation step. For a full agonist, the Kᵢ and EC₅₀ values are often in a similar range.

CompoundReceptorBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Max Efficacy (Eₘₐₓ, % of control)Classification
Cannabinoid-Y CB11.5 ± 0.23.8 ± 0.598 ± 5%Full Agonist
Δ⁹-THC (Control) CB110.2 ± 1.125.6 ± 3.175 ± 6%Partial Agonist
Cathinone-X DAT25.3 ± 2.9N/A (Uptake Inhibition)N/AReuptake Inhibitor
Cocaine (Control) DAT45.1 ± 5.0N/A (Uptake Inhibition)N/AReuptake Inhibitor
Pillar 3: In Vivo Behavioral Cross-Validation

In vitro assays provide essential mechanistic data but occur in an artificial system.[18][19] In vivo studies in animal models are necessary to understand how a substance's effects translate to a complex, whole biological system.[16] Behavioral pharmacology assays can determine if the in vitro activity produces a psychoactive effect consistent with known drugs of abuse. Reporting for these studies should follow established guidelines like ARRIVE to ensure transparency and reproducibility.[20][21]

Experimental Workflow: Correlating In Vitro Activity with Behavioral Response

Two common assays for assessing the psychoactive effects of SPS are locomotor activity and drug discrimination.[22][23][24][25] Drug discrimination is a particularly powerful tool for assessing the subjective effects of a novel compound by asking if animals perceive it as being similar to a known drug of abuse (e.g., cocaine, Δ⁹-THC).[26]

Experimental Protocol: Drug Discrimination in Rats

1. Objective: To determine if Cannabinoid-Y produces subjective effects similar to Δ⁹-THC in rats.

2. Animals: Male Sprague-Dawley rats, trained to discriminate Δ⁹-THC (3 mg/kg, i.p.) from vehicle.

3. Apparatus: Standard two-lever operant conditioning chambers.

4. Training Procedure:

  • Rats are trained to press one lever ("drug lever") to receive a food reward after being administered Δ⁹-THC.
  • On alternate days, they are trained to press the other lever ("vehicle lever") for a reward after being administered the vehicle.
  • Training continues until rats reliably press the correct lever (>80% accuracy) based on the injection they received.

5. Test Procedure:

  • Once trained, substitution tests are performed.
  • Rats are administered a dose of the test compound (Cannabinoid-Y) or the vehicle.
  • They are then placed in the chamber and allowed to respond on either lever. No rewards are given during test sessions.
  • The percentage of responses on the drug-correct lever is recorded.
  • A range of doses for Cannabinoid-Y is tested.

6. Data Analysis:

  • "Full substitution" occurs if a dose of Cannabinoid-Y results in >80% of responses on the drug-correct lever, indicating it has subjective effects similar to Δ⁹-THC.
  • The dose-response curve is plotted, and the ED₅₀ (the dose that produces 50% drug-lever responding) is calculated. This value represents the in vivo potency of the compound.

Pillar 4: Integrated Data and Statistical Cross-Validation
Visualization: The Cross-Validation Logic

This diagram illustrates how each pillar of investigation informs and validates the others, leading to a comprehensive and reliable characterization of a novel substance.

G center Reliable SPS Characterization analytical Pillar 1: Analytical Validation (What is it?) analytical->center Ensures Identity & Purity invitro Pillar 2: In Vitro Pharmacology (What does it do?) analytical->invitro Validated Material invitro->center Defines Mechanism & Potency invivo Pillar 3: In Vivo Behavior (What is the effect?) invitro->invivo Hypothesis Testing invivo->center Confirms Physiological Relevance

Caption: The integrated logic of multi-pillar cross-validation.

Data Presentation: Integrated Cross-Validation Summary

This table demonstrates the final synthesis, comparing potencies across different experimental levels. A strong correlation between these values provides high confidence in the overall characterization.

CompoundAnalytical PurityIn Vitro TargetIn Vitro Kᵢ (nM)In Vitro EC₅₀ (nM)In Vivo ED₅₀ (mg/kg)Cross-Validation Conclusion
Cannabinoid-Y >99% (LC-MS)CB11.53.80.5High-potency CB1 agonist with THC-like subjective effects. Strong correlation between in vitro potency and in vivo effects.
Compound Z >98% (LC-MS)5-HT₂ₐ5.210.1>10Binds and activates 5-HT₂ₐ receptor in vitro, but lacks expected behavioral effects in vivo at tested doses. Suggests poor bioavailability, rapid metabolism, or other offsetting mechanisms. Further investigation is required.
Conclusion

The characterization of synthetic psychoactive substances demands a multi-faceted and rigorous approach. By systematically integrating and cross-validating findings from analytical chemistry, in vitro pharmacology, and in vivo behavioral studies, researchers can build a robust, reliable, and reproducible profile of a novel compound. This self-validating framework, grounded in sound experimental design and transparent reporting, is essential for advancing our understanding of these substances, informing public health and policy, and ensuring the overall integrity of the scientific endeavor.

References

Safety Operating Guide

Proper Disposal of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential, immediate safety and logistical information for the proper disposal of 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE, ensuring compliance with safety protocols and minimizing environmental impact.

Disposal and Safety Procedures Summary

The following table summarizes the key quantitative data and procedural guidelines for handling and disposing of this compound.

ParameterGuidelineCitation
Primary Disposal Method Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing.[1]
Prohibited Disposal Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems.[1]
Spill Containment Collect and arrange disposal. Keep the chemical in suitable and closed containers for disposal.[1]
Personal Protective Equipment (PPE) Wear suitable protective clothing, chemical impermeable gloves, and tightly fitting safety goggles.[1]
Ventilation Handle in a well-ventilated place.[1]
Ignition Sources Remove all sources of ignition. Use non-sparking tools and explosion-proof equipment.[1][2]
Contaminated Packaging Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, puncture to make unusable and dispose of in a sanitary landfill. Combustible packaging may be incinerated.[1]

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the detailed methodology for the safe disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]
  • Conduct all operations within a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1]
  • Eliminate all potential ignition sources in the vicinity, as flammable vapors may be present. Use non-sparking tools for all manipulations.[1][2]

2. Waste Collection and Storage:

  • Carefully collect the this compound waste, including any contaminated materials such as absorbent pads or disposable labware.
  • Place the waste into a suitable, clearly labeled, and tightly closed container.[1][3] The container should be compatible with the chemical.
  • Store the waste container in a designated, secure area away from incompatible materials, such as strong oxidizing agents.[2]

3. Disposal of Liquid and Solid Waste:

  • The primary method of disposal is through a licensed chemical waste disposal service. This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
  • Under no circumstances should this chemical be discharged into the sewer system or allowed to contaminate the environment.[1]

4. Decontamination and Disposal of Empty Containers:

  • Empty containers that held this compound should be decontaminated.
  • Containers can be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as chemical waste.
  • After decontamination, containers may be offered for recycling or reconditioning.[1]
  • Alternatively, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill if local regulations permit.[1]
  • Combustible packaging materials may be disposed of via controlled incineration.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Identify Waste (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Step 2: Collect and Contain Waste (In a labeled, closed container) ppe->collect_waste store_waste Step 3: Securely Store Waste (Designated area, away from incompatibles) collect_waste->store_waste disposal_decision Step 4: Select Disposal Route store_waste->disposal_decision incineration Licensed Chemical Destruction Plant (Controlled Incineration) disposal_decision->incineration Correct prohibited Prohibited Disposal (Sewer, Regular Trash) disposal_decision->prohibited Incorrect container_decon Step 5: Decontaminate Empty Containers (Triple rinse) incineration->container_decon container_disposal Step 6: Dispose of Decontaminated Containers (Recycle, Recondition, or Landfill) container_decon->container_disposal end End: Disposal Complete container_disposal->end

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 1-(4-BROMOBENZYL)-4-METHYLPIPERAZINE in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

PropertyValue
Molecular Formula C12H17BrN2
Molecular Weight 269.18 g/mol [1]
CAS Number 368879-17-8[1]
Physical State Data not available[1]
Solubility Data not available[1]
Flash Point Data not available[1]
Auto-ignition Temperature Data not available[1]

Personal Protective Equipment (PPE)

To ensure safety when handling this compound, the following personal protective equipment is mandatory.

Protection Type Specific Equipment Standard
Eye/Face Protection Tightly fitting safety goggles with side-shields.EN 166 (EU) or NIOSH (US) approved.[1]
Hand Protection Chemical-impermeable gloves (inspect before use).EU Directive 89/686/EEC and the standard EN 374.[1]
Body Protection Fire/flame resistant and impervious clothing.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or irritation is experienced.

Handling and Storage

Handling:

  • Handle in a well-ventilated place.[1]

  • Wear suitable protective clothing, including gloves and eye/face protection.[1]

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use non-sparking tools to prevent fire from electrostatic discharge.[1]

Storage:

  • Store in a tightly closed container.[1]

  • Keep in a dry, cool, and well-ventilated place.[1]

  • Store apart from foodstuff containers or incompatible materials.[1]

First Aid Measures

Exposure Route First Aid Procedure
Inhalation Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation.[1][2]
Skin Contact Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1][2]
Eye Contact Rinse with pure water for at least 15 minutes and consult a doctor.[1]
Ingestion Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Spill and Disposal Procedures

Accidental Release Measures:

  • Use personal protective equipment, including chemical-impermeable gloves.[2]

  • Ensure adequate ventilation.[2]

  • Remove all sources of ignition.[2]

  • Evacuate personnel to safe areas and keep people away from and upwind of the spill.[2]

  • Prevent further leakage or spillage if safe to do so.[2]

  • Do not let the chemical enter drains; discharge into the environment must be avoided.[2]

  • Collect and arrange for disposal in suitable, closed containers.[2]

Disposal:

  • Dispose of the chemical and its container in accordance with appropriate local, state, and federal laws and regulations.

  • Adhered or collected material should be promptly disposed of.[1]

Operational Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) prep_area Ensure Well-Ventilated Area (Fume Hood) prep_ppe->prep_area Proceed once fully equipped handle_chem Handle Chemical - Avoid dust/aerosol formation - Use non-sparking tools prep_area->handle_chem Begin work in safe environment storage Store in Tightly Closed Container (Cool, Dry, Well-Ventilated) handle_chem->storage After use waste_collect Collect Waste in Sealed Container handle_chem->waste_collect If waste is generated decon Decontaminate Work Area storage->decon remove_ppe Remove PPE decon->remove_ppe dispose Dispose According to Regulations remove_ppe->dispose Dispose of contaminated PPE waste_collect->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.